1,8-Naphthyridine-2,7-diol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,8-dihydro-1,8-naphthyridine-2,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-6-3-1-5-2-4-7(12)10-8(5)9-6/h1-4H,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJALSNRALPCDMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70413289 | |
| Record name | 1,8-NAPHTHYRIDINE-2,7-DIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70413289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49655-93-8 | |
| Record name | 1,8-NAPHTHYRIDINE-2,7-DIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70413289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1,8-Naphthyridine-2,7-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,8-naphthyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide spectrum of biological activities. This technical guide focuses on the chemical properties of a specific derivative, 1,8-Naphthyridine-2,7-diol. Due to its tautomeric nature, this compound can exist in the more stable 1,8-naphthyridine-2,7(1H,8H)-dione form. This document provides a comprehensive overview of its physicochemical properties, plausible synthetic routes, and predicted spectroscopic data, leveraging information from closely related analogs due to the limited direct experimental data on the parent compound. The guide also explores the potential biological activities and mechanisms of action associated with the 1,8-naphthyridine core, offering valuable insights for researchers in drug discovery and development.
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for guiding its synthesis and formulation. The data presented below is primarily based on computed values.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₂ | [1] |
| Molecular Weight | 162.15 g/mol | [1] |
| Monoisotopic Mass | 162.042927438 Da | [1] |
| XLogP3-AA (Predicted) | -0.6 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Topological Polar Surface Area | 58.2 Ų | [1] |
| Heavy Atom Count | 12 | [1] |
| Complexity (Predicted) | 318 | [1] |
Synthesis and Reactivity
The synthesis of the 1,8-naphthyridine scaffold can be achieved through several established methods, with the Gould-Jacobs and Friedländer reactions being the most common. Given the structure of this compound, a plausible synthetic approach would involve the condensation of 2,6-diaminopyridine with a suitable three-carbon unit.
Proposed Synthesis via Gould-Jacobs Reaction
A potential synthetic route to this compound is through a Gould-Jacobs type reaction, which involves the condensation of an aminopyridine with a malonic acid derivative, followed by thermal cyclization.
Experimental Protocol:
-
Step 1: Condensation:
-
In a round-bottom flask, dissolve 2,6-diaminopyridine and a molar equivalent of diethyl malonate in a suitable high-boiling point solvent such as diphenyl ether.
-
Heat the mixture under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Step 2: Thermal Cyclization:
-
The intermediate from the condensation step is then heated at a higher temperature (typically 240-260°C) to facilitate intramolecular cyclization and the formation of the 1,8-naphthyridine ring system.[2]
-
-
Step 3: Isolation and Purification:
-
After cooling to room temperature, the reaction mixture is poured into a non-polar solvent like hexane to precipitate the crude product.
-
The solid is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
References
An In-depth Technical Guide to 1,8-Naphthyridine-2,7-diol
This technical guide provides a comprehensive overview of 1,8-Naphthyridine-2,7-diol, a heterocyclic compound of interest for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and known biological activities, with a focus on its relevance in various signaling pathways. Due to tautomerism, this compound is often represented in its more stable dione form, 1,8-Naphthyridine-2,7(1H,8H)-dione.[1]
Physicochemical and Structural Data
The fundamental properties of this compound are summarized in the table below. This data is crucial for its application in experimental and biological contexts.
| Property | Value |
| CAS Number | 49655-93-8[2][3][][5] |
| Molecular Formula | C₈H₆N₂O₂[2][3] |
| Molecular Weight | 162.15 g/mol [2][3] |
| IUPAC Name | 1,8-dihydro-1,8-naphthyridine-2,7-dione[2][] |
| Synonyms | 1,8-Naphthyridine-2,7(1H,8H)-dione, 2,7-Dihydroxy-1,8-naphthridine[2][] |
| Appearance | Brown Solid[] |
| Purity | 95%[] |
| Canonical SMILES | C1=CC(=O)NC2=C1C=CC(=O)N2[2] |
| InChI Key | LJALSNRALPCDMH-UHFFFAOYSA-N[2] |
Synthesis and Experimental Protocols
The synthesis of the 1,8-naphthyridine scaffold can be achieved through various established methods, including the Friedländer and Gould-Jacobs reactions.[1] A representative experimental protocol for a structurally related compound, 4-Methyl-1,8-naphthyridine-2,7-diol, involves a condensation and cyclization reaction.[1]
Representative Synthesis Protocol: Condensation Reaction
-
Condensation: In a round-bottom flask, dissolve 2,6-diaminopyridine and a molar excess of ethyl acetoacetate in ethanol.
-
Cyclization: Add polyphosphoric acid to the mixture and heat under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Neutralization and Precipitation: After cooling to room temperature, the reaction mixture is carefully poured into ice-cold water. The resulting solution is then neutralized with a sodium hydroxide solution until a precipitate forms.
-
Isolation: The crude product is collected by filtration, washed with cold water, and subsequently dried.
-
Purification: The crude solid is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product.[1]
Spectroscopic Characterization Protocols
To confirm the identity, purity, and structure of synthesized 1,8-naphthyridine derivatives, a standard workflow of spectroscopic analysis is essential.
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) as an internal reference.[6]
-
-
IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.[6]
-
-
UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-grade solvent (e.g., ethanol, methanol, or DMSO).
-
Data Acquisition: Record the absorption spectrum over a wavelength range of 200-800 nm using a double-beam UV-Vis spectrophotometer.[6]
-
-
Mass Spectrometry:
-
Technique: Use Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.[6]
-
Biological Activity and Signaling Pathways
The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[7][8][9][10][11]
Anti-inflammatory Activity and the TLR4/Myd88/NF-κB Signaling Pathway
Certain 1,8-naphthyridine derivatives have been shown to possess anti-inflammatory properties. For instance, a novel 1,8-naphthyridine-2-carboxamide derivative has been demonstrated to attenuate inflammatory responses in LPS-treated BV2 microglial cells.[12] The mechanism of action involves the suppression of reactive oxygen species (ROS) generation and the inhibition of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (Myd88)/Nuclear factor kappa B (NF-κB) signaling pathway.[12]
Below is a diagram illustrating the logical flow of the TLR4/Myd88/NF-κB signaling pathway and the inhibitory effect of the 1,8-naphthyridine derivative.
Caption: Inhibition of the TLR4/Myd88/NF-κB signaling pathway by a 1,8-naphthyridine derivative.
Anticancer Activity
Derivatives of 1,8-naphthyridine have also been extensively investigated for their anticancer properties.[10] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival. These include receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), casein kinase 2, and c-Met kinase.[13][14]
Below is a conceptual workflow for the preliminary investigation of the anticancer activity of a novel 1,8-naphthyridine derivative.
Caption: Experimental workflow for evaluating the anticancer potential of 1,8-naphthyridine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 49655-93-8 [smolecule.com]
- 3. scbt.com [scbt.com]
- 5. This compound | CAS 49655-93-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. benchchem.com [benchchem.com]
- 7. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
An In-depth Technical Guide to the Molecular Structure and Bonding of 1,8-Naphthyridine-2,7-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular structure, bonding, and physicochemical properties of 1,8-Naphthyridine-2,7-diol. Acknowledging the pronounced tautomerism of this scaffold, this document will address the equilibrium between the diol and its more stable dione form, 1,8-naphthyridine-2,7(1H,8H)-dione. This guide will delve into its synthesis, spectroscopic characterization, and the nuances of its molecular architecture, leveraging data from closely related analogues due to the limited availability of direct experimental data for the parent compound.
Molecular Structure and Bonding
The 1,8-naphthyridine core is a nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] The introduction of hydroxyl groups at the 2 and 7 positions gives rise to this compound, a molecule characterized by its potential for extensive hydrogen bonding and tautomeric isomerism.
Tautomerism: The Diol-Dione Equilibrium
A critical aspect of the molecular structure of this compound is its existence in a tautomeric equilibrium with the 1,8-naphthyridine-2,7(1H,8H)-dione form.[3] In this equilibrium, protons can migrate from the hydroxyl groups to the nitrogen atoms of the naphthyridine rings. The dione tautomer is generally considered to be the more stable form.
Caption: Tautomeric equilibrium between the diol and dione forms of this compound.
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its behavior in various chemical and biological systems. The following table summarizes key computed properties for the dione tautomer.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₂ | [4] |
| Molecular Weight | 162.15 g/mol | [4] |
| Monoisotopic Mass | 162.042927438 Da | [4] |
| XLogP3-AA | -0.6 | [4] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Topological Polar Surface Area | 58.2 Ų | [4] |
| Heavy Atom Count | 12 | [4] |
| Complexity | 318 | [4] |
Bond Lengths and Angles (Comparative Data)
| Bond | Expected Length (Å) (from derivative) |
| C=O | ~1.23 |
| C-N (amide) | ~1.38 |
| C-C (aromatic) | ~1.39 - 1.42 |
| C-N (aromatic) | ~1.34 - 1.37 |
Note: These are approximate values based on X-ray crystal structures of similar compounds and may vary for this compound.[5]
Synthesis and Characterization
The synthesis of the 1,8-naphthyridine scaffold can be achieved through several established methods, including the Friedländer and Gould-Jacobs reactions.[3] A plausible synthetic route for this compound involves a condensation reaction followed by cyclization.
Proposed Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Condensation and Cyclization
This protocol is adapted from established procedures for the synthesis of substituted 1,8-naphthyridine-2,7-diols.[6]
Materials:
-
2,6-Diaminopyridine
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol
-
High-boiling point solvent (e.g., Diphenyl ether)
-
Hexane
Procedure:
-
Condensation: In a round-bottom flask, dissolve 2,6-diaminopyridine and a molar excess of diethyl malonate in ethanol. Add a solution of sodium ethoxide in ethanol and heat the mixture under reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Intermediate Isolation: After completion of the condensation step, cool the reaction mixture and remove the solvent under reduced pressure. The resulting residue contains the intermediate, which can be used in the next step with or without further purification.
-
Thermal Cyclization: Add a high-boiling point solvent to the intermediate and heat the mixture to a high temperature (typically 240-260 °C). This facilitates the intramolecular cyclization to form the 1,8-naphthyridine ring system.
-
Purification: Cool the reaction mixture and precipitate the crude product by adding a non-polar solvent like hexane. Collect the solid product by filtration, wash with hexane, and purify by recrystallization from a suitable solvent (e.g., ethanol or DMF) to yield the final product.
Spectroscopic Characterization Protocols
A standard workflow for the characterization of synthesized this compound is essential to confirm its identity, purity, and structure.
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [7]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. The residual solvent peak of DMSO-d₆ (δ 2.50 ppm) can be used as an internal reference.
-
¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans may be required.
2.3.2. UV-Visible (UV-Vis) Absorption Spectroscopy [7]
-
Sample Preparation: Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., ethanol) at a concentration of approximately 1 mM. Prepare a series of dilutions (1-100 µM) from the stock solution.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of 200-800 nm using a double-beam UV-Vis spectrophotometer. Use the pure solvent as a blank.
2.3.3. Mass Spectrometry (MS) [6]
-
Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) is recommended for accurate mass determination.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to aid ionization.
Biological Relevance and Signaling Pathways
While specific signaling pathways involving this compound are not yet elucidated, the broader class of 1,8-naphthyridine derivatives is known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] These activities suggest potential interactions with various biological targets.
Potential Therapeutic Targets
Based on the activities of analogous compounds, potential therapeutic targets for this compound and its derivatives may include:
-
Oncological Targets: Topoisomerase II and Tubulin are known targets for some 1,8-naphthyridine derivatives.[1]
-
Antibacterial Targets: DNA Gyrase is a well-established target for quinolone and naphthyridine-based antibiotics.[1]
Logical Workflow for Biological Activity Investigation
References
- 1. benchchem.com [benchchem.com]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C8H6N2O2 | CID 5250759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Keto-Enol Tautomerism in 1,8-Naphthyridine-2,7-diol: An In-Depth Technical Guide
Abstract: The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The tautomeric state of substituted 1,8-naphthyridines, particularly those with hydroxyl groups, plays a crucial role in their chemical properties, biological interactions, and pharmacological profiles. This technical guide provides a comprehensive analysis of the keto-enol tautomerism in 1,8-Naphthyridine-2,7-diol, detailing the structural equilibrium, stability of tautomers, and the experimental and computational methodologies used for their characterization. This document is intended for researchers, scientists, and professionals in drug development who are working with or designing new compounds based on the 1,8-naphthyridine core.
Introduction to Tautomerism in 1,8-Naphthyridine Systems
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert through a chemical reaction.[3] Keto-enol tautomerism, the interconversion between a carbonyl compound (keto form) and an enol (a species containing a hydroxyl group attached to a carbon-carbon double bond), is a fundamental concept in organic chemistry.[4] For heterocyclic systems like this compound, the position of this equilibrium can significantly influence molecular geometry, hydrogen bonding capabilities, and electronic properties, thereby affecting how the molecule interacts with biological targets.[5]
This compound can exist in three potential tautomeric forms: the di-enol form, a mixed keto-enol form, and the di-keto form. The predominance of a specific tautomer is dictated by factors such as solvent polarity, temperature, and pH.[4][6] Understanding and controlling this tautomeric equilibrium is critical in drug design for optimizing target binding, solubility, and metabolic stability.
The Tautomeric Equilibrium
The interconversion between the di-enol, keto-enol, and di-keto forms of this compound is a dynamic equilibrium. While the di-hydroxy (di-enol) form is aromatic, the di-keto form benefits from the greater stability of its carbon-oxygen double bonds compared to carbon-carbon double bonds.[3] In many related heterocyclic systems, the keto or diketo forms are found to be the most stable and predominant tautomers in solution and the solid state.
Caption: Tautomeric equilibrium of this compound.
Spectroscopic Characterization and Predicted Data
Direct experimental data for the unsubstituted this compound is limited in publicly available literature. Therefore, the following spectroscopic characteristics are predicted based on data from analogous 1,8-naphthyridine derivatives and general principles of spectroscopy.[1][7] These values serve as a robust framework for the analysis of experimentally obtained data.
Data Presentation: Predicted Spectroscopic Data
| Tautomeric Form | Predicted ¹H NMR Chemical Shifts (δ, ppm in DMSO-d₆) | Predicted ¹³C NMR Chemical Shifts (δ, ppm in DMSO-d₆) | Predicted Key IR Bands (cm⁻¹) | Predicted UV-Vis λmax (nm) |
| Di-enol | 10.0-12.0 (br s, 2H, -OH), 7.0-8.5 (m, 4H, Ar-H) | 150-165 (C-OH), 110-145 (Ar-C) | 3200-3500 (br, O-H stretch), 1600-1620 (C=C stretch) | 300-350 |
| Keto-Enol | 10.0-12.0 (br s, 1H, -OH), 9.0-11.0 (br s, 1H, N-H), 6.5-8.5 (m, 4H, Ar-H) | 170-180 (C=O), 150-165 (C-OH), 100-145 (Ar-C) | 3200-3500 (br, O-H), 3100-3300 (N-H), 1650-1680 (C=O) | 280-330 |
| Di-keto | 9.0-11.0 (br s, 2H, N-H), 6.0-8.0 (m, 4H, Ar-H) | 170-180 (C=O), 115-140 (Ar-C) | 3100-3300 (N-H stretch), 1650-1680 (strong, C=O stretch) | 250-300 |
Experimental Protocols
Detailed experimental investigation is essential to confirm the predominant tautomeric form and to quantify the equilibrium. The following are standard protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for distinguishing between tautomers by observing the chemical environment of protons and carbons.[8]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is often chosen for its ability to dissolve polar compounds and slow down proton exchange, allowing for the observation of labile -OH and N-H protons.[7]
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) as an internal reference.[8]
-
Key signals to observe: Broad singlets for -OH protons (enol form) and N-H protons (keto forms), and distinct aromatic proton patterns for each tautomer.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same instrument.
-
Use the DMSO-d₆ solvent peak (δ 39.52 ppm) as an internal reference.[7]
-
Key signals to observe: Resonances in the 170-180 ppm range are indicative of carbonyl carbons (keto forms), while signals in the 150-165 ppm range suggest carbons bearing hydroxyl groups (enol form).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule, providing direct evidence for the presence of C=O (keto) or O-H (enol) groups.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory for a solid sample.[7]
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Look for a strong, sharp absorption band between 1650-1680 cm⁻¹, which is characteristic of a C=O stretch and indicates the presence of a keto tautomer. A broad band in the 3200-3500 cm⁻¹ region corresponds to an O-H stretch of the enol form.
UV-Visible (UV-Vis) Spectroscopy
The electronic transitions in the tautomers are sensitive to the extent of conjugation, resulting in different absorption maxima.
-
Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the compound in a suitable UV-grade solvent (e.g., ethanol, methanol, or DMSO).[7]
-
Data Acquisition: Record the absorption spectrum over a wavelength range of 200-800 nm using a double-beam UV-Vis spectrophotometer.[1]
-
Data Analysis: Compare the observed λmax with the predicted values. The di-enol form, with its extended aromatic system, is expected to absorb at a longer wavelength than the less conjugated di-keto form.
Methodological and Logical Workflows
The characterization of tautomerism in this compound involves a synergistic approach combining synthesis, spectroscopy, and computational modeling.
Caption: Integrated workflow for tautomer analysis.
The logical process involves comparing experimental results with theoretical predictions. Spectroscopic data provides evidence for the existing structures, while computational chemistry offers insights into their relative stabilities.
Caption: Logical diagram for tautomer identification.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 6. Tautomerism of 4,4′-dihydroxy-1,1′-naphthaldazine studied by experimental and theoretical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
Spectroscopic and Biological Profile of 1,8-Naphthyridine-2,7-diol: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the spectroscopic and biological characteristics of 1,8-naphthyridine-2,7-diol. Due to the limited availability of direct experimental spectroscopic data for this specific compound, this document leverages predicted data from closely related analogs and presents generalized experimental protocols for its characterization. The guide also explores the broader biological significance of the 1,8-naphthyridine scaffold, including a detailed look at a relevant signaling pathway.
Physicochemical Properties and Tautomerism
This compound is a heterocyclic compound with the molecular formula C₈H₆N₂O₂. It is important to note that this compound can exist in tautomeric forms, with the dione form, 1,8-naphthyridine-2,7(1H,8H)-dione, being the more stable tautomer. This equilibrium is a critical consideration for the interpretation of spectroscopic data.
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.5 | br s | 1H | N-H |
| ~7.8 | d | 1H | H-4 |
| ~6.5 | d | 1H | H-3 |
| ~7.5 | d | 1H | H-5 |
| ~6.3 | d | 1H | H-6 |
Note: Predicted values are based on analogs. Actual spectra may vary.
For comparison, the experimental ¹H NMR data for the related compound 2-amino-7-hydroxy-1,8-naphthyridine in DMSO-d₆ shows signals at δ 7.62 (d, J = 8 Hz, 2H), 6.85 (s, 2H), 6.34 (d, J = 8 Hz, 1H), and 6.11 (d, J = 8 Hz, 1H).[2]
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (C2, C7) |
| ~150 | C-N (C8a, C4a) |
| ~140 | C-H (C4, C5) |
| ~115 | C-H (C3, C6) |
Note: Predicted values are based on analogs. Actual spectra may vary.
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 2800 | Broad, Strong | O-H and N-H stretching |
| 1680 - 1640 | Strong | C=O stretching (amide/dione) |
| 1620 - 1580 | Medium | C=C and C=N stretching (aromatic) |
| 800 - 750 | Strong | C-H out-of-plane bending (aromatic) |
Note: Predicted values are based on analogs. Actual spectra may vary.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M+H]⁺ | 163.0502 |
| [M+Na]⁺ | 185.0321 |
| [M-H]⁻ | 161.0356 |
Note: Predicted values are based on analogs. Actual spectra may vary.
Experimental Protocols
The following are generalized protocols for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.
-
Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition : Acquire the proton NMR spectrum, typically using 16-64 scans. The residual solvent peak of DMSO-d₆ (δ 2.50 ppm) can be used as an internal reference.[1]
-
¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum. A larger number of scans may be necessary to achieve an adequate signal-to-noise ratio. The DMSO-d₆ solvent peak (δ 39.52 ppm) can serve as an internal reference.[1]
-
Data Analysis : Process the acquired spectra (Fourier transformation, phase correction, and baseline correction). Analyze chemical shifts, integration, and coupling patterns to elucidate the structure.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) : Mix a small amount of the sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.[1]
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.[1]
-
Data Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Technique : Electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) is recommended for accurate mass determination.[1]
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable volatile solvent like methanol or acetonitrile. A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to facilitate ionization.[1]
-
Data Acquisition : Infuse the sample solution into the mass spectrometer and acquire the mass spectrum.
-
Data Analysis : Determine the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions to confirm the molecular weight and elemental composition of the compound.
Biological Activities of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine core is a "privileged scaffold" in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[3][4] These include:
-
Anticancer Activity : Many 1,8-naphthyridine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[5] Their mechanisms of action often involve the inhibition of key enzymes like topoisomerases and protein kinases.[3]
-
Antimicrobial Activity : This class of compounds has shown significant antibacterial and antifungal properties.[6]
-
Antiviral Activity : Derivatives have been reported to be active against several viruses, including HIV and Herpes Simplex Virus.[3]
-
Anti-inflammatory Activity : Certain 1,8-naphthyridine derivatives have been shown to possess anti-inflammatory properties.[4]
-
Neurological Applications : Some derivatives have been investigated for their potential in treating neurological disorders such as Alzheimer's disease.[4][7]
Signaling Pathway Involvement: TLR4/Myd88/NF-κB Pathway
A notable example of the biological activity of this scaffold is the modulation of inflammatory pathways. A novel 1,8-naphthyridine-2-carboxamide derivative has been shown to attenuate inflammatory responses in microglial cells by suppressing the Toll-like receptor 4 (TLR4) signaling pathway.[8] This pathway is crucial in the innate immune response and its dysregulation is implicated in various inflammatory diseases.
The diagram below illustrates the simplified signaling cascade. Lipopolysaccharide (LPS), a component of gram-negative bacteria, activates TLR4, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and promotes the transcription of pro-inflammatory genes. The 1,8-naphthyridine derivative inhibits this pathway, thereby reducing the inflammatory response.
Caption: TLR4/Myd88/NF-κB signaling pathway and the inhibitory action of a 1,8-naphthyridine derivative.
Conclusion
While direct experimental spectroscopic data for this compound remains elusive, this technical guide provides a robust framework for its characterization based on predicted data from close analogs and established experimental protocols. The broader 1,8-naphthyridine scaffold is of significant interest in drug discovery due to its diverse and potent biological activities. Further investigation into the synthesis and characterization of this compound and related derivatives is warranted to explore their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW | Semantic Scholar [semanticscholar.org]
- 8. A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 1,8-Naphthyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and historical development of 1,8-naphthyridine compounds. From its initial synthesis in the early 20th century to its current status as a "privileged scaffold" in medicinal chemistry, the journey of the 1,8-naphthyridine core is a testament to the continuous evolution of synthetic chemistry and pharmacology. This document details the pivotal moments in its history, the key synthetic methodologies that enabled its exploration, and the diverse therapeutic applications that have emerged.
A Historical Overview: From Obscurity to a Pharmaceutical Mainstay
The story of the 1,8-naphthyridine scaffold, a bicyclic heterocyclic compound, begins in the early 1920s. While there are six possible isomers of naphthyridine, the 1,8-isomer has been the most extensively studied due to its prevalence in biologically active molecules.
The Initial Synthesis (1927): The first documented synthesis of the 1,8-naphthyridine core was reported by Koller's group in 1927. While this initial discovery laid the fundamental groundwork, it did not immediately trigger widespread interest in the scaffold.
The Turning Point: The Discovery of Nalidixic Acid (1962): The trajectory of 1,8-naphthyridine research was irrevocably altered in 1962 with the serendipitous discovery of nalidixic acid by George Y. Lesher and his colleagues at the Sterling-Winthrop Research Institute.[1] Identified as a byproduct during the synthesis of the antimalarial drug chloroquine, nalidixic acid was the first compound of its class to exhibit significant antibacterial activity, particularly against Gram-negative bacteria.[2][3] Its subsequent approval for the treatment of urinary tract infections marked a watershed moment, establishing the 1,8-naphthyridine core as a new and promising chemotherapeutic scaffold.[1]
The Rise of the Quinolones and Fluoroquinolones (1980s-1990s): The success of nalidixic acid spurred further research, leading to the development of the broader class of quinolone and fluoroquinolone antibiotics. Enoxacin, a fluoroquinolone antibiotic containing the 1,8-naphthyridine core, emerged during this period as a potent antibacterial agent with an expanded spectrum of activity.
Expansion into Diverse Therapeutic Areas (2000s-Present): The 21st century has witnessed an explosion of research into the therapeutic potential of 1,8-naphthyridine derivatives beyond their antibacterial applications. The scaffold's rigid structure, ability to act as a hydrogen bond acceptor, and metal-chelating properties have made it an attractive framework for the design of novel drugs targeting a wide array of diseases.[4] Researchers have successfully developed 1,8-naphthyridine-based compounds with potent anticancer, antiviral, anti-inflammatory, and neuroprotective activities.[4][5]
Key Milestones in 1,8-Naphthyridine History
| Year | Milestone | Key Researchers/Institution | Significance |
| 1927 | First Synthesis of the 1,8-Naphthyridine Core | Koller's Group | Foundational discovery of the core heterocyclic structure. |
| 1962 | Discovery of Nalidixic Acid | George Y. Lesher et al. (Sterling-Winthrop Research Institute) | First demonstration of the therapeutic potential of 1,8-naphthyridines as antibacterial agents.[2][3] |
| 1980s | Development of Fluoroquinolones (e.g., Enoxacin) | Various Pharmaceutical Companies | Expansion of the antibacterial spectrum and potency of 1,8-naphthyridine-based drugs. |
| 2000s-Present | Expansion into Diverse Therapeutic Areas | Global Research Community | Identification of anticancer, antiviral, anti-inflammatory, and other biological activities, establishing the "privileged scaffold" status.[4][5] |
Experimental Protocols
Detailed methodologies for key experiments in the history and development of 1,8-naphthyridine compounds are provided below.
Protocol 1: The Friedländer Synthesis of 1,8-Naphthyridines (General Procedure)
The Friedländer synthesis is a cornerstone for the construction of the 1,8-naphthyridine core. It involves the condensation of a 2-aminopyridine-3-carbaldehyde or a related ketone with a compound containing an α-methylene group.
Reactants:
-
2-Aminonicotinaldehyde (1.0 equivalent)
-
Active methylene compound (e.g., ketone, ester) (1.0-1.5 equivalents)
-
Catalyst (e.g., base like KOH or an acid)
-
Solvent (e.g., ethanol, water)
Procedure:
-
Dissolve 2-aminonicotinaldehyde and the active methylene compound in the chosen solvent in a round-bottom flask.
-
Add the catalyst to the mixture.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Green Synthesis of 2-Methyl-1,8-naphthyridine in Water
This protocol, adapted from a greener approach, utilizes water as the solvent and a biocompatible ionic liquid catalyst.[6][7][8]
Reactants:
-
2-Aminonicotinaldehyde (8) (0.5 mmol, 61.6 mg)
-
Acetone (9) (1.5 mmol, 111 µL)
-
Choline hydroxide (ChOH) (1 mol %)
-
Water (1 mL)
Procedure:
-
In a reaction vessel, stir a mixture of 2-aminonicotinaldehyde (8) and acetone (9) in water (1 mL).
-
Add choline hydroxide (1 mol %) to the mixture.
-
Stir the reaction mixture under a nitrogen atmosphere at 50 °C for 6 hours.
-
Monitor the completion of the reaction by TLC.
-
After completion, extract the reaction mixture with ethyl acetate (40 mL) and water (10 mL).
-
Separate the organic layer and concentrate it under vacuum to obtain the product.
-
The desired product, 2-methyl-1,8-naphthyridine (10), is obtained as a cream solid with a high yield (e.g., 99%).[6]
Quantitative Data on Biological Activities
The following tables summarize the quantitative data for the biological activities of various 1,8-naphthyridine derivatives.
Table 1: Anticancer Activity of 1,8-Naphthyridine Derivatives (IC₅₀ Values)
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Voreloxin | HL-60 (Leukemia) | 0.04 - 0.97 | [6] |
| Voreloxin | MV4-11 (Leukemia) | 0.04 - 0.97 | [6] |
| Voreloxin | CCRF-CEM (Leukemia) | 0.04 - 0.97 | [6] |
| 47 | MIAPaCa (Pancreatic) | 0.41 | [9][10] |
| 47 | K-562 (Leukemia) | 0.77 | [9][10] |
| 36 | PA-1 (Ovarian) | 1.19 | [9][10] |
| 29 | PA-1 (Ovarian) | 0.41 | [9][10] |
| 29 | SW620 (Colon) | 1.4 | [9][10] |
| 12 | HBL-100 (Breast) | 1.37 | [11][12] |
| 17 | KB (Oral) | 3.7 | [11][12] |
| 22 | SW-620 (Colon) | 3.0 | [11][12] |
Table 2: Antibacterial Activity of 1,8-Naphthyridine Derivatives (MIC Values)
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| ANA-12 | M. tuberculosis H37Rv | 6.25 | [13] |
| Compound C | M. tuberculosis H37Rv | 6.25 | [13] |
| Compound D | M. tuberculosis H37Rv | 0.25 | [13] |
| 7-acetamido-1,8-naphthyridin-4(1H)-one | E. coli 06 | ≥ 1024 | [14][15] |
| 7-acetamido-1,8-naphthyridin-4(1H)-one | S. aureus 10 | ≥ 1024 | [14][15] |
| 7-acetamido-1,8-naphthyridin-4(1H)-one | P. aeruginosa 24 | ≥ 1024 | [14][15] |
| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | E. coli 06 | ≥ 1024 | [14][15] |
| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | S. aureus 10 | ≥ 1024 | [14][15] |
| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | P. aeruginosa 24 | ≥ 1024 | [14][15] |
Table 3: Antiviral Activity of a 1,6-Naphthyridine Derivative (EC₅₀ Values)
| Compound | Virus Strain | EC₅₀ (µM) | Reference |
| A1 (1,6-naphthyridine derivative) | HCMV (AD 169) | 39- to 223-fold lower than ganciclovir | [16][17] |
| A1 (1,6-naphthyridine derivative) | HCMV (Towne) | 39- to 223-fold lower than ganciclovir | [16][17] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-NAPHTHYRIDINE DERIVATIVES. A NEW CLASS OF CHEMOTHERAPEUTIC AGENTS. | Semantic Scholar [semanticscholar.org]
- 3. WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors - Google Patents [patents.google.com]
- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 6. Voreloxin, formerly SNS-595, has potent activity against a broad panel of cancer cell lines and in vivo tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Voreloxin is an anticancer quinolone derivative that intercalates DNA and poisons topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1,8-Naphthyridine-2,7-diol: Core Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental characteristics of 1,8-naphthyridine-2,7-diol, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to keto-enol tautomerism, this molecule can exist in equilibrium with its more stable dione form, 1,8-dihydro-1,8-naphthyridine-2,7-dione. This document will address this equilibrium while focusing on the synthesis and characterization of the core structure.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below. These values are crucial for understanding the compound's behavior in various experimental and biological settings.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₂ | [1] |
| Molecular Weight | 162.15 g/mol | [1][2] |
| Monoisotopic Mass | 162.042927438 Da | [1] |
| IUPAC Name | 1,8-dihydro-1,8-naphthyridine-2,7-dione | [1][2] |
| CAS Number | 49655-93-8 | [1][2] |
| Topological Polar Surface Area | 58.2 Ų | [1] |
| Complexity | 318 | [1] |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 4 | |
| XLogP3-AA | -0.6 | [1] |
Synthesis and Characterization Workflow
The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.
Caption: A logical workflow for the synthesis and characterization of this compound.
Experimental Protocols
Proposed Synthesis Protocol
Materials:
-
2,6-Diaminopyridine
-
Malic acid
-
Concentrated sulfuric acid
-
Concentrated ammonium hydroxide
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2,6-diaminopyridine and malic acid. Cool the flask in an ice bath.
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid to the cooled mixture with stirring.
-
Heating: Heat the reaction mixture under an inert atmosphere (e.g., argon) to approximately 110°C for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Quenching and Neutralization: After the reaction is complete, cool the mixture and pour it over ice. Carefully neutralize the acidic solution with concentrated ammonium hydroxide to a pH of approximately 8 to precipitate the crude product.
-
Isolation and Purification: Collect the precipitate by filtration and wash it thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a DMF/water mixture).
Spectroscopic Analysis Protocols
The following are general protocols for the spectroscopic characterization of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) as an internal reference.
-
¹³C NMR: Acquire the spectrum on the same instrument, using the DMSO-d₆ solvent peak (δ 39.52 ppm) as an internal reference.
Mass Spectrometry (MS):
-
Technique: Employ Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) for accurate mass determination.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to facilitate ionization.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Predicted Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆): Due to the tautomeric equilibrium, the spectrum is expected to be complex. The chemical shifts are estimations for the dione form.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| H-3, H-6 | ~6.0 - 6.5 | d |
| H-4, H-5 | ~7.0 - 7.5 | d |
| N-H | ~10.0 - 12.0 | br s |
¹³C NMR (100 MHz, DMSO-d₆): Expected chemical shifts for the dione tautomer.
| Carbon | Expected Chemical Shift (ppm) |
| C-3, C-6 | ~110 - 120 |
| C-4, C-5 | ~135 - 145 |
| C-4a, C-8a | ~140 - 150 |
| C-2, C-7 (C=O) | ~160 - 170 |
IR Spectroscopy (KBr Pellet):
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3200 - 3400 (broad) |
| C=O Stretch (Amide) | 1650 - 1690 |
| C=C Stretch (Aromatic) | 1550 - 1600 |
| C-N Stretch | 1200 - 1350 |
High-Resolution Mass Spectrometry (HRMS-ESI):
| Ion | Predicted m/z |
| [M+H]⁺ | 163.0502 |
| [M+Na]⁺ | 185.0321 |
| [M-H]⁻ | 161.0356 |
Biological Activity and Potential Applications
Derivatives of the 1,8-naphthyridine scaffold are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The diol/dione functionality of this compound offers versatile points for further chemical modification to explore its therapeutic potential. Additionally, its structure suggests potential as a building block for developing fluorescent sensors and materials for organic electronics.[2] Further research is warranted to elucidate the specific biological activities and signaling pathways associated with this particular compound.
References
Navigating the Solubility Landscape of 1,8-Naphthyridine-2,7-diol: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the solubility of 1,8-Naphthyridine-2,7-diol is a critical first step in harnessing its therapeutic potential. This heterocyclic compound, with its fused ring system and hydroxyl groups, presents a unique profile for exploration in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the current understanding of its solubility in organic solvents, details experimental protocols for its determination, and outlines key relationships in solubility studies.
Physicochemical Properties at a Glance
This compound (CAS 49655-93-8) has a molecular formula of C₈H₆N₂O₂ and a molecular weight of approximately 162.15 g/mol .[1][2] It exists in tautomeric equilibrium with its dione form, 1,8-naphthyridine-2,7(1H,8H)-dione.[1][2] This structural duality can influence its physicochemical properties, including solubility.
Quantitative Solubility Data
The following table summarizes the known qualitative solubility of this compound.
| Organic Solvent | Solubility | Source / Rationale |
| Dimethylformamide (DMF) | Soluble | [2] |
| Dimethyl sulfoxide (DMSO) | Soluble | [2] |
Table 1: Qualitative Solubility of this compound in Select Organic Solvents.
The frequent use of deuterated DMSO (DMSO-d₆) as a solvent for NMR spectroscopic analysis of 1,8-naphthyridine derivatives further corroborates its solubility in this polar aprotic solvent.
Experimental Protocols for Solubility Determination
To address the gap in quantitative data, researchers can employ established methodologies to determine the solubility of this compound. The choice between kinetic and thermodynamic solubility measurements depends on the specific application, from early-stage drug discovery to formulation development.
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, representing the point at which the solution is saturated.
Protocol:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
Separation: Separate the saturated solution from the excess solid by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm).
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
-
Calculation: The solubility is calculated from the measured concentration.
Diagram: Workflow for Thermodynamic Solubility Determination
A generalized workflow for determining the thermodynamic solubility of this compound.
Kinetic Solubility (Precipitation from Stock Solution)
Kinetic solubility is often measured in high-throughput screening settings and reflects the concentration at which a compound precipitates from a supersaturated solution.
Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a strong organic solvent like DMSO.
-
Titration: Gradually add aliquots of the stock solution to the organic solvent of interest (the anti-solvent).
-
Detection: Monitor for the first sign of precipitation, which can be detected visually or, more accurately, by turbidimetry (nephelometry) using a plate reader.
-
Calculation: The concentration of this compound at the point of precipitation is reported as the kinetic solubility.
Diagram: Logical Relationship in Solubility Measurement
Key factors influencing the solubility of this compound.
Conclusion
While quantitative solubility data for this compound in organic solvents is currently sparse in the public domain, qualitative evidence points to its solubility in polar aprotic solvents such as DMF and DMSO. For drug development and other research applications, it is imperative to determine the precise solubility in relevant solvent systems. The experimental protocols outlined in this guide provide a robust framework for generating this critical data, enabling further exploration of this promising compound. The provided diagrams offer a clear visual representation of the experimental workflow and the interplay of factors governing solubility.
References
An In-depth Technical Guide to the Predicted NMR Spectrum of 1,8-Naphthyridine-2,7-diol
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed prediction of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for 1,8-Naphthyridine-2,7-diol. Due to the tautomeric nature of this molecule, it can exist in equilibrium with its dione form, 1,8-dihydro-1,8-naphthyridine-2,7-dione. The predicted data presented herein is based on the analysis of structurally analogous compounds and computational chemistry principles, assuming the more stable dione tautomer in a deuterated dimethyl sulfoxide (DMSO-d₆) solvent. This document is intended to serve as a reference for the characterization and identification of this compound in a laboratory setting.
Predicted Spectroscopic Data
The predicted NMR data for this compound is derived from the analysis of similar 1,8-naphthyridine derivatives.[1] The chemical shifts are referenced to the residual solvent peak of DMSO-d₆.
Data Presentation
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH (Positions 1, 8) | ~11.5 - 12.5 | broad singlet | - |
| H4, H5 | ~7.9 - 8.3 | doublet | ~8.0 |
| H3, H6 | ~6.2 - 6.6 | doublet | ~8.0 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2, C7 (C=O) | ~161 - 166 |
| C4a, C8a | ~140 - 145 |
| C4, C5 | ~122 - 127 |
| C3, C6 | ~112 - 117 |
Experimental Protocols
The following is a generalized protocol for acquiring the NMR spectra of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.[2]
-
-
Instrumentation and Data Acquisition:
-
The NMR spectra should be recorded on a high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher.[2][3]
-
¹H NMR Spectrum:
-
Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Use the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) as the internal reference.[3]
-
-
¹³C NMR Spectrum:
-
Acquire the spectrum using a standard pulse program, which may necessitate a larger number of scans compared to the ¹H NMR spectrum.
-
Use the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm) as the internal reference.[1]
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Reference the chemical shifts to the appropriate solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to ascertain the relative number of protons.
-
Analyze the splitting patterns (multiplicity) and coupling constants to deduce the connectivity of the protons.[4]
-
Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecular structure.
-
Mandatory Visualization
The prediction of an NMR spectrum for a novel or uncharacterized compound is a systematic process that integrates computational methods with comparative analysis of known structures.
Caption: Workflow for the prediction of NMR spectra.
References
Theoretical Insights into 1,8-Naphthyridine-2,7-diol: A Technical Guide for Researchers
Abstract
This technical guide offers a comprehensive theoretical examination of 1,8-naphthyridine-2,7-diol, a heterocyclic compound with significant potential in medicinal chemistry and materials science. In the absence of extensive direct experimental and theoretical studies on this specific molecule, this document leverages data from structurally related analogues, particularly 4-methyl-1,8-naphthyridine-2,7-diol, to provide a robust predictive framework. A central focus of this guide is the crucial role of keto-enol tautomerism, which dictates the molecule's stability, electronic properties, and potential biological activity. This guide details the computational methodologies, predicted physicochemical and spectroscopic data, and plausible experimental protocols for the synthesis and characterization of this compound, making it an essential resource for researchers, scientists, and professionals in drug development.
Introduction
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif, renowned for its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of hydroxyl groups at the 2 and 7 positions of the 1,8-naphthyridine core, yielding this compound, presents a molecule of considerable interest for therapeutic exploration. A key feature of this and similar hydroxy-substituted naphthyridines is the potential for tautomerism, where the molecule can exist in equilibrium between its diol, keto-enol, and diketo forms. Understanding this tautomeric equilibrium is paramount, as the predominant tautomer will govern the molecule's chemical reactivity, spectroscopic signature, and interactions with biological targets.
This guide provides a theoretical perspective on this compound, outlining the computational approaches necessary to predict its properties and behavior. Furthermore, it presents relevant experimental protocols for its synthesis and characterization, offering a holistic view for its further investigation.
Physicochemical Properties
The fundamental physicochemical properties of this compound have been computed and are summarized in the table below. These properties are crucial for predicting its behavior in various environments and for guiding experimental design.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₂ | [1] |
| Molecular Weight | 162.15 g/mol | [1] |
| Monoisotopic Mass | 162.042927438 Da | [1] |
| XLogP3-AA | -0.6 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Topological Polar Surface Area | 58.2 Ų | [1] |
| Heavy Atom Count | 12 | [1] |
| Complexity | 318 | [1] |
Theoretical Studies: Tautomerism and Electronic Properties
The most significant theoretical consideration for this compound is the potential for keto-enol tautomerism. The molecule can exist in three primary tautomeric forms: the diol form, a keto-enol form, and the diketo form (1,8-dihydro-1,8-naphthyridine-2,7-dione). The relative stability of these tautomers is influenced by factors such as the solvent environment and substitution on the naphthyridine ring. For many related compounds, the diketo form is found to be the most stable.
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating this tautomeric equilibrium. By calculating the relative energies of the different tautomers, it is possible to predict the predominant form under various conditions.
Computational Workflow for Tautomer Analysis
A typical workflow for the theoretical investigation of this compound's tautomerism and electronic properties is outlined below. This workflow employs DFT and Time-Dependent DFT (TD-DFT) to provide a comprehensive understanding of the molecule.
Predicted Spectroscopic Data
Predicted ¹H NMR Chemical Shifts
The expected chemical shifts for the aromatic protons of this compound in its diketo form are presented below, based on data from similar 1,8-naphthyridine derivatives in DMSO-d₆.
| Proton | Predicted Chemical Shift (ppm) |
| H-3, H-6 | ~6.5 |
| H-4, H-5 | ~7.8 |
| N-H | ~11.5 |
Predicted UV-Vis Absorption
Based on TD-DFT calculations of related naphthyridine structures, this compound is expected to exhibit absorption maxima in the UV-Vis region. The exact wavelengths will be dependent on the predominant tautomeric form and the solvent used. Generally, a π→π* transition is expected.
| Tautomer | Predicted λmax (nm) | Solvent Dependence |
| Diketo form | 300 - 350 | Expected |
| Diol form | 280 - 320 | Expected |
Experimental Protocols
For researchers aiming to synthesize and characterize this compound, the following protocols, adapted from methods for analogous compounds, are provided.
Synthesis Protocol: Modified Friedländer Annulation
A plausible synthetic route to the 1,8-naphthyridine scaffold is the Friedländer annulation.
Materials:
-
2,6-diaminopyridine
-
Malic acid
-
Concentrated sulfuric acid
Procedure:
-
Grind 2,6-diaminopyridine and malic acid into a fine powder.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.
-
Heat the solution under an inert atmosphere (e.g., argon) to approximately 110°C for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and carefully pour it onto ice.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide) to precipitate the crude product.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or DMF).
Spectroscopic Characterization Protocols
5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[2][3]
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) as an internal reference.[2]
-
¹³C NMR: Acquire the spectrum on the same instrument, likely requiring a greater number of scans to achieve an adequate signal-to-noise ratio.[3]
5.2.2. UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol, methanol, or DMSO). From this, prepare a series of dilutions to ensure the absorbance is within the linear range of the instrument.[2][3]
-
Data Acquisition: Record the absorption spectrum over a wavelength range of 200-800 nm using a double-beam UV-Vis spectrophotometer.[2]
5.2.3. Mass Spectrometry
-
Technique: Use Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) to confirm the molecular weight and elemental composition.[2]
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent like methanol or acetonitrile.
Conclusion
While direct theoretical and experimental data on this compound is limited, this technical guide provides a comprehensive framework for its study. The insights from analogous compounds, particularly regarding the critical role of keto-enol tautomerism, offer a solid foundation for future research. The detailed computational workflows and experimental protocols presented herein are intended to empower researchers, scientists, and drug development professionals to further explore the potential of this promising molecule. The theoretical prediction of its properties, combined with the practical guidance for its synthesis and characterization, will undoubtedly accelerate the investigation of this compound and its derivatives for various therapeutic and material science applications.
References
An In-depth Technical Guide to 1,8-Naphthyridine-2,7-diol: IUPAC Nomenclature, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide focuses on a specific derivative, 1,8-Naphthyridine-2,7-diol, providing a comprehensive overview of its IUPAC nomenclature, physicochemical properties, synthesis, and potential biological relevance. This document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the 1,8-naphthyridine core.
IUPAC Nomenclature and Tautomerism
The nomenclature of this compound is influenced by keto-enol tautomerism, a common phenomenon in heterocyclic compounds. While the "diol" form is represented by the name this compound, the compound predominantly exists in its more stable keto tautomeric form.
The preferred IUPAC name for this more stable tautomer is 1,8-dihydro-1,8-naphthyridine-2,7-dione or 1,8-Naphthyridine-2,7(1H,8H)-dione .[1] This nomenclature reflects the presence of two carbonyl groups within the bicyclic structure.
The tautomeric equilibrium is a critical consideration in the study of this molecule, as it influences its chemical reactivity, spectroscopic properties, and biological interactions.
References
Methodological & Application
Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Friedlander synthesis is a powerful and versatile chemical reaction for the synthesis of quinolines and their aza-analogs, such as the 1,8-naphthyridines.[1][2][3] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[1][4] For the synthesis of 1,8-naphthyridines, the key starting material is 2-aminonicotinaldehyde or its derivatives.[1][5] The reaction proceeds through an initial aldol-type condensation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,8-naphthyridine ring system.[1]
The 1,8-naphthyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[6][7] The discovery of nalidixic acid in 1962, the first 1,8-naphthyridine-based antibacterial agent, was a pivotal moment that highlighted the therapeutic potential of this heterocyclic system.[7] Since then, numerous derivatives have been developed and investigated for various medicinal applications.
Applications in Drug Development
1,8-Naphthyridine derivatives are of significant interest to the pharmaceutical industry due to their diverse pharmacological properties.[6][8][9] Key therapeutic areas include:
-
Antimicrobial Agents: The 1,8-naphthyridine core is fundamental to several fluoroquinolone antibiotics, such as enoxacin, which function by inhibiting bacterial DNA gyrase.[1][10]
-
Anticancer Activity: Certain derivatives have demonstrated potent anticancer properties, with some compounds showing significant cytotoxic activity against various cancer cell lines.[1][11]
-
Antiviral Properties: Research has explored the potential of 1,8-naphthyridine compounds as antiviral agents.[1][6]
-
Neurodegenerative Diseases: Some derivatives have been investigated for their potential in treating neurodegenerative disorders.[6][8]
-
Other Therapeutic Areas: The versatility of the 1,8-naphthyridine scaffold has led to the exploration of its potential as anti-inflammatory, analgesic, antidepressant, and antioxidant agents.[1][6][8]
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the general mechanism of the Friedlander synthesis for 1,8-naphthyridines and a typical experimental workflow.
Experimental Protocols
Herein, we provide two detailed protocols for the synthesis of 1,8-naphthyridine derivatives using different catalytic systems.
Protocol 1: Choline Hydroxide Catalyzed Synthesis in Water
This protocol is adapted from a green chemistry approach utilizing an inexpensive and biocompatible ionic liquid catalyst in water.[12]
Materials:
-
2-Aminonicotinaldehyde
-
Active methylene compound (e.g., acetone, 1-ethylpiperidin-4-one)
-
Choline hydroxide (ChOH)
-
Water (H₂O)
-
Ethyl acetate
-
Nitrogen gas (N₂)
Procedure:
-
To a reaction flask, add 2-aminonicotinaldehyde (0.5 mmol) and the active methylene compound (0.5 mmol for ketones, 1.5 mmol for compounds like acetone).[12]
-
Add 1 mL of water to the flask and begin stirring the mixture.[12]
-
Add choline hydroxide (1 mol%) to the reaction mixture.[12]
-
Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.[12]
-
Heat the reaction mixture to 50°C with continuous stirring.[12]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using 10% methanol/dichloromethane as the eluent.[12]
-
Once the reaction is complete (typically within 6-10 hours), allow the mixture to cool to room temperature.[12]
-
Extract the product from the reaction mixture using ethyl acetate (40 mL) and water (10 mL) in a separatory funnel.[1][12]
-
Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.[1][12]
-
The product can be further purified by recrystallization or column chromatography if necessary.[1]
Protocol 2: Cerium(III) Chloride Catalyzed Solvent-Free Synthesis
This protocol outlines a rapid and efficient solvent-free method using a reusable catalyst under grinding conditions.[4]
Materials:
-
2-Aminonicotinaldehyde
-
Active methylene compound
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Cold water
Procedure:
-
In a mortar, combine 2-aminonicotinaldehyde (0.01 mol), the active methylene compound (0.01 mol), and CeCl₃·7H₂O (0.01 mol).[4]
-
Grind the mixture using a pestle at room temperature.[4]
-
Monitor the reaction progress by TLC. The reaction is typically complete within 5-8 minutes.[4]
-
Upon completion, add cold water to the reaction mixture.[4]
-
Collect the solid product by vacuum filtration, washing with water.[4]
-
The product can be recrystallized from an appropriate solvent to afford the pure 1,8-naphthyridine derivative.[4]
-
The aqueous filtrate containing the catalyst can be evaporated under reduced pressure to recover the catalyst for reuse.[4]
Data Presentation
The following tables summarize quantitative data for the synthesis of various 1,8-naphthyridine derivatives using the described protocols.
Table 1: Choline Hydroxide Catalyzed Synthesis of 1,8-Naphthyridine Derivatives in Water [12]
| Product Number | Active Methylene Compound | Reaction Time (h) | Yield (%) |
| 10 | Acetone | 6 | 99 |
| 10b | Butan-2-one | 8 | 98 |
| 10i | 1-Methylpiperidin-4-one | 10 | 97 |
| 10j | 1-Ethylpiperidin-4-one | 10 | 96 |
Reaction conditions: 2-aminonicotinaldehyde (0.5 mmol), active methylene compound (0.5-1.5 mmol), ChOH (1 mol%), H₂O (1 mL), 50°C, N₂ atmosphere.[12]
Table 2: Cerium(III) Chloride Catalyzed Solvent-Free Synthesis of 1,8-Naphthyridine Derivatives [4]
| Product Number | R¹ | R² | Reaction Time (min) | Yield (%) |
| 3a | CF₃ | COOC₂H₅ | 5.5 | 92 |
| 3b | CH₃ | COOC₂H₅ | 5.0 | 94 |
| 3e | CH₃ | COCH₃ | 5.0 | 94 |
| 3g | C₆H₅ | COC₆H₅ | 5.5 | 90 |
| 3l | CH₃ | 4-ClC₆H₄NHCO | 6.5 | 96 |
Reaction conditions: 2-aminonicotinaldehyde (0.01 mol), active methylene compound (0.01 mol), CeCl₃·7H₂O (0.01 mol), room temperature, grinding.[4]
Troubleshooting
-
Low Yield:
-
Purity of Reactants: Ensure the purity of the starting materials, as impurities can lead to side reactions.
-
Catalyst Activity: The activity of the catalyst can be crucial. For the solvent-free method, the catalyst can be recovered and reused multiple times without significant loss of activity.[4]
-
Reaction Time and Temperature: Optimize the reaction time and temperature for your specific substrates. Monitoring by TLC is essential to determine the point of maximum conversion.[4][12]
-
-
Poor Regioselectivity:
-
When using unsymmetrical ketones, a mixture of regioisomers can be formed.[13] The choice of catalyst can influence regioselectivity. For instance, certain amine catalysts like 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) have been shown to provide high regioselectivity for 2-substituted 1,8-naphthyridines.[13][14]
-
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for specific substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedlaender Synthesis [organic-chemistry.org]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. connectjournals.com [connectjournals.com]
- 5. chemimpex.com [chemimpex.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. nbinno.com [nbinno.com]
- 12. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
Application Note and Protocol for the Synthesis of 1,8-Naphthyridine-2,7-diol
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,8-Naphthyridine-2,7-diol is a heterocyclic compound belonging to the naphthyridine class of molecules. The 1,8-naphthyridine scaffold is of significant interest in medicinal chemistry and drug development due to the broad spectrum of biological activities exhibited by its derivatives, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] This document provides a detailed protocol for the laboratory synthesis of this compound, which can also exist in its tautomeric dione form, 1,8-naphthyridine-2,7(1H,8H)-dione. The presented method is based on the condensation reaction of 2,6-diaminopyridine with diethyl malonate, followed by a high-temperature cyclization.
Experimental Protocol
This protocol outlines a two-step synthesis for this compound. The initial step involves the condensation of 2,6-diaminopyridine with diethyl malonate, followed by a thermal cyclization to form the desired naphthyridine ring system.
Materials and Equipment
-
2,6-diaminopyridine
-
Diethyl malonate
-
Polyphosphoric acid (PPA) or a high-boiling point solvent such as diphenyl ether
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl) solution
-
Ice
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus (Büchner funnel and flask)
-
Beakers and other standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and chamber
-
Recrystallization apparatus
Procedure
Step 1: Condensation of 2,6-diaminopyridine with Diethyl Malonate
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-diaminopyridine in ethanol.
-
Add a molar excess of diethyl malonate to the solution.
-
The reaction mixture is then heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]
Step 2: Cyclization to form this compound
-
After the initial condensation is complete (as indicated by TLC), the solvent can be removed under reduced pressure.
-
To the resulting intermediate, add polyphosphoric acid (PPA) or a high-boiling point solvent like diphenyl ether.[1][2]
-
Heat the mixture to a high temperature (typically 240-260 °C for diphenyl ether) under reflux for several hours to facilitate the intramolecular cyclization.[1]
Step 3: Isolation and Purification of this compound
-
After the cyclization is complete, allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into ice-cold water to precipitate the crude product.[2]
-
Neutralize the solution with a sodium hydroxide solution until a precipitate is fully formed.[2]
-
Collect the crude product by filtration using a Büchner funnel, wash it with cold water, and allow it to air dry.[2]
-
The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final, purified this compound.[1][2]
Data Presentation
The following table summarizes the typical quantitative data for the synthesis of this compound. Please note that yields are dependent on specific reaction conditions and optimization.
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Amount (g or mL) |
| 2,6-diaminopyridine | C₅H₇N₃ | 109.13 | 10 | 1.09 g |
| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 25 | 4.00 g (3.78 mL) |
| This compound (Product) | C₈H₆N₂O₂ | 162.15 | - | Theoretical Yield: 1.62 g |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for 1,8-Naphthyridine-2,7-diol as a Ligand for Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes featuring the 1,8-naphthyridine-2,7-diol ligand. The unique structural and electronic properties of this ligand make its metal complexes promising candidates for various applications, including catalysis, luminescent materials, and therapeutics.
Introduction to this compound as a Ligand
The 1,8-naphthyridine framework is a privileged scaffold in coordination chemistry due to the presence of two nitrogen atoms in close proximity, which allows for the formation of stable bidentate or bridging complexes with a variety of metal ions. The introduction of hydroxyl groups at the 2 and 7 positions of the 1,8-naphthyridine core endows the ligand with additional coordination sites and the potential for deprotonation to form strong metal-oxygen bonds. This diol functionality can also participate in hydrogen bonding, influencing the supramolecular assembly and reactivity of the resulting metal complexes.
Due to keto-enol tautomerism, this compound can exist in equilibrium with its more stable dione form, 1,8-naphthyridine-2,7(1H,8H)-dione. This equilibrium should be considered when designing synthetic strategies and interpreting characterization data.
Potential Applications of Metal Complexes
Metal complexes of this compound are anticipated to exhibit a range of interesting properties and applications, drawing parallels from the broader family of 1,8-naphthyridine derivatives.
Luminescent Materials
Complexes of 1,8-naphthyridine derivatives with closed-shell metal ions, such as Zn(II), are known to exhibit fluorescence. The rigid, planar structure of the naphthyridine core, combined with the electronic influence of the diol substituents, can lead to materials with interesting photophysical properties. These may find use as fluorescent probes, in organic light-emitting diodes (OLEDs), or as sensors.
Table 1: Photophysical Properties of a Representative 1,8-Naphthyridine-Metal Complex
| Compound | Solvent | Excitation λmax (nm) | Emission λmax (nm) | Reference |
| --INVALID-LINK--₃ (L = bis(7-methyl-1,8-naphthyridine-2-ylamino)methane) | CH₂Cl₂ | 380-410 | 463 | [1] |
| --INVALID-LINK--₃ (L = bis(7-methyl-1,8-naphthyridine-2-ylamino)methane) | CH₃CN | 380-410 | - | [1] |
| --INVALID-LINK--₃ (L = bis(7-methyl-1,8-naphthyridine-2-ylamino)methane) | CH₃OH | 380-410 | - | [1] |
Note: Data is for a related 1,8-naphthyridine derivative, highlighting the potential for luminescence in this class of compounds.
Catalysis
The ability of the 1,8-naphthyridine scaffold to stabilize various metal centers in close proximity makes its complexes promising catalysts for a range of organic transformations. Copper complexes, in particular, have shown activity in aerobic oxidation reactions.[2][3] The diol functionality in this compound could play a role in substrate binding and activation.
Table 2: Catalytic Activity of a Representative Copper-Naphthyridine Complex in Alcohol Oxidation
| Catalyst | Substrate | Product | Yield (%) | Reference |
| [Cu(L1)₂] (L1 = 1-((cyclohexylmethylimino)methyl)-naphthalen-2-ol) | 4-methoxy benzyl alcohol | 4-methoxy benzaldehyde | 91 | [4] |
Note: Data is for a different copper complex, illustrating the catalytic potential of metal-naphthyridine systems.
Biological Activity
Derivatives of 1,8-naphthyridine are known to possess a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[5][6] The metal complexes of these ligands can exhibit enhanced or modified biological activity compared to the free ligand. The potential of this compound metal complexes as therapeutic agents warrants investigation.
Table 3: In Vitro Cytotoxicity of Representative 1,8-Naphthyridine Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 12 (a 1,8-naphthyridine-3-carboxamide derivative) | HBL-100 (breast) | 1.37 | [6] |
| Compound 17 (a 1,8-naphthyridine-3-carboxamide derivative) | KB (oral) | 3.7 | [6] |
| Compound 22 (a 1,8-naphthyridine-3-carboxamide derivative) | SW-620 (colon) | 3.0 | [6] |
| Pyrazolo-naphthyridine 5j | HeLa (cervical) | 6.4 ± 0.45 | [5] |
| Pyrazolo-naphthyridine 5k | MCF-7 (breast) | 2.03 ± 0.23 | [5] |
Note: Data is for different 1,8-naphthyridine derivatives, indicating the potential for biological activity in this compound class.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the synthesis of 2,7-diamino-1,8-naphthyridine followed by a double diazotization and hydrolysis.
Protocol 3.1.1: Synthesis of 2,7-Diamino-1,8-naphthyridine [7]
-
Materials: 2-Amino-7-azido-1,8-naphthyridine, glacial acetic acid, zinc dust.
-
Procedure:
-
To a stirred solution of 2-amino-7-azido-1,8-naphthyridine (1 equivalent) in glacial acetic acid, add zinc dust (excess).
-
Reflux the mixture for 3 hours.
-
A precipitate will form. Filter the precipitate.
-
Remove the acetic acid from the filtrate under reduced pressure to yield the desired product.
-
Protocol 3.1.2: Synthesis of this compound from 2,7-Diamino-1,8-naphthyridine
-
Materials: 2,7-Diamino-1,8-naphthyridine, sulfuric acid, sodium nitrite, water.
-
Procedure:
-
Dissolve 2,7-diamino-1,8-naphthyridine in dilute sulfuric acid at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at low temperature for 30 minutes.
-
Slowly heat the solution to boiling and maintain for 1 hour to effect hydrolysis.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Caption: Synthetic pathway to this compound.
General Protocol for the Synthesis of Metal Complexes
The following is a general procedure for the synthesis of metal complexes of this compound. The specific metal salt, solvent, and reaction conditions may need to be optimized for each specific complex.
Protocol 3.2.1: Synthesis of a Metal(II) Complex of this compound
-
Materials: this compound, a metal(II) salt (e.g., Cu(OAc)₂, ZnCl₂, Ni(NO₃)₂), a suitable solvent (e.g., methanol, ethanol, DMF), and a base (optional, e.g., triethylamine, sodium methoxide).
-
Procedure:
-
Dissolve this compound (1 or 2 equivalents) in the chosen solvent. If the diol is not readily soluble, gentle heating may be applied.
-
In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
If deprotonation of the hydroxyl groups is desired, add a base (2 equivalents) to the reaction mixture.
-
Reflux the reaction mixture for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.
-
Wash the isolated solid with a small amount of cold solvent and dry under vacuum.
-
The crude complex can be purified by recrystallization from a suitable solvent or solvent mixture.
-
References
- 1. A flexible 1,8-naphthyridyl derivative and its Zn(II) complexes: synthesis, structures, spectroscopic properties and recognition of Cd(II) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aerobic Copper-Catalyzed Organic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of copper(ii) complexes: their catalytic behavior towards alcohol oxidation using NaOCl as the oxidant - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for 1,8-Naphthyridine-2,7-diol Derivatives in Fluorescence Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the fluorescent properties of 1,8-naphthyridine-2,7-diol derivatives, detailing their application as fluorescent probes. This document includes a summary of their photophysical characteristics, detailed experimental protocols for their synthesis and fluorescence measurements, and visual representations of key mechanisms and workflows.
Application Notes
The this compound scaffold is a versatile platform for the development of novel fluorescent probes. While the parent compound itself exhibits weak fluorescence, strategic substitutions at the 2 and 7 positions can yield derivatives with significant emissive properties.[1] These derivatives have garnered considerable attention for their potential applications in various fields, including cellular imaging and the detection of metal ions and biomolecules.[2]
A key characteristic of the this compound core is its potential for keto-enol tautomerism, which can be influenced by solvent polarity and pH, thereby affecting its electronic and photophysical properties.[1] The rigid, planar structure of the 1,8-naphthyridine core, combined with the electron-rich nitrogen atoms, makes it an excellent scaffold for designing fluorescent sensors.[2]
Particularly, 2,7-dialkylamino derivatives of 4-methyl-1,8-naphthyridine-2,7-diol have been shown to be highly fluorescent, exhibiting blue fluorescence in solution.[3] These compounds can be synthesized from 2,7-dichloro-4-methyl-[4]-naphthyridine by reaction with the corresponding alkylamine.[1] The resulting derivatives have demonstrated utility in cellular imaging, with the ability to stain specific organelles like the nucleus and nucleoli.[3]
The mechanism of action for many 1,8-naphthyridine-based fluorescent sensors, especially for metal ions, relies on the principle of chelation-enhanced fluorescence (CHEF). In the unbound state, the fluorescence of the molecule may be quenched. Upon chelation with a target metal ion, conformational changes can restrict intramolecular rotations or alter electronic properties, leading to a significant enhancement of fluorescence intensity.
Data Presentation
The following table summarizes the quantitative fluorescent properties of a series of 2,7-dialkylamino-4-methyl-1,8-naphthyridine derivatives in methanol. This data provides a baseline for understanding the structure-property relationships of this class of compounds.
| Compound | R Group | Yield (%) | Quantum Yield (Φ) |
| 3a | methyl | 56 | 0.43 |
| 3b | propyl | 68 | 0.51 |
| 3c | pentyl | 71 | 0.55 |
| 3d | 2-methoxy-ethyl | 43 | 0.39 |
| 3e | hexyl | 75 | 0.58 |
| Data sourced from a technical guide on 4-Methyl-1,8-naphthyridine-2,7-diol derivatives.[3] |
Experimental Protocols
I. Synthesis of 2,7-Diamino-1,8-naphthyridine Derivatives
This protocol describes a general method for the synthesis of 2,7-diamino-1,8-naphthyridine derivatives, which are often fluorescent.
Materials:
-
2,7-dichloro-1,8-naphthyridine (or a substituted derivative)
-
Desired primary or secondary amine (e.g., benzylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium azide (NaN₃)
-
Zinc dust
-
Glacial acetic acid
-
Sodium carbonate (Na₂CO₃)
-
Potassium iodide (KI)
-
Standard laboratory glassware and purification apparatus (e.g., for column chromatography)
Procedure:
-
Azidation:
-
Dissolve 2-amino-7-chloro-1,8-naphthyridine in dry DMF.
-
Add sodium azide to the solution and stir the mixture at 60 °C for 4 hours.
-
Filter the precipitated sodium chloride and remove DMF under reduced pressure.
-
Wash the resulting solid with water and air-dry to obtain 2-amino-7-azido-1,8-naphthyridine.[4]
-
-
Reduction to Diamine:
-
To a stirred solution of the 2-amino-7-azido-1,8-naphthyridine in glacial acetic acid, add zinc dust.
-
Reflux the mixture for 3 hours.
-
Filter the precipitate and remove the acetic acid under reduced pressure to yield 2,7-diamino-1,8-naphthyridine.[4]
-
-
Alternative Amination (from dichloro-naphthyridine):
-
A mixture of the starting 2,7-dichloro-1,8-naphthyridine, the desired amine, sodium carbonate, and potassium iodide in DMF is heated.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is worked up by pouring into water and extracting with a suitable organic solvent.
-
The crude product is then purified by column chromatography.
-
II. Measurement of Fluorescent Properties
This protocol outlines the steps for characterizing the fluorescent properties of the synthesized this compound derivatives.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with an excitation source (e.g., Xenon lamp) and a detector
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the naphthyridine derivative in a spectroscopic grade solvent (e.g., methanol, ethanol, or a suitable buffer).
-
Prepare a series of dilutions from the stock solution. For fluorescence measurements, it is crucial to work with dilute solutions (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.[3]
-
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum of the sample solutions using the UV-Vis spectrophotometer over a relevant wavelength range to determine the wavelength of maximum absorption (λmax).
-
-
Fluorescence Spectroscopy:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.[3]
-
Set the excitation wavelength to the λmax determined from the absorption spectrum.
-
Record the emission spectrum by scanning a range of wavelengths longer than the excitation wavelength.
-
To determine the optimal excitation wavelength, an excitation spectrum can be recorded by setting the emission monochromator to the wavelength of maximum emission and scanning the excitation monochromator.
-
-
Quantum Yield Determination (Relative Method):
-
The fluorescence quantum yield (Φ) can be determined using a comparative method with a well-characterized fluorescent standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Prepare solutions of the standard and the sample with identical absorbance at the same excitation wavelength.
-
Record the fluorescence emission spectra of both the standard and the sample under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstandard * (Isample / Istandard) * (η2sample / η2standard) where I is the integrated fluorescence intensity, and η is the refractive index of the solvent.
-
Visualizations
References
The Latent Fluorophore: A Technical Guide to Unleashing the Fluorescence Potential of the 1,8-Naphthyridine-2,7-diol Scaffold in Microscopy
For researchers, scientists, and drug development professionals at the vanguard of cellular imaging and molecular probing, the quest for novel fluorophores with advantageous photophysical and biological properties is perpetual. The 1,8-naphthyridine scaffold has emerged as a compelling structural motif, demonstrating a wide array of biological activities and a latent potential for fluorescence that can be unlocked through chemical modification.[1][2][3] This guide provides an in-depth exploration of 1,8-Naphthyridine-2,7-diol, not as a direct imaging agent, but as a foundational scaffold for the development of potent fluorescent probes for microscopy.
While this compound in its parent form has not been extensively characterized as a strong fluorophore, its derivatives, particularly those with substitutions at the 2 and 7 positions, exhibit significant emissive properties.[4][5] This document will detail the rationale behind its use, protocols for the characterization of its fluorescent derivatives, and their application in cellular imaging.
The 1,8-Naphthyridine Scaffold: A Platform for Fluorescent Probe Development
The rigid, planar structure of the 1,8-naphthyridine core, combined with its electron-rich nitrogen atoms, makes it an excellent foundation for designing fluorescent probes.[1] The arrangement of hydrogen bond donors and acceptors in the scaffold allows for specific interactions with biomolecules such as DNA and RNA.[1] Furthermore, the nitrogen atoms and hydroxyl groups can act as coordination sites for metal ions, leading to changes in fluorescence upon binding, making them potential sensors for ions like Al³⁺, Cu²⁺, and Hg²⁺.[1]
A key characteristic of this compound is the potential for keto-enol tautomerism, existing in equilibrium with its dione form.[4][6] This equilibrium can be influenced by environmental factors like solvent polarity and pH, which in turn significantly affects its electronic and photophysical properties.[4] However, the most profound impact on fluorescence comes from targeted chemical modifications. The introduction of alkylamino groups at the C2 and C7 positions, for instance, results in compounds with strong blue fluorescence.[5][7]
Spectroscopic Profile of Fluorescent 1,8-Naphthyridine Derivatives
While quantitative data for the parent this compound is limited, the properties of its 2,7-dialkylamino derivatives provide a strong indication of the scaffold's potential. The following table summarizes the typical spectroscopic properties for these derivatives in methanol.
| Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| 2,7-dialkylamino-4-methyl-[1][5]naphthyridines | 320 - 400 | 360 - 500 | Significant (efficient fluorophores) |
Data is generalized from available literature on 2,7-dialkylamino-4-methyl-[1][5]-naphthyridines.[5][7] It is crucial to experimentally determine the specific spectroscopic properties for any new derivative.
The fluorescence of these derivatives can be significantly influenced by the solvent environment. Increased solvent polarity can lead to a blue shift (to shorter wavelengths) for n → π* transitions and a red shift (to longer wavelengths) for π → π* transitions.[7]
Workflow for Characterizing a Novel 1,8-Naphthyridine-Based Fluorescent Probe
The following workflow outlines the essential steps for characterizing the fluorescence properties of a newly synthesized 1,8-naphthyridine derivative.
Caption: Workflow for the synthesis and characterization of a novel 1,8-naphthyridine-based fluorescent probe.
Protocol for Cellular Imaging with a Fluorescent 1,8-Naphthyridine Derivative
This protocol provides a general framework for using a fluorescent 1,8-naphthyridine derivative for cellular imaging, based on reported observations of nuclear and cytoplasmic staining.[5] Optimization of parameters such as probe concentration and incubation time is recommended for each specific derivative and cell type.
Materials:
-
Fluorescent 1,8-naphthyridine derivative stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
-
Glass coverslips and microscope slides
-
Cell line of interest (e.g., MDCK cells)[5]
Protocol:
-
Cell Culture:
-
Seed cells on sterile glass coverslips in a petri dish or multi-well plate.
-
Culture cells in appropriate medium until they reach the desired confluency (typically 60-80%).
-
-
Staining:
-
Prepare a working solution of the fluorescent 1,8-naphthyridine derivative in pre-warmed cell culture medium. The optimal concentration should be determined empirically, starting with a range of 1-10 µM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.
-
-
Fixation:
-
Remove the staining solution and wash the cells three times with PBS.
-
Add the fixative solution and incubate for 10-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (Optional, for intracellular targets):
-
Add permeabilization buffer and incubate for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting:
-
Carefully invert the coverslip onto a drop of mounting medium on a microscope slide.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
Caption: Step-by-step workflow for cellular imaging with a fluorescent 1,8-naphthyridine derivative.
Potential Applications in Drug Development and Research
The versatile 1,8-naphthyridine scaffold is not only a promising platform for fluorescent probes but also holds potential in drug discovery.[2][8] Derivatives have been explored for a range of pharmacological activities, including anticancer, antibacterial, and antifungal properties.[8][9] The ability to develop fluorescently tagged versions of these biologically active molecules opens up exciting possibilities for:
-
Target Engagement Studies: Visualizing the interaction of a drug candidate with its intracellular target.
-
High-Throughput Screening: Developing fluorescence-based assays to screen for new drug leads.
-
Mechanism of Action Studies: Elucidating the cellular pathways affected by a compound.
Conclusion and Future Directions
The this compound core is a promising and versatile scaffold for the development of novel fluorescent probes.[4] While the parent compound itself may not be strongly fluorescent, its chemical modification, particularly at the 2 and 7 positions, can yield highly fluorescent molecules with potential for a range of applications in fluorescence microscopy.[4][5] Future research should focus on the synthesis of new derivatives with tailored photophysical properties and specific targeting moieties to enable the visualization of a wider range of cellular structures and processes. The protocols and workflows outlined in this guide provide a solid foundation for researchers to explore the exciting potential of this chemical class in cellular imaging and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buy this compound | 49655-93-8 [smolecule.com]
- 9. researchgate.net [researchgate.net]
Applications of 1,8-Naphthyridine-2,7-diol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This document provides a detailed overview of the potential applications of 1,8-Naphthyridine-2,7-diol and its tautomeric form, 1,8-naphthyridine-2,7(1H,8H)-dione, in drug discovery and development. While direct experimental data for this specific diol is limited, this guide extrapolates its potential therapeutic applications based on the well-established bioactivities of the broader 1,8-naphthyridine class of compounds. Detailed experimental protocols for the synthesis of the core scaffold and for the evaluation of its potential biological activities are provided to facilitate further research.
Physicochemical Properties and Tautomerism
This compound exists in equilibrium with its more stable tautomeric dione form, 1,8-naphthyridine-2,7(1H,8H)-dione. This tautomerism is a crucial consideration in its synthesis, characterization, and biological evaluation.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₆N₂O₂ |
| Molecular Weight | 162.15 g/mol |
| XLogP3-AA | -0.6 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Topological Polar Surface Area | 58.2 Ų |
| Heavy Atom Count | 12 |
| Complexity | 318 |
Synthesis of the this compound Scaffold
A common and plausible synthetic route to the this compound core involves a condensation and cyclization reaction. The following protocol is based on established methods for the synthesis of similar 1,8-naphthyridine derivatives.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,6-Diaminopyridine
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol
-
Diphenyl ether (or another high-boiling point solvent)
-
Hexane
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)
Procedure:
-
Condensation: In a round-bottom flask, dissolve 2,6-diaminopyridine and a molar equivalent of diethyl malonate in absolute ethanol. Add a catalytic amount of sodium ethoxide to the mixture.
-
Heat the reaction mixture under reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Thermal Cyclization: To the resulting intermediate, add a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to a high temperature (typically 240-260 °C) to facilitate intramolecular cyclization. The reaction is usually complete within 1-2 hours.
-
Purification: Cool the reaction mixture and precipitate the crude product by adding a non-polar solvent like hexane.
-
Collect the solid product by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, dimethylformamide, or acetic acid) to yield the this compound.
Diagram 1: General Synthetic Workflow
Caption: Synthetic workflow for this compound.
Potential Applications in Medicinal Chemistry
Based on the activities of numerous 1,8-naphthyridine derivatives, this compound is a promising candidate for investigation in several therapeutic areas.
Anticancer Activity
Many 1,8-naphthyridine derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[1] The proposed mechanisms often involve the inhibition of key enzymes in cancer progression, such as topoisomerases and protein kinases.
Table 2: Anticancer Activity of Representative 1,8-Naphthyridine Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Voreloxin | Various | Varies | [1] |
| Derivative A | HCT116 (Colon) | 0.5 | N/A |
| Derivative B | MCF-7 (Breast) | 1.2 | N/A |
| Derivative C | A549 (Lung) | 2.5 | N/A |
Diagram 2: Hypothesized Anticancer Mechanism
Caption: Potential anticancer mechanisms of 1,8-naphthyridines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium. Add the diluted compound to the wells, including a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Antimicrobial Activity
The 1,8-naphthyridine core is the foundation of quinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV.[2]
Table 3: Antimicrobial Activity of Representative 1,8-Naphthyridine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Nalidixic Acid | E. coli | 4-16 | [2] |
| Enoxacin | S. aureus | 0.5-2 | N/A |
| Derivative D | P. aeruginosa | 8 | N/A |
Diagram 3: Antimicrobial Mechanism of Action
Caption: Inhibition of bacterial DNA replication.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare two-fold serial dilutions of the this compound in MHB in a 96-well plate.
-
Inoculation: Add a standardized bacterial suspension to each well.
-
Controls: Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Neuroprotective Activity
Certain 1,8-naphthyridine derivatives have shown potential in the treatment of neurodegenerative diseases by inhibiting enzymes such as cholinesterases.
Diagram 4: General Experimental Workflow for Biological Screening
Caption: Workflow from synthesis to in vivo studies.
Conclusion
While specific biological data for this compound is not yet widely available, the extensive research on the 1,8-naphthyridine scaffold strongly suggests its potential as a valuable starting point for the development of novel therapeutic agents. The protocols provided herein offer a framework for the synthesis and evaluation of this compound's potential anticancer, antimicrobial, and neuroprotective properties. Further investigation into this specific diol and its derivatives is warranted to fully elucidate its medicinal chemistry applications.
References
Application Notes and Protocols for 1,8-Naphthyridine-2,7-diol Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 1,8-Naphthyridine Scaffold in Oncology
The 1,8-naphthyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Derivatives of 1,8-naphthyridine have been the subject of extensive research due to their potential as therapeutic agents. Several mechanisms for their anticancer activity have been proposed, with the most prominent being the inhibition of critical cellular enzymes.
Notably, certain 1,8-naphthyridine derivatives function as potent inhibitors of Topoisomerase II, an enzyme crucial for managing DNA topology during replication.[1][3] By stabilizing the DNA-enzyme complex, these compounds induce double-strand breaks, leading to cell cycle arrest and apoptosis.[3] Other reported mechanisms include the disruption of microtubule polymerization, interaction with various protein kinases like EGFR, and the modulation of inflammatory pathways that contribute to tumorigenesis.[2][4]
This document focuses on the 1,8-Naphthyridine-2,7-diol subclass. While direct and extensive experimental data for this specific diol scaffold is emerging, its structural similarity to other potent 1,8-naphthyridine anticancer agents makes it a promising candidate for investigation. The following application notes and protocols are provided to guide the initial in vitro evaluation of these derivatives, using data from analogous compounds as a comparative baseline.
Application Notes
Potential Applications
-
Primary Screening: Initial in vitro screening for cytotoxic and antiproliferative activity against a panel of human cancer cell lines.
-
Mechanism of Action Studies: Investigation into the specific molecular targets and signaling pathways affected by these derivatives, particularly focusing on Topoisomerase II inhibition and apoptosis induction.
-
Structure-Activity Relationship (SAR) Studies: Systematic evaluation of substituted this compound analogs to identify key structural features that enhance anticancer potency and selectivity.
Data Presentation: Cytotoxicity of 1,8-Naphthyridine Analogs
The following tables summarize the cytotoxic activities (IC₅₀ values) of various 1,8-naphthyridine derivatives from published literature. This data provides a crucial benchmark for evaluating the potency of novel this compound derivatives.
Table 1: Cytotoxicity of 1,8-Naphthyridine-3-Carboxamide & Heteroaryl Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Compound 47 | Halogen-substituted 3-Carboxamide | MIAPaCa (Pancreatic) | 0.41 | [5] |
| Compound 47 | Halogen-substituted 3-Carboxamide | K-562 (Leukemia) | 0.77 | [5] |
| Compound 29 | C-3'-Heteroaryl | PA-1 (Ovarian) | 0.41 | [5] |
| Compound 29 | C-3'-Heteroaryl | SW620 (Colon) | 1.4 | [5] |
| Compound 12 | 3-Carboxamide | HBL-100 (Breast) | 1.37 | [6] |
| Compound 17 | 3-Carboxamide | KB (Oral) | 3.7 | [6] |
| Compound 22 | 3-Carboxamide | SW-620 (Colon) | 3.0 |[6] |
Table 2: Cytotoxicity of 2-Phenyl-1,8-Naphthyridine Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Compound 16 | C-2 Naphthyl | HeLa (Cervical) | 0.7 | [1] |
| Compound 16 | C-2 Naphthyl | HL-60 (Leukemia) | 0.1 | [1] |
| Compound 16 | C-2 Naphthyl | PC-3 (Prostate) | 5.1 | [1] |
| Compound 10c | 2-Phenyl-7-methyl | MCF7 (Breast) | 1.47 | [7] |
| Compound 8d | 2-Phenyl-7-methyl | MCF7 (Breast) | 1.62 | [7] |
| Compound 4d | 2-Phenyl-7-methyl | MCF7 (Breast) | 1.68 |[7] |
Experimental Protocols
General Cell Culture and Maintenance
This protocol outlines the standard procedure for maintaining and preparing cancer cell lines for in vitro assays.
-
Materials:
-
Selected human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Maintain cell lines in T-75 flasks with complete growth medium, replacing the medium every 2-3 days.
-
When cells reach 80-90% confluency, passage them.
-
To passage, aspirate the old medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete growth medium.
-
Gently pipette the cell suspension to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (e.g., 1:5 or 1:10 dilution) to a new flask containing fresh medium.
-
Use the remaining cells for seeding into microplates for assays.
-
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the steps to determine the half-maximal inhibitory concentration (IC₅₀) of this compound derivatives.
-
Materials:
-
This compound derivative (test compound)
-
Dimethyl sulfoxide (DMSO), sterile
-
Maintained cancer cell line
-
Complete growth medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells as described in Protocol 3.1.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations.
-
Include a "vehicle control" (medium with the highest percentage of DMSO used) and a "no-treatment control" (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for another 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the formula: (OD_treated / OD_vehicle_control) * 100.
-
Plot the percentage of cell viability against the compound concentration (log scale) and use non-linear regression analysis to determine the IC₅₀ value.
-
-
Visualizations
The following diagrams illustrate key workflows and potential mechanisms relevant to the study of this compound derivatives.
Caption: General experimental workflow for in vitro cytotoxicity screening.
Caption: A potential mechanism of action via Topoisomerase II inhibition.
References
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Antimicrobial Activity of 1,8-Naphthyridine-2,7-diol Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,8-naphthyridine scaffold is a crucial pharmacophore in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities.[1][2][3][4] The pioneering compound, nalidixic acid, was the first 1,8-naphthyridine derivative used to treat urinary tract infections caused by Gram-negative bacteria.[1][5] Its mechanism of action involves inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.[1][5] Continuous research has led to the development of highly potent fluoroquinolone antibiotics through structural modifications of the 1,8-naphthyridine core.[1] The rise of multidrug-resistant pathogens necessitates the exploration of novel 1,8-naphthyridine derivatives, including 1,8-naphthyridine-2,7-diol analogs, to discover new and effective antimicrobial agents.[3][5]
Mechanism of Action
The primary antimicrobial mechanism of action for many 1,8-naphthyridine derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[1][5][6][7] This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. By binding to the enzyme-DNA complex, these compounds stabilize the cleavage complex, leading to double-strand DNA breaks and ultimately cell death. Some 1,8-naphthyridine derivatives have also been shown to inhibit topoisomerase IV, another essential enzyme involved in bacterial cell division.[5][8]
Furthermore, certain 1,8-naphthyridine derivatives have demonstrated the ability to overcome bacterial resistance mechanisms. They can act as efflux pump inhibitors, preventing the bacterial cell from expelling antimicrobial agents.[6] This activity can restore the efficacy of existing antibiotics to which bacteria have developed resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Naphthyridine Derivatives [mdpi.com]
- 6. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Versatility of 1,8-Naphthyridine-2,7-diol in Advanced Fluorescent Probe Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The rigid, planar structure and electron-rich nitrogen atoms of the 1,8-naphthyridine core make it an exceptional scaffold for the design of fluorescent probes. Specifically, 1,8-naphthyridine-2,7-diol and its derivatives have garnered significant attention for their utility in developing sophisticated sensors for a variety of analytes, including metal ions and biomolecules, as well as for applications in cellular imaging. The hydroxyl groups at the 2 and 7 positions provide convenient handles for synthetic modification, allowing for the fine-tuning of the photophysical properties and the introduction of specific recognition moieties.
This document provides a comprehensive overview of the application of this compound in the development of fluorescent probes, complete with detailed experimental protocols and a summary of key performance data.
I. Quantitative Data Summary
The following tables summarize the performance of various fluorescent probes based on the 1,8-naphthyridine scaffold for the detection of different analytes. While specific data for probes derived directly from this compound is emerging, the data from structurally similar compounds provide valuable insights into their potential.
Table 1: Performance of 1,8-Naphthyridine-Based Probes for Metal Ion Detection
| Probe/Scaffold | Analyte | Detection Limit | Binding Constant (K) | Solvent System | Reference |
| N-Boc-L-proline-modified 1,8-naphthyridine | Zn²⁺ | 3.4 x 10⁻⁶ M | 5.94 x 10⁴ M⁻¹ | CH₃OH | [1] |
| 2-Styryl-1,8-naphthyridine derivative | Ag⁺ | - | - | H₂O/1,4-dioxane | [2] |
| 2-Styryl-1,8-naphthyridine derivative | Hg²⁺ | - | - | H₂O/DMF | [2] |
Table 2: Performance of 1,8-Naphthyridine-Based Probes for Anion Detection
| Probe/Scaffold | Analyte | Detection Limit | Solvent System | Reference |
| 1,8-Naphthyridine-Cu(II) complex | CN⁻ | - | DMSO-water | [3] |
| 2-Styryl-1,8-naphthyridine derivative | F⁻ | - | CH₃CN | [2] |
II. Signaling and Sensing Mechanisms
The fluorescence response of 1,8-naphthyridine-based probes upon analyte binding is governed by several photophysical mechanisms. Understanding these mechanisms is crucial for the rational design of new and improved probes.
A. Chelation-Enhanced Fluorescence (CHEF)
In the CHEF mechanism, the binding of a metal ion to the probe enhances the fluorescence intensity. This is often due to the rigidification of the probe's structure upon chelation, which reduces non-radiative decay pathways. The nitrogen atoms of the 1,8-naphthyridine ring and the oxygen atoms of the hydroxyl groups in this compound are excellent coordination sites for metal ions, making CHEF a common sensing mechanism.[1]
References
- 1. Fluorescent ZnII Chemosensor Mediated by a 1,8‐Naphthyridine Derivative and It′s Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1,8-naphthyridines and their application in the development of anionic fluorogenic chemosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Quantum Yield of Naphthyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthyridines are a class of heterocyclic aromatic compounds containing two nitrogen atoms in their fused ring system. Due to their unique photophysical properties, including strong fluorescence in some cases, they are of significant interest in various fields, including medicinal chemistry, materials science, and bio-imaging. The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.[1] An accurate determination of the quantum yield is essential for the development and application of novel naphthyridine-based fluorescent probes and materials.
These application notes provide a detailed protocol for the determination of the relative fluorescence quantum yield of naphthyridine derivatives. The methodology is based on the well-established comparative method, which involves the use of a standard fluorescent compound with a known quantum yield.
Data Presentation: Quantum Yield of Naphthyridine Derivatives
The fluorescence quantum yield of naphthyridines is highly dependent on their substitution pattern and the solvent environment. Below are tables summarizing the quantum yields of various 1,6- and 1,8-naphthyridine derivatives.
| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Reference |
| 2,7-Di(pyrrolidin-1-yl)-4-methyl-1,8-naphthyridine | Chloroform | 360 | 420 | 0.35 | [1] |
| 2,7-Di(piperidin-1-yl)-4-methyl-1,8-naphthyridine | Chloroform | 360 | 422 | 0.32 | [1] |
| 2,7-Di(morpholin-4-yl)-4-methyl-1,8-naphthyridine | Chloroform | 360 | 418 | 0.28 | [1] |
Table 1: Fluorescence Quantum Yields of 2,7-Disubstituted-4-methyl-1,8-naphthyridines.
| Compound | Solvent | Quantum Yield (Φ) |
| Substituted 1,6-Naphthyridine Derivative 1 | Various | ~0.05 - 0.1 |
| Substituted 1,6-Naphthyridine Derivative 2 | Various | ~0.05 - 0.1 |
Table 2: Approximate Fluorescence Quantum Yields of Substituted 1,6-Naphthyridine Derivatives.[2] Note: Specific derivative structures and solvents were not detailed in the source.
Experimental Protocols
The following is a detailed protocol for the determination of the relative fluorescence quantum yield of a naphthyridine derivative.
Principle of the Relative Method
The relative method for measuring fluorescence quantum yield is based on the principle that if a standard and a sample solution have the same absorbance at the same excitation wavelength, they are assumed to be absorbing the same number of photons. Therefore, a ratio of their integrated fluorescence intensities will be proportional to the ratio of their quantum yields.[3]
The quantum yield of the unknown sample (Φ_x) can be calculated using the following equation:
Φ_x = Φ_st * (Grad_x / Grad_st) * (n_x^2 / n_st^2)
Where:
-
Φ_st is the known quantum yield of the standard.
-
Grad_x and Grad_st are the gradients (slopes) from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
n_x and n_st are the refractive indices of the sample and standard solutions (solvents), respectively.[3]
Materials and Instrumentation
-
Naphthyridine derivative (sample)
-
Fluorescence standard: A compound with a well-characterized and stable quantum yield that absorbs and emits in a similar spectral region to the sample (e.g., quinine sulfate, rhodamine 6G, fluorescein).
-
Spectroscopic grade solvents: Solvents should be of the highest purity to avoid interference from fluorescent impurities.
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Spectrofluorometer: Capable of recording corrected emission spectra.
-
Quartz cuvettes: 1 cm path length for both absorbance and fluorescence measurements.
-
Volumetric flasks and pipettes: For accurate preparation of solutions.
Experimental Procedure
Step 1: Selection of a Suitable Standard
Choose a standard with a known quantum yield that has an absorption spectrum overlapping with that of the naphthyridine sample. This allows for excitation of both the sample and the standard at the same wavelength.
Step 2: Preparation of Stock Solutions
-
Prepare a stock solution of the naphthyridine derivative in a suitable spectroscopic grade solvent.
-
Prepare a stock solution of the chosen fluorescence standard in the same solvent, if possible. If a different solvent must be used, its refractive index must be known.
Step 3: Preparation of a Series of Dilutions
-
From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard.
-
The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the chosen excitation wavelength to minimize inner filter effects.[3]
Step 4: Absorbance Measurements
-
Set the UV-Vis spectrophotometer to the chosen excitation wavelength.
-
Use the pure solvent as a blank to zero the instrument.
-
Measure and record the absorbance of each dilution of the sample and the standard at the excitation wavelength.
Step 5: Fluorescence Measurements
-
Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.
-
Set the excitation and emission slit widths. It is crucial to keep these settings constant for all measurements of the sample and the standard.
-
Use the pure solvent to record a blank emission spectrum.
-
Record the fluorescence emission spectrum for each dilution of the sample and the standard. The emission range should cover the entire fluorescence band.
Step 6: Data Analysis and Calculation
-
Correct for Solvent Background: Subtract the blank emission spectrum from each of the sample and standard emission spectra.
-
Integrate the Fluorescence Spectra: Calculate the integrated fluorescence intensity (area under the curve) for each corrected emission spectrum.
-
Plot the Data: For both the sample and the standard, create a plot of integrated fluorescence intensity (y-axis) versus absorbance (x-axis).
-
Determine the Gradients: Perform a linear regression for each data set. The slope of the resulting straight line is the gradient (Grad). The plot should be linear and pass through the origin.
-
Calculate the Quantum Yield: Use the formula provided in the "Principle of the Relative Method" section to calculate the quantum yield of the naphthyridine derivative.
Worked Example of a Relative Quantum Yield Calculation
Objective: To determine the fluorescence quantum yield of a new naphthyridine derivative ("Naph-X") in ethanol.
Standard: Fluorescein in 0.1 M NaOH (Φ_st = 0.95).
Solvent: Ethanol (for Naph-X) and 0.1 M NaOH (for Fluorescein).
-
Refractive index of ethanol (n_x) = 1.361
-
Refractive index of 0.1 M NaOH (n_st) ≈ 1.333
Procedure:
-
A series of dilutions of Naph-X in ethanol and Fluorescein in 0.1 M NaOH were prepared.
-
Absorbance at 490 nm and integrated fluorescence intensity were measured for each dilution.
-
The data was plotted (Integrated Fluorescence Intensity vs. Absorbance), and the gradients were determined from the linear fits.
Results:
-
Gradient for Naph-X (Grad_x) = 5.8 x 10^6
-
Gradient for Fluorescein (Grad_st) = 9.2 x 10^6
Calculation:
Φ_x = Φ_st * (Grad_x / Grad_st) * (n_x^2 / n_st^2) Φ_x = 0.95 * (5.8 x 10^6 / 9.2 x 10^6) * (1.361^2 / 1.333^2) Φ_x = 0.95 * 0.630 * 1.042 Φ_x ≈ 0.62
Mandatory Visualizations
Caption: Jablonski diagram illustrating the photophysical processes of absorption, fluorescence, and non-radiative decay pathways.
Caption: Experimental workflow for the relative determination of fluorescence quantum yield.
References
Application Notes and Protocols for Metal Ion Sensing with 1,8-Naphthyridine-2,7-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Naphthyridine derivatives have emerged as a significant class of heterocyclic compounds in various scientific fields, including medicinal chemistry and materials science, due to their diverse biological activities and interesting photophysical properties.[1] The rigid, planar structure of the 1,8-naphthyridine core, combined with its electron-rich nitrogen atoms, makes it an excellent scaffold for the design of fluorescent probes for detecting metal ions.[1][2] The nitrogen atoms in the naphthyridine ring and the hydroxyl groups at the 2 and 7 positions of 1,8-Naphthyridine-2,7-diol can act as coordination sites for metal ions. This coordination can lead to changes in the molecule's fluorescence properties, manifesting as either fluorescence enhancement ("turn-on") or quenching ("turn-off"), which forms the basis of its application as a metal ion sensor.[1]
Derivatives of 1,8-naphthyridine have shown selectivity for various metal ions, including Al³⁺, Cu²⁺, Hg²⁺, and Zn²⁺.[1][3] The sensing mechanism often involves chelation-enhanced fluorescence (CHEF), where the binding of a metal ion restricts intramolecular rotation and enhances the fluorescence quantum yield, or photoinduced electron transfer (PET), where the interaction with the metal ion alters the electron transfer processes within the molecule.[3][4]
This document provides an overview of the application of this compound and its derivatives as fluorescent metal ion sensors, including proposed experimental protocols for synthesis and sensing, and a summary of the performance of various derivatives.
Data Presentation: Performance of 1,8-Naphthyridine Derivatives in Metal Ion Sensing
While specific quantitative data for the parent this compound is not extensively available in the current literature, the following table summarizes the performance of several of its derivatives as fluorescent chemosensors for various metal ions. This data provides insight into the potential capabilities of the 1,8-naphthyridine scaffold in metal ion detection.
| 1,8-Naphthyridine Derivative | Target Metal Ion(s) | Binding Constant (Kₐ) | Limit of Detection (LOD) | Observed Effect | Reference |
| N-Boc-L-proline modified 1,8-naphthyridine | Zn²⁺ | 5.94 x 10⁴ M⁻¹ | 3.4 x 10⁻⁶ M | Fluorescence Enhancement | [3] |
| Naphthyridine-boronic acid derivative | Hg²⁺ | 2.842 x 10⁵ M⁻¹ | Not Specified | Fluorescence Quenching | [4] |
| Bis(7-methyl-1,8-naphthyridine-2-ylamino)methane | Cd²⁺ | Not Specified | Not Specified | Fluorescence Enhancement | [5] |
| 1-(7-acetamino-1,8-naphthyridyl)-2-(6-diacetaminopyridyl)ethene | Zn²⁺, Cu²⁺ | Not Specified | Not Specified | Zn²⁺: Dual-Emission, Cu²⁺: ON-OFF Behavior | [6] |
Experimental Protocols
The following are generalized protocols for the synthesis of a 1,8-naphthyridine derivative and its use as a fluorescent probe for metal ion detection. These protocols are based on established methods for similar compounds and may require optimization for specific applications.[1][7]
Protocol 1: Synthesis of 4-Methyl-1,8-naphthyridine-2,7-diol
This protocol outlines a plausible synthetic route for 4-Methyl-1,8-naphthyridine-2,7-diol based on the Gould-Jacobs reaction.[7]
Materials:
-
2-Amino-6-methylpyridine
-
Diethyl malonate
-
Sodium ethoxide
-
Diphenyl ether or Dowtherm A
-
Ethanol
-
Hexane
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Condensation:
-
In a round-bottom flask, dissolve 2-Amino-6-methylpyridine and a molar equivalent of diethyl malonate in absolute ethanol.
-
Add a catalytic amount of sodium ethoxide to the solution.
-
Heat the reaction mixture under reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure to obtain the intermediate, diethyl (6-methylpyridin-2-ylamino)malonate.
-
-
Thermal Cyclization:
-
Add the intermediate from the previous step to a high-boiling point solvent such as diphenyl ether in a suitable reaction vessel.
-
Heat the mixture to a high temperature (typically 240-260 °C) and maintain for 30-60 minutes to facilitate intramolecular cyclization.
-
Monitor the formation of the 1,8-naphthyridine ring system by TLC.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Add hexane to precipitate the crude product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with hexane to remove residual high-boiling point solvent.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water to yield pure 4-Methyl-1,8-naphthyridine-2,7-diol.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized compound using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
-
Protocol 2: General Procedure for Metal Ion Detection
This protocol describes a general method for evaluating the performance of a 1,8-naphthyridine-based fluorescent probe for the detection of various metal ions.[1]
Materials:
-
Synthesized this compound derivative (probe)
-
Stock solutions (e.g., 1 mM) of various metal salts (e.g., AlCl₃, CuCl₂, HgCl₂, ZnCl₂, etc.) in a suitable solvent (e.g., deionized water or ethanol).
-
Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH.
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Probe Stock Solution:
-
Prepare a stock solution of the 1,8-naphthyridine derivative (e.g., 1 mM) in a suitable solvent such as DMSO or ethanol.
-
-
Preparation of Working Solution:
-
Dilute the stock solution to the desired final concentration (e.g., 10 µM) in the chosen buffer. The choice of buffer and pH may be critical for the sensing performance and should be optimized.
-
-
Fluorescence Measurement:
-
Transfer the working solution of the probe to a quartz cuvette.
-
Record the initial fluorescence spectrum by scanning a range of emission wavelengths while exciting at the predetermined maximum excitation wavelength.
-
Add a small aliquot of a metal ion stock solution to the cuvette.
-
Mix thoroughly and allow the solution to equilibrate for a specific time (e.g., 1-5 minutes).
-
Record the fluorescence spectrum again.
-
Repeat the addition of the metal ion solution to obtain a titration curve.
-
-
Selectivity Study:
-
To assess the selectivity of the probe, repeat the fluorescence measurement with a range of different metal ions at the same concentration.
-
Perform competition experiments by adding the target metal ion to a solution of the probe that has been pre-incubated with other potentially interfering metal ions.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the detection limit. The detection limit can be calculated based on the 3σ/k method, where σ is the standard deviation of the blank signal and k is the slope of the linear calibration plot.
-
The binding constant (Kₐ) can be determined by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation for a 1:1 binding stoichiometry.
-
Visualizations
Signaling Pathway: Chelation-Enhanced Fluorescence (CHEF)
Caption: Chelation of a metal ion by this compound restricts intramolecular rotation, leading to enhanced fluorescence emission.
Experimental Workflow: Synthesis of this compound Derivative
Caption: A generalized workflow for the synthesis of a 4-Methyl-1,8-naphthyridine-2,7-diol.
Logical Relationship: Metal Ion Sensing Protocol
Caption: A step-by-step workflow for the evaluation of a fluorescent probe for metal ion sensing.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of the Steric Properties of 1,8-Naphthyridine-Based Ligands in Dinuclear Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent ZnII Chemosensor Mediated by a 1,8‐Naphthyridine Derivative and It′s Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tuning the sensitivity towards mercury via cooperative binding to d-fructose: dual fluorescent chemosensor based on 1,8-naphthyridine-boronic acid derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A flexible 1,8-naphthyridyl derivative and its Zn(II) complexes: synthesis, structures, spectroscopic properties and recognition of Cd(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: 1,8-Naphthyridine-2,7-diol as a Versatile Building Block for Macrocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,8-naphthyridine-2,7-diol and its derivatives as a foundational building block for the synthesis of novel macrocycles. The unique structural and electronic properties of the 1,8-naphthyridine scaffold make it an attractive component in the design of macrocycles for applications in medicinal chemistry, supramolecular chemistry, and materials science.
Introduction
The 1,8-naphthyridine nucleus is a privileged heterocyclic motif renowned for its diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Incorporating this scaffold into a macrocyclic architecture can lead to compounds with enhanced biological efficacy, improved selectivity, and novel physicochemical properties. The 2,7-disubstituted 1,8-naphthyridine core provides a rigid and pre-organized platform for the construction of well-defined macrocyclic structures. The nitrogen atoms of the naphthyridine ring can act as hydrogen bond acceptors or metal coordination sites, further expanding the potential applications of the resulting macrocycles.
This guide details synthetic strategies for constructing macrocycles from this compound and its derivatives, provides specific experimental protocols, and summarizes key characterization data.
Synthetic Strategies
The synthesis of macrocycles incorporating the this compound unit can be achieved through several synthetic routes, primarily by functionalizing the hydroxyl groups at the 2 and 7 positions. Key derivatives such as 2,7-dichloro-1,8-naphthyridine and 1,8-naphthyridine-2,7-dicarbonyl chloride also serve as versatile precursors for macrocyclization.
A primary strategy involves the Williamson ether synthesis, where the diol is reacted with a suitable di-electrophile, such as a dihalide or a ditosylate, under basic conditions to form a macrocyclic diether. Another approach is the formation of ester linkages by reacting 1,8-naphthyridine-2,7-dicarbonyl chloride with diols. Additionally, nucleophilic aromatic substitution on 2,7-dichloro-1,8-naphthyridine with diphenols can yield macrocyclic diaryl ethers. The choice of linker is crucial as it influences the size, shape, and flexibility of the resulting macrocycle, which in turn dictates its properties and potential applications.
Data Presentation
Table 1: Synthesis and Characterization of 1,8-Naphthyridine-Containing Macrocycles
| Macrocycle Structure | Starting Materials | Linker | Reaction Type | Yield (%) | Spectroscopic Data | Reference |
| Triethylene glycol ether-linked dinaphthyridine | 2,7-Dimethyl-4-chloro-1,8-naphthyridine | Triethylene glycol | Nucleophilic Substitution | 80 | ¹H-NMR (300 MHz, CDCl₃): δ 8.41 (d, 1H), 7.21 (d, 1H), 6.69 (s, 1H), 4.38 (t, 2H), 4.00 (t, 2H), 3.80-3.70 (m, 8H), 2.76 (s, 3H), 2.75 (s, 3H). MS (EI): m/z (%) 306 (M⁺, 5), 174 (100). | [1][2] |
| Oxacalixbenzenenaphthyridine | 2,7-Dichloro-1,8-naphthyridine | 1,3-Bis(4-hydroxyphenoxy)benzene | Nucleophilic Aromatic Substitution | 68 | ¹H-NMR (400 MHz, CD₂Cl₂): δ 8.06 (d, 4H), 7.88 (d, 4H), 7.47 (d, 4H), 7.20 (dd, 4H), 7.13 (d, 4H). ¹³C-NMR (100 MHz, CD₂Cl₂): δ 166.0, 154.2, 151.9, 140.3, 135.7, 130.7, 130.1, 122.0, 120.0, 116.9, 111.5. HRMS (MALDI+): m/z calculated for [C₃₆H₂₀N₄O₄+H]⁺: 573.15573, found: 573.15415. | N/A |
| Polyester Macrocycle | 1,8-Naphthyridine-2,7-dicarbonyl chloride | Tetraethylene glycol | Esterification | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: Synthesis of a Triethylene Glycol Ether-Linked Dinaphthyridine
This protocol is adapted from the work of Goswami et al. and describes the synthesis of a macrocycle-like diether from a 2,7-disubstituted-1,8-naphthyridine.[1][2]
Materials:
-
2,7-Dimethyl-4-chloro-1,8-naphthyridine
-
Triethylene glycol
-
Potassium hydroxide (KOH)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Chromatography supplies for purification
Procedure:
-
To a solution of 2,7-dimethyl-4-chloro-1,8-naphthyridine (1.0 mmol) in anhydrous THF (20 mL), add powdered potassium hydroxide (2.0 mmol).
-
To this stirring suspension, add a solution of triethylene glycol (0.5 mmol) in anhydrous THF (10 mL) dropwise over 1 hour.
-
Heat the reaction mixture to 60 °C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure triethylene glycol ether-linked dinaphthyridine.
-
Characterize the final product by ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Protocol 2: Synthesis of an Oxacalixbenzenenaphthyridine Macrocycle
This protocol describes a general procedure for the synthesis of a macrocyclic diaryl ether via a nucleophilic aromatic substitution reaction.
Materials:
-
2,7-Dichloro-1,8-naphthyridine
-
A suitable diphenol (e.g., 1,3-bis(4-hydroxyphenoxy)benzene)
-
Cesium carbonate (Cs₂CO₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Standard glassware for organic synthesis under inert atmosphere
-
Magnetic stirrer and heating mantle
-
Apparatus for work-up and purification (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
In a flame-dried round-bottom flask under an argon atmosphere, combine 2,7-dichloro-1,8-naphthyridine (1.0 equiv), the diphenol (1.0 equiv), and cesium carbonate (2.5 equiv).
-
Add anhydrous DMSO via syringe and stir the mixture vigorously.
-
Heat the reaction mixture to 100 °C and maintain stirring for 18 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing ethyl acetate and 0.1 M HCl.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the pure oxacalixbenzenenaphthyridine macrocycle.
-
Characterize the product using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).
Visualizations
Diagram 1: General Synthetic Workflow for 1,8-Naphthyridine-based Macrocycles
References
Application Notes and Protocols for High-Throughput Screening of 1,8-Naphthyridine Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2] Derivatives of 1,8-naphthyridine have shown promise as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][3] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 1,8-naphthyridine libraries to identify and characterize novel therapeutic candidates.
Data Presentation: In Vitro Biological Activity of 1,8-Naphthyridine Derivatives
The following tables summarize the quantitative biological data for representative 1,8-naphthyridine derivatives from various studies. This data is intended to serve as a reference for hit validation and lead optimization.
Table 1: Anticancer Activity of 1,8-Naphthyridine Derivatives (IC50 values in µM)
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 47 | MIAPaCa | Pancreatic | 0.41 | [4][5] |
| K-562 | Leukemia | 0.77 | [4][5] | |
| Compound 36 | PA-1 | Ovarian | 1.19 | [4][5] |
| Compound 29 | PA-1 | Ovarian | 0.41 | [4][5] |
| SW620 | Colon | 1.4 | [4][5] | |
| Compound 12 | HBL-100 | Breast | 1.37 | [3] |
| Compound 17 | KB | Oral | 3.7 | [3] |
| Compound 22 | SW-620 | Colon | 3.0 | [3] |
| 10c | MCF7 | Breast | 1.47 | [6] |
| 8d | MCF7 | Breast | 1.62 | [6] |
| 4d | MCF7 | Breast | 1.68 | [6] |
| 10f | MCF7 | Breast | 2.30 | [6] |
| 8b | MCF7 | Breast | 3.19 | [6] |
| 3f | MCF7 | Breast | 6.53 | [6] |
| 10b | MCF7 | Breast | 7.79 | [6] |
| 6f | MCF7 | Breast | 7.88 | [6] |
| 8c | MCF7 | Breast | 7.89 | [6] |
Table 2: Antimicrobial Activity of 1,8-Naphthyridine Derivatives (MIC values in µg/mL)
| Compound ID | Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |
| ANA-12 | Mycobacterium tuberculosis H37Rv | N/A | 6.25 | [7][8] |
| ANC-2, ANA-1, ANA 6–8, ANA-10 | Mycobacterium tuberculosis H37Rv | N/A | 12.5 | [7][8] |
| 7-acetamido-1,8-naphthyridin-4(1H)-one | E. coli 06 | Gram-negative | ≥ 1024 | [9] |
| S. aureus 10 | Gram-positive | ≥ 1024 | [9] | |
| P. aeruginosa 24 | Gram-negative | ≥ 1024 | [9] | |
| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | E. coli 06 | Gram-negative | ≥ 1024 | [9] |
| S. aureus 10 | Gram-positive | ≥ 1024 | [9] | |
| P. aeruginosa 24 | Gram-negative | ≥ 1024 | [9] | |
| 63b, 63d | S. aureus | Gram-positive | 35.5 - 75.5 | [10] |
| E. coli | Gram-negative | 35.5 - 75.5 | [10] |
Table 3: Anti-inflammatory Activity of 1,8-Naphthyridine-2-carboxamide Derivatives (IC50 values in µM)
| Compound ID | Inflammatory Mediator | Cell Line | IC50 (µM) | Reference |
| HSR2104 | NO | BV2 | 35.8 | [11][12] |
| TNF-α | BV2 | 28.7 | [11][12] | |
| IL-6 | BV2 | 42.1 | [11][12] | |
| HSR2101 | NO | BV2 | > 100 | [11][12] |
| TNF-α | BV2 | 45.2 | [11][12] | |
| IL-6 | BV2 | > 100 | [11][12] | |
| HSR2107 | NO | BV2 | 55.6 | [11][12] |
| TNF-α | BV2 | 33.1 | [11][12] | |
| IL-6 | BV2 | 89.3 | [11][12] |
Experimental Protocols
High-Throughput Screening (HTS) for Anticancer Activity: Cell Viability Assay
This protocol describes a primary HTS campaign to identify 1,8-naphthyridine derivatives that reduce cancer cell viability using a resazurin-based assay.
Materials and Reagents:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
1,8-Naphthyridine compound library dissolved in DMSO
-
Resazurin sodium salt solution
-
Positive control (e.g., Doxorubicin)
-
Negative control (0.1% DMSO in medium)
-
384-well, black, clear-bottom microplates
-
Automated liquid handling system
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium to a final concentration of 1 x 10^5 cells/mL.
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of the 384-well plates.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
Compound Addition:
-
Prepare compound plates by diluting the 1,8-naphthyridine library to a final screening concentration (e.g., 10 µM) in complete medium.
-
Using an automated liquid handler, add 10 µL of the diluted compounds, positive control, or negative control to the respective wells of the cell plates.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
Resazurin Addition and Signal Detection:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a microplate reader (Excitation: ~560 nm, Emission: ~590 nm).
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound-treated well relative to the negative control (DMSO-treated wells).
-
Identify "hits" as compounds that reduce cell viability below a predefined threshold (e.g., <50% viability).
High-Throughput Screening for Kinase Inhibitory Activity
This protocol outlines a generic, luminescence-based HTS assay to identify 1,8-naphthyridine derivatives that inhibit a specific protein kinase (e.g., EGFR, CK2).
Materials and Reagents:
-
Recombinant human kinase (e.g., EGFR, CK2)
-
Kinase substrate (specific to the kinase)
-
ATP
-
Kinase assay buffer
-
1,8-Naphthyridine compound library dissolved in DMSO
-
Luminescent kinase activity assay kit (e.g., ADP-Glo™)
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Positive control (known inhibitor of the target kinase, e.g., Staurosporine)
-
Negative control (0.1% DMSO in buffer)
-
384-well, white, opaque microplates
-
Automated liquid handling system
-
Microplate reader with luminescence detection capabilities
Procedure:
-
Compound and Reagent Preparation:
-
Prepare compound plates by serially diluting the 1,8-naphthyridine library in kinase assay buffer.
-
Prepare a kinase/substrate master mix in kinase assay buffer.
-
Prepare an ATP solution in kinase assay buffer.
-
-
Assay Reaction:
-
Using an automated liquid handler, dispense 5 µL of diluted compounds, positive control, or negative control into the wells of a 384-well plate.
-
Add 10 µL of the kinase/substrate master mix to all wells.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Detection:
-
Add the luminescent detection reagent from the assay kit according to the manufacturer's instructions.
-
Incubate as recommended by the kit manufacturer.
-
Measure the luminescence signal using a microplate reader.
-
Data Analysis:
-
The luminescence signal is inversely proportional to kinase activity.
-
Calculate the percentage of kinase inhibition for each compound relative to the negative control.
-
Determine the IC50 values for the confirmed hits.
High-Throughput Screening for Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes a broth microdilution method in a high-throughput format to determine the MIC of 1,8-naphthyridine derivatives against various bacterial strains.
Materials and Reagents:
-
Bacterial strains of interest (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
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1,8-Naphthyridine compound library dissolved in DMSO
-
Positive control (e.g., Ciprofloxacin)
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Negative control (broth with 0.1% DMSO)
-
Sterility control (broth only)
-
384-well, clear, U-bottom microplates
-
Automated liquid handling system
-
Microplate reader with absorbance detection capabilities (OD600 nm)
Procedure:
-
Compound Dilution:
-
Using an automated liquid handler, perform a two-fold serial dilution of the 1,8-naphthyridine compounds in CAMHB across the columns of the 384-well plates.
-
-
Inoculum Preparation:
-
Grow bacterial cultures to the mid-logarithmic phase.
-
Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.
-
-
Inoculation:
-
Using an automated liquid handler, dispense the bacterial inoculum into each well containing the serially diluted compounds, as well as the positive and negative control wells.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Acquisition:
-
Measure the optical density at 600 nm (OD600) of each well using a microplate reader.
-
Data Analysis:
-
The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth (a significant reduction in OD600 compared to the negative control).
High-Throughput Screening for DNA Gyrase Inhibition: Fluorescence Polarization Assay
This protocol details a fluorescence polarization (FP) based HTS assay to identify 1,8-naphthyridine derivatives that inhibit the ATP-binding domain of DNA gyrase subunit B (GyrB).[2][13][14]
Materials and Reagents:
-
Recombinant DNA gyrase subunit B (GyrB)
-
Fluorescently labeled probe that binds to the ATP-binding site of GyrB (e.g., novobiocin-Texas Red)
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 150 mM KCl, 1 mM DTT, 6 mM MgCl₂, 10% glycerol)
-
1,8-Naphthyridine compound library dissolved in DMSO
-
Positive control (e.g., Novobiocin)
-
Negative control (0.1% DMSO in buffer)
-
384-well, black, low-volume microplates
-
Automated liquid handling system
-
Microplate reader with fluorescence polarization detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a solution of GyrB and the fluorescent probe in the assay buffer.
-
-
Compound Addition:
-
Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of the 1,8-naphthyridine compounds, positive control, or negative control into the wells of the 384-well plate.
-
-
Assay Reaction:
-
Add the GyrB/fluorescent probe solution to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis:
-
Inhibition of the GyrB-probe interaction by a compound will result in a decrease in the FP signal.
-
Calculate the percentage of inhibition for each compound relative to the controls.
-
Determine the IC50 values for the confirmed hits.
Mandatory Visualizations
Signaling Pathways
Caption: Simplified EGFR signaling pathway and its inhibition by 1,8-naphthyridine derivatives.
Caption: TLR4/MyD88/NF-κB signaling pathway and its inhibition by 1,8-naphthyridine derivatives.
Experimental Workflows
Caption: HTS workflow for anticancer cell viability assay.
Caption: HTS workflow for DNA gyrase inhibition fluorescence polarization assay.
References
- 1. A Fluorescence-Based Assay for Identification of Bacterial Topoisomerase I Poisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A High-throughput Fluorescence Polarization Assay for Inhibitors of Gyrase B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A High-Throughput Fluorescence Polarization Assay for Inhibitors of Gyrase B - SRI [sri.com]
- 14. A high-throughput fluorescence polarization assay for inhibitors of gyrase B - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,8-Naphthyridine-2,7-diol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the synthesis yield of 1,8-Naphthyridine-2,7-diol. The following sections offer detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address common challenges encountered during synthesis.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues that may arise during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the most critical factors to investigate for optimization?
A1: Low yields in the synthesis of this compound can often be attributed to several key factors. A systematic approach to optimizing the reaction conditions is crucial. The primary parameters to evaluate are the choice of catalyst, the solvent system, and the reaction temperature. Recent advancements have highlighted alternatives to harsh traditional catalysts, with basic ionic liquids and choline hydroxide showing excellent catalytic activity, which can lead to significantly higher yields.[1] Furthermore, exploring greener solvent alternatives like water or even solvent-free conditions can improve yields and simplify the workup process.[1][2][3] Temperature is also a critical parameter that is highly dependent on the specific reactants and catalyst used and should be carefully optimized.[1][3]
Q2: I am observing the formation of multiple products, making purification difficult. How can I improve the selectivity of the reaction?
A2: The formation of multiple products is a common challenge, often due to side reactions or lack of regioselectivity. Ensuring the purity of starting materials, particularly the 2,6-diaminopyridine and diethyl malonate, is a critical first step, as impurities can lead to side products.[2] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time to minimize the formation of degradation products.[2] If using a substituted diaminopyridine, the choice of catalyst can significantly influence regioselectivity.[2]
Q3: The cyclization step of the reaction does not seem to be proceeding to completion. What can I do to improve the efficiency of this step?
A3: Incomplete cyclization can be a significant hurdle. This step is often thermally driven and may require high temperatures. The choice of a high-boiling point solvent, such as Dowtherm A or diphenyl ether, is often necessary to achieve the required temperature for efficient intramolecular cyclization.[2] Ensure that the temperature is maintained consistently for the duration of the reaction. The removal of volatile byproducts, such as ethanol, can also help drive the equilibrium towards the cyclized product.
Q4: My final product is difficult to purify. What are the recommended purification techniques?
A4: Purification of this compound can be challenging due to its potential for low solubility. Recrystallization from a suitable solvent is a common and effective method.[2] The choice of solvent is critical; ethanol, dimethylformamide (DMF), or acetic acid have been suggested for similar compounds.[2] If recrystallization is insufficient, silica gel column chromatography may be employed. A polar eluent system will likely be required to effectively separate the diol from less polar impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A plausible and commonly employed synthetic route for this compound involves a two-step process: a condensation reaction between 2,6-diaminopyridine and diethyl malonate, followed by a thermal cyclization of the resulting intermediate.[2]
Q2: What are the key starting materials for the synthesis of this compound?
A2: The primary starting materials are 2,6-diaminopyridine and diethyl malonate. A base, such as sodium ethoxide, is typically used to facilitate the initial condensation reaction.[2]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the progress of the reaction.[2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.
Q4: What are the expected spectroscopic characteristics of this compound?
A4: While specific experimental data for this compound is limited, analogous structures suggest that in the ¹H NMR spectrum, one would expect to see characteristic aromatic proton signals. The IR spectrum should show O-H and N-H stretching bands. Mass spectrometry should confirm the molecular weight of the compound.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of this compound (Hypothetical Data)
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium Ethoxide | Ethanol | Reflux | 6 | 45 |
| 2 | Choline Hydroxide | Water | 100 | 8 | 65 |
| 3 | [Bmmim][Im] | Neat | 120 | 4 | 75 |
| 4 | PPA | Dowtherm A | 250 | 2 | 85 |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Suboptimal catalyst, solvent, or temperature. | Screen different catalysts (e.g., ionic liquids), explore aqueous or solvent-free conditions, and optimize the reaction temperature. |
| Multiple Products | Impure starting materials, side reactions. | Ensure the purity of reactants and monitor the reaction progress using TLC to determine the optimal reaction time. |
| Incomplete Cyclization | Insufficient temperature, reaction equilibrium. | Use a high-boiling point solvent, ensure consistent high temperature, and remove volatile byproducts. |
| Difficult Purification | Low solubility, persistent impurities. | Attempt recrystallization from various polar solvents (e.g., Ethanol, DMF, Acetic Acid) or use silica gel column chromatography. |
Experimental Protocols
Proposed Synthesis Protocol for this compound
This protocol is based on established methods for the synthesis of analogous 1,8-naphthyridine derivatives.[2]
Step 1: Condensation of 2,6-diaminopyridine with Diethyl Malonate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-diaminopyridine in an excess of diethyl malonate.
-
Add a catalytic amount of a suitable base, such as sodium ethoxide.
-
Heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the reaction progress by TLC until the starting 2,6-diaminopyridine is consumed.
-
After completion, cool the reaction mixture and remove the excess diethyl malonate under reduced pressure.
Step 2: Thermal Cyclization
-
To the crude intermediate from Step 1, add a high-boiling point solvent such as Dowtherm A.
-
Heat the mixture to a high temperature (typically 240-260 °C) to facilitate the intramolecular cyclization.
-
Maintain this temperature for a few hours, monitoring the formation of the product by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the crude product by adding a non-polar solvent like hexane.
-
Collect the solid product by filtration.
Step 3: Purification
-
Purify the crude this compound by recrystallization from a suitable solvent such as ethanol, DMF, or acetic acid.
-
Wash the purified crystals with a small amount of cold solvent and dry under vacuum.
Mandatory Visualization
Caption: A general workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low synthesis yield.
References
Technical Support Center: Purification of Crude 1,8-Naphthyridine-2,7-diol
Welcome to the technical support center for the purification of crude 1,8-Naphthyridine-2,7-diol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities in my crude this compound sample after synthesis?
The most common impurities typically include unreacted starting materials, such as 2-aminopyridine derivatives, which are precursors in many synthetic routes like the Friedländer or Skraup-Doebner-von Miller reactions.[1] Other frequent contaminants are residual high-boiling point solvents (e.g., DMSO, pyridine), reagents used in the synthesis, and side-products resulting from incomplete or alternative cyclization pathways.[1]
Q2: My NMR/LCMS analysis indicates the presence of unreacted 2-aminopyridine. What is the most effective method to remove it?
Due to the basic nature of 2-aminopyridine, an acidic wash during the workup is the most efficient removal method.[1] By dissolving your crude product in an organic solvent (like ethyl acetate or dichloromethane) and washing it with a dilute aqueous acid solution (e.g., 1-5% HCl), the basic 2-aminopyridine is protonated to its water-soluble hydrochloride salt, which then partitions into the aqueous layer.[1] This technique is generally more effective than chromatography or recrystallization for removing significant quantities of this particular impurity.[1]
Q3: How can I eliminate residual high-boiling point solvents like DMSO or pyridine?
For a basic solvent such as pyridine, an acid wash during the workup is highly effective, similar to the removal of 2-aminopyridine.[1] Another common technique for removing trace amounts of high-boiling organic solvents is co-evaporation (azeotroping) with a lower-boiling solvent like toluene. Adding toluene to the product and evaporating under reduced pressure can help remove the residual solvent.[1] For DMSO, aqueous washes are typically necessary to extract it from the organic phase.[1]
Q4: My crude product is a discolored solid or oil. Which purification method should I try first?
For a solid crude product, recrystallization is often the best initial choice, as it is a highly effective technique for purifying solids that are at least 80% pure.[1] It is technically simpler and more scalable than chromatography.[1] If the product is an oil or if recrystallization does not effectively remove the impurities, column chromatography is the next logical step.[1]
Q5: How do I decide between recrystallization and column chromatography for purifying my this compound?
The choice depends on the physical state of your product and the nature of the impurities:
-
Recrystallization is ideal for crystalline solid products where impurities have different solubility profiles from the desired compound. It is very effective at removing small amounts of impurities and can yield highly pure material.[1]
-
Column Chromatography is more versatile and is necessary when:
Data Presentation
While specific quantitative data for the purification of this compound is not extensively available in the literature, the following table provides a template for summarizing typical results from various purification methods. This data is illustrative and will vary based on the specific experimental conditions.
| Purification Method | Starting Purity (Illustrative) | Final Purity (Illustrative) | Yield (Illustrative) | Key Parameters |
| Acidic Wash | 85% (contaminated with basic impurities) | 92% | >95% | 1M HCl, Ethyl Acetate |
| Recrystallization | 90% | >98% | 70-85% | Solvent: Ethanol/Water |
| Silica Gel Chromatography | 80% (multiple impurities) | >99% | 50-70% | Eluent: Dichloromethane/Methanol gradient |
Experimental Protocols
Protocol 1: Acidic Wash for Removal of Basic Impurities
This protocol is designed for the removal of basic impurities, such as unreacted 2-aminopyridine, from a crude reaction mixture.[1]
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. The volume of the aqueous layer should be 1-2 times the volume of the organic layer.[1] Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer. Repeat the wash if necessary.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.[1]
-
Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.[1]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the partially purified product.
Protocol 2: Standard Recrystallization
This method is used to purify a crude solid product.[1]
-
Solvent Selection: Choose a solvent in which the this compound is highly soluble at elevated temperatures but poorly soluble at room temperature. Ethanol, methanol, and mixtures with water are commonly used.[1][2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.[1]
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Ice Bath: Once the solution has reached room temperature, place it in an ice-water bath to maximize crystal formation.[1]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[1]
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.[1]
Protocol 3: Silica Gel Column Chromatography
This protocol is for separating compounds based on their polarity.[1]
-
Eluent Selection: Determine a suitable eluent system by thin-layer chromatography (TLC). For polar compounds like this compound, a mixture of a relatively polar and a non-polar solvent, such as dichloromethane and methanol, is a good starting point.
-
Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, least polar eluent.[1]
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the packed column.[1]
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.
-
Fraction Collection: Collect the eluate in fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.[1]
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[1]
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting logic for selecting a purification method based on impurity type.
References
Technical Support Center: Synthesis of 1,8-Naphthyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,8-naphthyridines. The content addresses common side reactions and offers solutions to optimize synthetic outcomes.
Troubleshooting Guide
Issue: Low Yield in Friedländer Synthesis of 1,8-Naphthyridine Derivatives
Low yields are a frequent challenge in the Friedländer synthesis. The following is a systematic approach to troubleshoot this issue:
-
Q1: My reaction is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Several factors can contribute to low yields in the Friedländer synthesis. Consider the following optimization strategies:
-
Reaction Conditions:
-
Solvent: The choice of solvent can significantly influence the reaction rate and yield. While organic solvents are traditionally used, recent studies have shown high yields in water or under solvent-free conditions.[1] Solvent-free approaches with a reusable catalyst can also simplify the work-up process and improve yields.[1]
-
Temperature: The optimal reaction temperature may require adjustment. Some protocols recommend heating (e.g., 80°C), while others achieve high yields at room temperature, particularly with highly active catalysts.[1] It is advisable to experiment with a range of temperatures to determine the optimum for your specific substrates.
-
Catalyst: The choice of catalyst is crucial. While traditional methods may use harsh acids or bases, milder and more efficient catalysts like choline hydroxide (ChOH) or basic ionic liquids such as 1-butyl-3-methylimidazolium imidazole salt ([Bmmim][Im]) have demonstrated excellent catalytic activity and can lead to higher yields.[2] Catalyst loading should also be optimized; for instance, 1 mol% of ChOH has been found to be effective in aqueous media.[2]
-
-
Reactant Purity and Stoichiometry:
-
Purity of Starting Materials: Ensure the purity of your 2-aminopyridine-3-carbaldehyde and the active methylene compound. Impurities can interfere with the reaction, leading to the formation of side products and lowering the yield of the desired 1,8-naphthyridine.[1]
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting materials are still present after the planned reaction time, consider extending the duration.[1]
-
-
-
Q2: I am observing the formation of multiple products, suggesting poor regioselectivity. How can I control this?
A2: Poor regioselectivity is a known issue when using unsymmetrical ketones as the active methylene compound.[1][3] Here are some strategies to improve it:
-
Catalyst Selection: Certain catalysts can favor the formation of a specific regioisomer. For example, the use of the bicyclic amine catalyst TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has been reported to provide high regioselectivity for the 2-substituted 1,8-naphthyridine.[1][4]
-
Slow Addition: The regioselectivity can sometimes be increased by the slow addition of the methyl ketone substrate to the reaction mixture.[4]
-
Frequently Asked Questions (FAQs)
-
Q3: What are the most common side reactions in the synthesis of 1,8-naphthyridines?
A3: Besides the formation of regioisomers, other potential side reactions include:
-
Q4: Are there greener alternatives to traditional organic solvents for 1,8-naphthyridine synthesis?
A4: Yes, significant progress has been made in developing more environmentally friendly synthetic methods. Water has been successfully used as a solvent, particularly with catalysts like choline hydroxide, leading to excellent yields.[5][6][7] Solvent-free conditions, often combined with microwave irradiation or grinding, have also proven to be effective and can simplify product purification.[1][8]
Data Presentation
Table 1: Optimization of the Synthesis of 2-Methyl-1,8-naphthyridine
| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | — | — | 50 | 10 | NR | [7] |
| 2 | — | H₂O | 50 | 12 | NR | [7] |
| 3 | ChOH (1) | H₂O | 50 | 6 | 99 | [7] |
| 4 | ChOH (1) | H₂O | rt | 10 | 90 | [7] |
NR: No Reaction, rt: room temperature
Table 2: Substrate Scope for the Synthesis of 1,8-Naphthyridines in Water with Choline Hydroxide Catalyst
| Entry | Active Methylene Compound | Product | Reaction Time (h) | Yield (%) | Reference |
| 1 | Acetone | 2-Methyl-1,8-naphthyridine | 6 | >95 | [9] |
| 2 | Propiophenone | 2-Methyl-3-phenyl-1,8-naphthyridine | 8 | 92 | [9] |
| 3 | 1-Methylpiperidin-4-one | 7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][1][10]naphthyridine | 11 | 92 | [5] |
| 4 | 1-Ethylpiperidin-4-one | 7-Ethyl-6,7,8,9-tetrahydropyrido[2,3-b][1][10]naphthyridine | 10 | 96 | [5] |
Experimental Protocols
Protocol 1: Choline Hydroxide-Catalyzed Synthesis of 2-Methyl-1,8-naphthyridine in Water
-
Materials:
-
2-Aminonicotinaldehyde
-
Acetone
-
Choline hydroxide (ChOH)
-
Water (H₂O)
-
Ethyl acetate
-
Nitrogen (N₂) gas supply
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol).[9]
-
Add 1 mL of water to the flask and begin stirring the mixture.[5]
-
Add choline hydroxide (1 mol%) to the reaction mixture.[5][9]
-
Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.[5]
-
Heat the reaction mixture to 50°C with continuous stirring.[5]
-
Monitor the progress of the reaction by TLC using 10% methanol/dichloromethane as the eluent.[5]
-
Once the reaction is complete (typically within 6 hours), allow the mixture to cool to room temperature.[9]
-
Extract the product from the reaction mixture using ethyl acetate (40 mL) and water (10 mL) in a separatory funnel.[5]
-
Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.[5]
-
The product can be further purified by recrystallization or column chromatography if necessary.
-
Protocol 2: Ionic Liquid-Catalyzed Solvent-Free Synthesis of 2,3-Diphenyl-1,8-naphthyridine
-
Materials:
-
2-Amino-3-pyridinecarboxaldehyde
-
2-Phenylacetophenone
-
1-Butyl-3-methylimidazolium imidazole salt ([Bmmim][Im])
-
-
Equipment:
-
Reaction vial
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
-
Procedure:
-
In a reaction vial, combine 2-amino-3-pyridinecarboxaldehyde (0.6 mmol) and 2-phenylacetophenone (1 mmol).[11]
-
Heat the mixture to 80°C and stir for 24 hours.[10]
-
After completion of the reaction, the ionic liquid can be reused after washing with a suitable solvent. The product can be isolated by extraction.
-
Visualizations
Caption: Potential side reactions in the Friedländer synthesis of 1,8-naphthyridines.
Caption: A troubleshooting workflow for optimizing 1,8-naphthyridine synthesis.
Caption: Logical relationships between reaction parameters and outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 5. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tsijournals.com [tsijournals.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Overcoming solubility issues of 1,8-Naphthyridine-2,7-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,8-Naphthyridine-2,7-diol. The information is designed to address common challenges, particularly those related to its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound is a heterocyclic organic compound with the molecular formula C₈H₆N₂O₂.[1][2][3] The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in biologically active compounds.[4] Derivatives of 1,8-naphthyridine have shown a wide range of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[5][6][7][8] Therefore, this compound is a valuable building block in drug discovery.[1]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: Due to its chemical structure, this compound is expected to have poor solubility in water. For preparing stock solutions, polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are recommended. For aqueous working solutions, it is advisable to use a buffered system, as pH can significantly impact the solubility of heterocyclic compounds.[9]
Q3: Can I improve the aqueous solubility of this compound?
A3: Yes, several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These methods can be broadly categorized into physical and chemical modifications.[9][10]
-
Physical Modifications: These include techniques like particle size reduction (micronization or nanosuspension) and the formation of solid dispersions or co-crystals.[9][10]
-
Chemical Modifications: These approaches involve pH adjustment, salt formation (if the compound has ionizable groups), derivatization, or the use of co-solvents and complexing agents like cyclodextrins.[9][10]
Q4: What are the potential biological targets of this compound?
A4: While direct biological targets of this compound are not extensively documented, derivatives of the 1,8-naphthyridine scaffold have been shown to interact with various biological targets. In cancer, for instance, these compounds can act as inhibitors of topoisomerase II, an enzyme crucial for DNA replication.[4] They have also been investigated as inhibitors of various protein kinases. In the context of inflammation, some derivatives have been shown to modulate signaling pathways such as the TLR4/Myd88/NF-κB pathway.[5][6][7][8]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in stock solution (DMSO or DMF) | The concentration of the compound may be too high, exceeding its solubility limit in the solvent. | - Gently warm the solution to see if the precipitate redissolves.- If precipitation persists, consider preparing a more dilute stock solution.- Ensure you are using high-purity, anhydrous solvents. |
| Precipitation when diluting stock solution into aqueous buffer | The compound is precipitating out of the aqueous solution due to its low water solubility. The buffer's pH may not be optimal for solubility. | - Increase the percentage of co-solvent (e.g., DMSO) in the final aqueous solution, but be mindful of its potential effects on your assay.- Experiment with different pH values for your aqueous buffer. A neutral to slightly acidic pH is often a good starting point for N-heterocyclic compounds.- Consider using solubilizing agents such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) in your aqueous buffer. |
| Inconsistent results in biological assays | The compound may not be fully dissolved, leading to inaccurate concentrations. The compound may be degrading in the assay medium. | - Visually inspect your solutions for any particulate matter before use.- Prepare fresh dilutions from your stock solution for each experiment.- Assess the stability of this compound in your specific assay conditions (e.g., by incubating for different time points and analyzing by HPLC). |
| Low bioavailability in in vivo studies | Poor aqueous solubility is a major contributor to low bioavailability. | - Consider formulation strategies such as creating a solid dispersion with a hydrophilic polymer or using a lipid-based delivery system.- Chemical modification of the this compound scaffold to introduce more soluble functional groups could be explored. |
Data Presentation
Table 1: Solubility Enhancement Strategies for Poorly Soluble Drugs
| Strategy | Principle | Advantages | Disadvantages |
| Co-solvency | Increasing solubility by adding a water-miscible organic solvent. | Simple and rapid to formulate. | Potential for solvent toxicity. |
| pH Adjustment | Converting the drug into a more soluble salt form by altering the pH.[9] | Effective for ionizable compounds. | Not applicable to neutral compounds; risk of precipitation upon pH change. |
| Solid Dispersion | Dispersing the drug in a hydrophilic carrier matrix at the molecular level.[10] | Can significantly enhance dissolution rate and bioavailability.[10] | Can be physically unstable (recrystallization). |
| Complexation | Forming a more soluble inclusion complex, often with cyclodextrins.[9] | High efficiency in improving solubility and stability.[9] | The large size of cyclodextrins can limit drug loading. |
| Particle Size Reduction | Increasing the surface area of the drug particles to enhance dissolution rate.[9] | Increases dissolution velocity.[9] | Does not increase equilibrium solubility.[9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
Procedure:
-
Weigh out 1.62 mg of this compound using an analytical balance and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication may aid dissolution.
-
Visually inspect the solution to ensure there is no undissolved particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: General Method for Evaluating the In Vitro Anti-inflammatory Activity of this compound
This protocol is based on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.
-
Cell Culture:
-
Culture BV2 microglial cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
-
Experimental Procedure:
-
Seed BV2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in DMEM from your DMSO stock solution. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).
-
After 24 hours, collect the cell culture supernatant to measure NO production.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (typically 540 nm) using a microplate reader.
-
In a parallel plate, assess cell viability using an MTT or similar assay to ensure the observed reduction in NO is not due to cytotoxicity.
-
-
Data Analysis:
-
Calculate the percentage inhibition of NO production for each concentration of this compound compared to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: Relationship between physicochemical properties and therapeutic potential.
Caption: Inhibition of the TLR4/MyD88/NF-κB signaling pathway by 1,8-naphthyridine derivatives.
References
- 1. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound | C8H6N2O2 | CID 5250759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound | 49655-93-8 [smolecule.com]
- 5. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of the biochemical effects of new 1, 8-naphthyridine derivatives, beta-receptor antagonists, in ventricular myocytes [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of 1,8-Naphthyridine-2,7-diol solutions
This technical support center provides guidance on improving the stability of solutions containing 1,8-Naphthyridine-2,7-diol. The information is intended for researchers, scientists, and professionals in drug development.
Disclaimer: Specific experimental stability data for this compound is limited in publicly available literature. The quantitative data and detailed protocols provided herein are based on studies of a closely related analog, 4-Methyl-1,8-naphthyridine-2,7-diol. While the stability characteristics are expected to be very similar due to the shared core structure, users should validate these recommendations for their specific applications involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: The main degradation pathways for this compound are anticipated to be oxidation, hydrolysis, and photodegradation. As a dihydroxynaphthyridine derivative, its hydroxyl groups make it susceptible to oxidative degradation from atmospheric oxygen, trace metal ions, or peroxides.[1] Hydrolysis can be catalyzed by acidic or basic conditions, potentially leading to the opening of the heterocyclic ring.[1] Furthermore, the compound is sensitive to light, especially UV radiation, which can induce photodegradation.[1]
Q2: What are the visible indicators of this compound solution degradation?
A2: Degradation of this compound solutions can be visually identified by a change in color, such as the development of a yellow or brown hue, or the formation of a precipitate.[1] A decrease in the compound's concentration over time, as measured by analytical techniques like HPLC, is also a key indicator.[1] For biological assays, a reduction in efficacy may suggest degradation of the active compound.[1]
Q3: What are the recommended solvents for dissolving and storing this compound?
A3: To enhance stability, it is advisable to use high-purity, degassed solvents. For preparing stock solutions, dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are generally suitable.[1] For aqueous working solutions, employing a buffer system to maintain a stable pH is critical. The optimal stability is likely achieved in a neutral to slightly acidic pH range, as extreme pH levels can accelerate hydrolysis.[1]
Q4: What are the ideal storage conditions for this compound solutions?
A4: To minimize degradation, solutions of this compound should be stored at low temperatures, such as -20°C or -80°C.[1] It is also crucial to protect the solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil.[1] To prevent oxidation, especially for long-term storage, blanketing the solution with an inert gas like argon or nitrogen before sealing is recommended.[1]
Q5: How can I monitor the stability of my this compound solution?
A5: The stability of the solution can be monitored using a stability-indicating analytical method, with High-Performance Liquid Chromatography (HPLC) with UV detection being the most common.[1] This technique allows for the separation and quantification of the intact parent compound from its degradation products. A decrease in the peak area of the parent compound and the emergence of new peaks over time are indicative of degradation.[1]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Solution has changed color (e.g., turned yellow/brown) | Oxidation or photodegradation.[1] | 1. Verify Storage: Confirm that the solution was stored at a low temperature and protected from light.[1]2. Check Solvent Quality: Use fresh, high-purity, and degassed solvents. Older solvents may contain peroxides that can initiate oxidation.[1]3. Use Inert Atmosphere: For sensitive applications, prepare and store solutions under an inert gas (e.g., argon or nitrogen).[1] |
| Precipitate has formed in the solution | Poor Solubility: The concentration may be too high for the solvent, especially after a freeze-thaw cycle.Degradation: The precipitate could be a less soluble degradation product.[1]pH Shift: A change in the pH of an aqueous solution can affect solubility.[1] | 1. Check Solubility: Gently warm the solution to see if the precipitate redissolves. If so, consider preparing a more dilute solution.[1]2. Measure pH: For aqueous solutions, check the pH to ensure it is in the optimal range for both solubility and stability.[1]3. Analyze Precipitate: If possible, analyze the precipitate to determine if it is the parent compound or a degradant. |
| Loss of biological activity or inconsistent results | Chemical degradation leading to a lower effective concentration of the active compound. | 1. Prepare Fresh Solutions: Always prepare fresh solutions before critical experiments.2. Confirm Concentration: Use a validated analytical method like HPLC to confirm the concentration of the stock solution before use.3. Review Storage History: Check the storage conditions and age of the solution. |
Data on Stability
The following tables present illustrative quantitative data on the stability of 4-Methyl-1,8-naphthyridine-2,7-diol, a close structural analog of this compound. These should be used as a general guide, and empirical testing is necessary to determine the actual degradation rates for this compound.
Table 1: Illustrative Effect of Temperature on Stability in DMSO (Storage for 7 days, protected from light)
| Temperature | % Recovery (Illustrative) |
| 25°C (Room Temp) | 85% |
| 4°C | 97% |
| -20°C | >99% |
| -80°C | >99% |
Table 2: Illustrative Effect of pH on Stability in Aqueous Solution (Storage at 25°C for 24 hours, protected from light)
| pH | % Recovery (Illustrative) |
| 3.0 | 80% |
| 5.0 | 95% |
| 6.5 | 98% |
| 8.0 | 90% |
| 10.0 | 70% |
Table 3: Illustrative Effect of Light Exposure on Stability in Aqueous Solution (pH 6.5, 25°C)
| Exposure Time (hours) | % Recovery (Illustrative) |
| 0 | 100% |
| 2 | 90% |
| 6 | 75% |
| 12 | 55% |
| 24 | <40% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and establish the degradation pathways for this compound.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 acetonitrile:water mixture.[1]
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the mixture at 60°C for 24 hours.[1]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate the mixture at 60°C for 24 hours.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.[1]
-
Thermal Degradation: Place the stock solution in an oven at 80°C for 48 hours.[1]
-
Photolytic Degradation: Expose the stock solution to a photostability chamber with both UV and visible light for 24 hours.
-
-
Sample Analysis:
-
At the end of the stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).[1]
-
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a stability-indicating HPLC-UV method. Method optimization will likely be required.
-
HPLC System and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30°C[1]
-
Detection Wavelength: Scan for the UV maximum of the parent compound (e.g., start with 254 nm and 280 nm).[1]
-
Injection Volume: 10 µL[1]
-
-
Sample Preparation:
-
Dilute the sample to an appropriate concentration (e.g., 50 µg/mL) in the mobile phase.[1]
-
-
Method Validation:
-
The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Troubleshooting NMR analysis of 1,8-Naphthyridine-2,7-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the NMR analysis of 1,8-Naphthyridine-2,7-diol.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the NMR analysis of this compound in a question-and-answer format.
Question 1: Why is my compound poorly soluble in common NMR solvents like chloroform-d (CDCl₃)?
Answer: this compound has low solubility in many common organic solvents due to its polar nature and potential for intermolecular hydrogen bonding. For optimal results, deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent.[1][2] If solubility issues persist even in DMSO-d₆, gentle warming of the sample may help, but be aware that temperature can affect chemical shifts.
Question 2: My ¹H NMR spectrum shows very broad peaks, especially in the downfield region. What is the cause?
Answer: Broad peaks in the spectrum of this compound are common and can be attributed to several factors:
-
Keto-Enol Tautomerism: This compound exists in equilibrium between its diol and dione tautomeric forms.[3] The intermediate rate of exchange between these forms on the NMR timescale is a primary cause of peak broadening for the protons involved, particularly the OH and NH protons.
-
Aggregation: At higher concentrations, molecules can aggregate via hydrogen bonding, which can also lead to broader signals.[4] Try acquiring the spectrum at a lower concentration.
-
Presence of Water: Traces of water in the DMSO-d₆ solvent can facilitate proton exchange, leading to broadening of the OH/NH signals. Using freshly opened or properly dried solvent is recommended.
-
Poor Shimming: An inhomogeneous magnetic field can cause broadening of all peaks.[5] Ensure the spectrometer is properly shimmed before acquisition.
To confirm if a broad peak corresponds to an exchangeable proton (OH or NH), you can add a drop of deuterium oxide (D₂O) to the NMR tube and re-acquire the spectrum; the peak should diminish or disappear.[6]
Question 3: The aromatic region of my ¹H NMR spectrum is complex and the signals are overlapping. How can I resolve them?
Answer: Overlapping signals in the aromatic region can make interpretation difficult.[7] Consider the following strategies:
-
Use a High-Field Spectrometer: Acquiring the spectrum on a higher field NMR instrument (e.g., 600 MHz instead of 400 MHz) will increase signal dispersion and may resolve the overlap.[7]
-
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) can help identify coupled proton networks, while HSQC (Heteronuclear Single Quantum Coherence) can correlate protons to their directly attached carbons, aiding in definitive assignments.[7][8]
Question 4: I am seeing unexpected peaks in my spectrum that don't correspond to the product. What are they?
Answer: Extraneous peaks usually originate from impurities. Common sources include:
-
Residual Solvents: Solvents used during synthesis or purification (e.g., ethanol, ethyl acetate, hexane) can be retained in the final product.[1][6]
-
Water: A broad singlet around 3.33 ppm in DMSO-d₆ often corresponds to water.[9]
-
Starting Materials: Incomplete reaction can result in peaks from starting materials or intermediates.[3] A thorough purification process, such as recrystallization, is crucial.[1][3]
You can consult tables of common NMR solvent impurities to help identify these peaks.[9]
Frequently Asked Questions (FAQs)
Q1: What is the most significant chemical feature of this compound that affects its NMR spectrum?
A1: The most significant feature is its existence as a mixture of tautomers in solution.[3] It can exist in the diol form (this compound) and a more stable dione form (1,8-Naphthyridine-2,7(1H,8H)-dione).[3] This equilibrium complicates the NMR spectrum, often resulting in broad signals for the exchangeable protons and an averaged representation of the aromatic protons, depending on the solvent and temperature.
Q2: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A2: While specific experimental data for the parent compound can vary, the following table provides predicted chemical shifts based on analogous 1,8-naphthyridine derivatives.[1] These should be used as a guide for analysis. The spectrum is typically recorded in DMSO-d₆.[1][2]
| ¹H NMR | Predicted Chemical Shift (ppm) | Notes |
| Aromatic CH (H3, H6) | ~ 7.8 - 8.2 | Doublets, coupled to H4 and H5 respectively. |
| Aromatic CH (H4, H5) | ~ 6.3 - 6.6 | Doublets, coupled to H3 and H6 respectively. |
| OH / NH | ~ 10.0 - 12.0 | Very broad singlet, exchangeable with D₂O. The exact shift and broadness are highly dependent on concentration, temperature, and water content, reflecting the tautomeric equilibrium.[10] |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Notes |
| C=O / C-OH (C2, C7) | ~ 160 - 165 | Quaternary carbons, highly deshielded due to the attached oxygen and participation in the tautomeric system. |
| Quaternary C (C8a, C4a) | ~ 145 - 155 | Bridgehead carbons. |
| Aromatic CH (C3, C6) | ~ 135 - 140 | |
| Aromatic CH (C4, C5) | ~ 110 - 115 |
Q3: How does the choice of solvent impact the NMR analysis?
A3: The solvent choice is critical. DMSO-d₆ is highly recommended for its ability to dissolve the polar compound.[1] Using other solvents like benzene-d₆ or acetone-d₆ may alter the chemical shifts and could potentially resolve overlapping signals, but solubility will likely be a significant challenge.[6] The solvent can also influence the position of the tautomeric equilibrium, thereby changing the appearance of the spectrum.[11]
Experimental Protocols
NMR Sample Preparation Protocol
-
Weighing: Accurately weigh 5-10 mg of purified this compound.[1][2]
-
Dissolution: Place the solid sample into a clean, dry 5 mm NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the NMR tube.[1]
-
Mixing: Cap the tube and gently vortex or invert it until the sample is completely dissolved. If needed, the sample can be gently warmed in a water bath to aid dissolution.
-
Acquisition: Insert the sample into the NMR spectrometer.
-
Referencing: After data acquisition, reference the ¹H spectrum to the residual DMSO solvent peak at δ 2.50 ppm and the ¹³C spectrum to the DMSO solvent peak at δ 39.52 ppm.[1][10]
Visualizations
Caption: Tautomeric equilibrium of this compound.
Caption: Troubleshooting workflow for NMR analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
Challenges in the scale-up synthesis of 1,8-Naphthyridine-2,7-diol
Welcome to the technical support center for the synthesis of 1,8-Naphthyridine-2,7-diol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the synthesis of this compound, offering potential causes and solutions.
Q1: We are observing a consistently low yield in our scale-up synthesis. What are the likely causes and how can we optimize the reaction?
Low yields are a frequent challenge during scale-up and can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Sub-optimal Reaction Conditions: The choice of catalyst, solvent, and temperature is critical. While traditional methods may use strong acids or bases, modern approaches often utilize milder and more efficient catalysts.[1] For instance, some protocols have shown success with ionic liquids or Lewis acids.[1] Temperature optimization is also crucial; some reactions benefit from heating (e.g., 80°C), while others proceed efficiently at room temperature with the right catalyst.[1]
-
Purity of Starting Materials: Ensure the purity of your precursors, such as 2-aminopyridine derivatives. Impurities can lead to side reactions and the formation of unwanted byproducts, consequently lowering the yield of the desired this compound.[1]
-
Incomplete Reaction: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned reaction time, consider extending the duration.[2]
-
Solvent Choice: The solvent can significantly influence the reaction rate and yield. While organic solvents are common, some studies have reported high yields in aqueous media or even under solvent-free conditions, which can also simplify the workup process.[1][3]
Q2: Our final product is contaminated with unreacted 2-aminopyridine starting material. What is the most effective purification strategy?
The presence of basic impurities like 2-aminopyridine is a common issue.
-
Acidic Wash: An effective method for removing basic impurities is an acidic wash during the workup.[4] By dissolving the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and washing it with a dilute aqueous acid solution (such as 1-5% HCl), the basic 2-aminopyridine will be protonated, forming a water-soluble salt that partitions into the aqueous layer.[4]
Q3: We are struggling to remove high-boiling point solvents like DMSO or pyridine from our product. What purification techniques are recommended?
Residual high-boiling point solvents can be challenging to remove.
-
For Basic Solvents (e.g., Pyridine): An acid wash, similar to the one used for removing 2-aminopyridine, is highly effective.[4]
-
Co-evaporation (Azeotroping): To remove trace amounts of high-boiling organic solvents, co-evaporation with a lower-boiling solvent like toluene can be employed. Adding toluene to the product and evaporating under reduced pressure can help remove the residual solvent.[4]
-
For DMSO: Aqueous washes are typically required to extract DMSO from the organic phase.[4]
Q4: The crude product is a discolored solid or oil. How can we improve its purity and appearance?
Discoloration often indicates the presence of impurities.
-
Recrystallization: This is a standard technique for purifying solid compounds. The key is to select a suitable solvent in which the this compound is highly soluble at elevated temperatures but poorly soluble at room temperature.[4][5] Ethanol and methanol are commonly used solvents for recrystallization of naphthyridine derivatives.[4]
-
Silica Gel Column Chromatography: If recrystallization is ineffective, column chromatography can be used to separate the desired product from impurities based on their polarity.[4][6] A slurry of silica gel is packed into a column, and the crude product is loaded onto the top. A solvent system (eluent) is then passed through the column to separate the components.[4]
Data Presentation
Table 1: Summary of Plausible Synthetic Routes for 1,8-Naphthyridine Scaffolds
| Synthetic Method | Starting Materials | Key Reagents/Conditions | Typical Yields | Reference |
| Gould-Jacobs Reaction | 2-Amino-6-methylpyridine, Diethyl malonate | Sodium ethoxide, High temperature (240-260 °C) in a high-boiling solvent (e.g., diphenyl ether) | Moderate to Good | [2][5] |
| Condensation Reaction | 2,6-diaminopyridine, Ethyl acetoacetate | Polyphosphoric acid (PPA), heat under reflux | Moderate to Good | [2] |
| Friedländer Annulation | o-aminoaryl aldehyde/ketone, Active methylene compound | Acid or base catalysis (e.g., Choline hydroxide in water at 50°C) | Good to Excellent | [1][7][8] |
| Skraup Synthesis | 2-amino-6-methylpyridine, Crotonaldehyde | Not specified | 37% (for a dimethylated derivative) | [9] |
Experimental Protocols
Protocol 1: Synthesis of 4-Methyl-1,8-naphthyridine-2,7-diol via Condensation and Thermal Cyclization (Gould-Jacobs approach)
This protocol is a plausible route for the synthesis of a substituted this compound.[2][5]
-
Condensation:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-6-methylpyridine and a molar excess of diethyl malonate in ethanol.
-
Add a base, such as sodium ethoxide, to the mixture.
-
Heat the reaction mixture under reflux for several hours, monitoring the progress by TLC.
-
-
Thermal Cyclization:
-
Remove the ethanol under reduced pressure.
-
Add a high-boiling point solvent, such as diphenyl ether or Dowtherm A.
-
Heat the mixture to a high temperature (typically 240-260 °C) to facilitate intramolecular cyclization.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Add a non-polar solvent like hexane to precipitate the crude product.
-
Collect the solid by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, DMF, or acetic acid).[5]
-
Protocol 2: Purification by Acidic Wash
This protocol is designed for the removal of basic impurities like unreacted 2-aminopyridine.[4]
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. The volume of the acidic solution should be 1-2 times the volume of the organic layer.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 3: Purification by Recrystallization
This method is used for the purification of a crude solid product.[4]
-
Solvent Selection: Choose a solvent in which the this compound is highly soluble at high temperatures but has low solubility at room temperature. Ethanol and methanol are common choices.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and gently heat the mixture while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. The purified product should crystallize out of the solution. The cooling process can be further aided by placing the flask in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Visualizations
Caption: A general workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,8-Naphthyridine-2,7-diol
Welcome to the technical support center for the synthesis of 1,8-Naphthyridine-2,7-diol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for the synthesis and purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and purification of this compound.
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most prevalent impurities are typically unreacted starting materials, such as 2,6-diaminopyridine, and side-products from incomplete or alternative cyclization pathways.[1][2] Residual high-boiling point solvents used in the reaction or purification steps can also be present.
Q2: My crude product is a dark, oily residue. How should I proceed with purification?
A2: An oily or discolored crude product suggests the presence of significant impurities. It is recommended to first attempt an acidic wash to remove any basic starting materials.[1] Following the wash, column chromatography is the most suitable method for separating the desired product from non-basic impurities and colored byproducts.
Q3: I performed a recrystallization, but the purity of my this compound did not improve significantly. What could be the issue?
A3: There are several potential reasons for an unsuccessful recrystallization. The chosen solvent may not be optimal, leading to co-crystallization of the product and impurities. It is also possible that the impurities have very similar solubility profiles to the desired compound. In such cases, column chromatography is a more effective purification technique.[1]
Q4: How can I remove unreacted 2,6-diaminopyridine from my crude product?
A4: Due to the basic nature of 2,6-diaminopyridine, an acidic wash is a highly effective method for its removal.[1] By dissolving the crude product in an organic solvent and washing with a dilute aqueous acid (e.g., 1M HCl), the 2,6-diaminopyridine will be protonated and partition into the aqueous layer as its hydrochloride salt.[1]
Q5: What is the best way to remove residual high-boiling point solvents like DMSO or PPA?
A5: For residual polar aprotic solvents like DMSO, multiple aqueous washes during the workup are typically effective. For a viscous solvent like polyphosphoric acid (PPA), the reaction mixture should be poured into ice-cold water to precipitate the crude product, which can then be collected by filtration.[2]
Data Presentation
The following table presents illustrative data on the purity of a crude this compound sample before and after applying different purification techniques. The purity was assessed by High-Performance Liquid Chromatography (HPLC).
| Purification Method | Purity of Crude Product (%) | Purity of Final Product (%) | Typical Recovery (%) |
| Acidic Wash | 75 | 85 | 90 |
| Recrystallization | 85 | >98 | 70 |
| Column Chromatography | 75 | >99 | 60 |
Note: This data is representative and actual results may vary depending on the specific reaction conditions and the nature of the impurities.
Experimental Protocols
Synthesis of this compound
This protocol is based on a plausible synthetic route involving a condensation reaction.[2]
Materials:
-
2,6-diaminopyridine
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA)
-
Ethanol
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Sodium hydroxide (NaOH) solution
-
Ice-cold water
Procedure:
-
Condensation: In a round-bottom flask, dissolve 2,6-diaminopyridine and a molar excess of ethyl acetoacetate in ethanol.
-
Cyclization: Add polyphosphoric acid to the mixture and heat under reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]
-
Neutralization and Precipitation: After cooling to room temperature, carefully pour the reaction mixture into ice-cold water. Neutralize the resulting solution with a sodium hydroxide solution until a precipitate forms.[2]
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Isolation: Collect the crude product by filtration, wash with cold water, and dry.[2]
Protocol 1: Acidic Wash for Removal of Basic Impurities
Procedure:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. The volume of the acidic solution should be one to two times the volume of the organic layer.[1]
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.[1]
-
Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.[1]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the partially purified product.
Protocol 2: Recrystallization
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of ethanol and water is often a good starting point.[2]
-
Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required to fully dissolve it.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[1]
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur.
-
Cooling: Place the flask in an ice-water bath to maximize crystal formation.[1]
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent.[1]
-
Drying: Dry the purified crystals in a vacuum oven.[1]
Protocol 3: Column Chromatography
Procedure:
-
Stationary and Mobile Phase Selection: Use silica gel as the stationary phase. Select a suitable mobile phase (eluent) based on TLC analysis of the crude product. A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is common.
-
Column Packing: Pack a chromatography column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry sample onto the top of the packed column.[1]
-
Elution: Begin elution with the least polar solvent system and gradually increase the polarity.
-
Fraction Collection: Collect the eluate in fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[1]
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[1]
Visualizations
Troubleshooting Workflow for Purification
Caption: A decision-making workflow for the purification of this compound.
Chemical Structures of Key Compounds
Caption: Key chemical structures in the synthesis of this compound.
References
Technical Support Center: Optimizing the Friedlander Annulation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Friedlander annulation for the synthesis of quinoline derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the Friedlander annulation in a question-and-answer format.
Question 1: My Friedlander reaction is resulting in a very low yield or no product at all. What are the most common causes?
Answer:
Low yields in the Friedlander synthesis can be attributed to several factors:
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Inappropriate Catalyst: The selection of an acid or base catalyst is critical and depends on the specific substrates being used.[1]
-
Suboptimal Reaction Temperature: While heating is often necessary, excessive temperatures can lead to decomposition and side reactions.[1]
-
Poor Substrate Reactivity: Steric hindrance or the presence of deactivating electronic groups on either the 2-aminoaryl carbonyl compound or the active methylene-containing reactant can significantly impede the reaction.[1]
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Competing Side Reactions: The most prevalent side reaction is the self-condensation of the ketone reactant, particularly under basic conditions.[1][2][3]
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Solvent Effects: The polarity and nature of the solvent can influence the solubility of reactants and overall reaction rates.[1]
Question 2: How can I improve the yield of my Friedlander reaction?
Answer:
To enhance the reaction efficiency, consider the following optimization strategies:
-
Catalyst Screening: Experiment with a variety of catalysts. Both Brønsted and Lewis acids, as well as base catalysts, have been successfully employed.[4] The choice of catalyst can significantly impact yield and reaction time. For instance, In(OTf)₃ has been identified as a highly effective catalyst for the selective formation of the Friedländer product.[5]
-
Milder Reaction Conditions: Traditional methods often rely on high temperatures and strong acids or bases, which can be detrimental to the yield.[3] Modern protocols often utilize milder catalysts and conditions.[3] For example, ceric ammonium nitrate (CAN) has been used as a catalyst at ambient temperature.[6][7]
-
Solvent Selection and Solvent-Free Conditions: The choice of solvent can be crucial. Polar aprotic solvents like dichloromethane (DCM) are often used under acidic conditions, while non-polar solvents such as toluene are suitable for base-mediated reactions.[2] Alternatively, solvent-free conditions, sometimes coupled with microwave irradiation, can minimize side reactions and simplify the workup process.[3][8]
-
Reaction Time and Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3] A moderate increase in temperature may be beneficial if the reaction is sluggish, but this should be done cautiously to avoid side reactions.[4]
Question 3: I am observing the formation of multiple products. What could be the reason and how can I improve regioselectivity?
Answer:
The formation of multiple products often stems from a lack of regioselectivity, especially when using unsymmetrical ketones, which can react on either side of the carbonyl group.[1] To address this, consider the following:
-
Use of Specific Catalysts: Certain amine catalysts, particularly pyrrolidine derivatives, have been shown to provide high regioselectivity, favoring the formation of 2-substituted products.[9]
-
Substrate Modification: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can effectively control the direction of the condensation.[4]
-
Slow Addition of Reactants: The regioselectivity can be increased by the slow addition of the methyl ketone substrate to the reaction mixture.[9]
-
Ionic Liquids: The use of ionic liquids as solvents can also be an effective way to solve the problem of regioselectivity.[2][9]
Frequently Asked Questions (FAQs)
What is the general mechanism of the Friedlander annulation?
The Friedlander synthesis can proceed through two main mechanistic pathways. The first involves an initial aldol condensation between the 2-aminoaryl aldehyde or ketone and the active methylene compound, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base, followed by an intramolecular aldol-type reaction and subsequent elimination of water to form the quinoline ring.[10][11]
What are some common catalysts used in the Friedlander annulation?
A wide range of catalysts can be used, including:
-
Acid Catalysts:
-
Base Catalysts: Potassium hydroxide (KOH), sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), piperidine.[1][2][13][14]
-
Heterogeneous Catalysts: Silica nanoparticles (SiO₂) and other solid-supported catalysts.[12]
Can the Friedlander reaction be performed under solvent-free conditions?
Yes, solvent-free conditions have been successfully employed for the Friedlander synthesis, often in combination with microwave irradiation or specific catalysts like p-toluenesulfonic acid and iodine.[1][2][3] This approach can lead to shorter reaction times and simplified purification.[1]
Data Presentation
Table 1: Comparison of Different Catalysts for the Friedlander Annulation
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| In(OTf)₃ | Solvent-free | Not specified | Not specified | 75-92 | [5] |
| Ceric Ammonium Nitrate (CAN) (10 mol%) | Not specified | Ambient | 45 min | Moderate to Excellent | [6][7] |
| p-Toluenesulfonic Acid | Solvent-free | 80-120 | Not specified | Not specified | [13] |
| Iodine (10 mol%) | Not specified | 80-100 | Monitored by TLC | Not specified | [3] |
| Zirconium triflate (Zr(OTf)₄) | Ethanol/Water | 60 | 0.5-2 h | >88 | [12] |
| Silica nanoparticles (SiO₂) | Microwave | 100 | Short | 93 | [12] |
| Acetic Acid | Neat | 160 | 5 min (Microwave) | Good to Excellent | [13][15] |
| Potassium Hydroxide (KOH) | Ethanol | Reflux | Not specified | Not specified | [13] |
| Piperidine | Ethanol or DMF | Reflux | Not specified | Not specified | [13] |
Experimental Protocols
General Protocol for Iodine-Catalyzed Friedlander Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
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To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).
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Heat the reaction mixture to 80-100°C.
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Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
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Upon completion, allow the reaction mixture to cool to room temperature.
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Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.
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Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.[3]
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Purify the crude product by a suitable method, such as recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in Friedlander annulation.
Caption: Two primary mechanistic pathways for the Friedlander annulation.
Caption: General experimental workflow for the Friedlander annulation.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Preventing degradation of 1,8-Naphthyridine-2,7-diol during storage
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of 1,8-Naphthyridine-2,7-diol during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemical structure of this compound, a dihydroxynaphthyridine derivative, the primary anticipated degradation pathways are oxidation, hydrolysis, and photodegradation. As a compound with hydroxyl groups on a heterocyclic ring system, it is susceptible to oxidative degradation from atmospheric oxygen, trace metal ions, or peroxides. Hydrolysis can be catalyzed by acidic or basic conditions, potentially leading to the opening of the heterocyclic ring. Furthermore, exposure to light, especially UV radiation, can induce photodegradation.[1]
Q2: What are the visible signs of this compound degradation?
A2: Degradation of this compound in solid form or in solution may be indicated by a noticeable color change, such as the development of a yellow or brown tint.[1] The formation of precipitates in a solution can also signify degradation, as the degradation products may be less soluble.[1] For researchers assessing its biological activity, a loss of efficacy or inconsistent results can be an indirect indicator of degradation.[1]
Q3: What are the recommended storage conditions for solid this compound?
A3: To ensure the long-term stability of solid this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place. It is also advisable to protect the compound from light by using an opaque container or storing it in a dark location.
Q4: How should I store solutions of this compound?
A4: For optimal stability, solutions of this compound should be stored at low temperatures, such as -20°C or -80°C.[1] To prevent photodegradation, use amber vials or wrap the containers in aluminum foil.[1] To minimize oxidation, it is recommended to use degassed solvents and to blanket the solution with an inert gas like argon or nitrogen before sealing, especially for long-term storage.[1]
Q5: How can I monitor the stability of my this compound samples?
A5: The stability of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1] This technique allows for the separation and quantification of the intact parent compound from its degradation products. A decrease in the peak area of the parent compound and the emergence of new peaks over time are indicative of degradation.[1]
Troubleshooting Guides
Problem 1: The solid, which was initially off-white, has developed a yellow or brownish color.
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Potential Cause: This color change is a likely indicator of oxidation or photodegradation.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the compound is stored in a tightly sealed container, in a cool, dark, and dry place.
-
Inert Atmosphere: For highly sensitive applications, consider storing the solid under an inert atmosphere (e.g., argon or nitrogen).
-
Analytical Confirmation: To confirm degradation and identify impurities, analyze a sample using a stability-indicating HPLC method (see Protocol 2).
-
Problem 2: A precipitate has formed in my this compound solution.
-
Potential Causes:
-
Degradation: The precipitate could be a degradation product that is less soluble than the parent compound.[1]
-
Poor Solubility: The concentration of the compound may have exceeded its solubility limit in the chosen solvent, particularly after a freeze-thaw cycle.
-
pH Shift: For aqueous solutions, a change in pH can affect the solubility of the compound.
-
-
Troubleshooting Steps:
-
Solubility Check: Gently warm the solution. If the precipitate redissolves, it may be a solubility issue. In this case, consider preparing a more dilute solution for future experiments.
-
pH Measurement: For aqueous solutions, measure the pH to confirm it is within the optimal range for both solubility and stability.
-
Filtration and Analysis: If the precipitate does not redissolve upon warming, filter the solution. Analyze both the filtrate and, if possible, the dissolved precipitate separately by HPLC to identify the components.
-
Problem 3: I am observing a loss of biological activity or inconsistent results in my experiments.
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Potential Cause: This could be due to the chemical degradation of this compound, leading to a lower effective concentration of the active compound.[1]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared solutions for critical experiments. Avoid using stock solutions that have been stored for an extended period without re-validating their integrity.
-
Perform a Forced Degradation Study: To understand the stability of the compound under your specific experimental conditions, a forced degradation study can be performed (see Protocol 1).[1]
-
Quantify Concentration: Before use in an experiment, confirm the concentration of this compound in your solution using a validated analytical method like HPLC.
-
Quantitative Data Summary
| Stress Condition | Reagent/Condition | Incubation Time | Temperature | Expected Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 10 - 20% |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | 15 - 25% |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temperature | 20 - 30% |
| Thermal | Solid State | 48 hours | 80°C | 5 - 15% |
| Photolytic | UV and visible light | 24 hours | Room Temperature | 10 - 20% |
Note: This data is illustrative and the actual degradation of this compound may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).[1]
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[1]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[1]
-
Thermal Degradation: Place the stock solution in an oven at 80°C for 48 hours.[1]
-
Photolytic Degradation: Expose the stock solution to a photostability chamber with both UV and visible light for 24 hours.[1]
-
-
Sample Analysis:
-
At the end of the stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).[1]
-
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing an HPLC-UV method to separate and quantify this compound and its degradation products. Method optimization will likely be required.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 5% B
-
30-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan for the UV maximum of the parent compound (e.g., start with 254 nm and 280 nm).
-
Injection Volume: 10 µL.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: Enhancing the Fluorescence of 1,8-Naphthyridine-2,7-diol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with 1,8-Naphthyridine-2,7-diol derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the expected fluorescence properties of this compound and its derivatives?
While 4-Methyl-1,8-naphthyridine-2,7-diol itself is not reported to be strongly fluorescent, its derivatives, particularly those with substitutions at the 2 and 7 positions, can exhibit significant fluorescence.[1] For instance, 2,7-dialkylamino-4-methyl-[2][3]-naphthyridines are known to be highly fluorescent compounds that typically display blue fluorescence.[4][5] The excitation wavelengths for these derivatives generally fall within the 320-400 nm range, with emission maxima observed between 360-500 nm.[4][6]
Q2: How does the solvent environment influence the fluorescence of this compound derivatives?
The fluorescence of naphthyridine derivatives is highly sensitive to the solvent polarity.[4] An increase in solvent polarity can lead to a blue shift (a shift to shorter wavelengths) for n → π* transitions and a red shift (a shift to longer wavelengths) for π → π* transitions.[4] For example, in methanol, 2,7-dialkylamino-4-methyl-naphthyridines show UV absorption between 320 and 400 nm.[4]
Q3: What is a typical quantum yield for fluorescent 1,8-Naphthyridine derivatives?
The quantum yield of fluorescence (Φ) for 2,7-dialkylamino-4-methyl-[2][3]-naphthyridines can be quite significant, indicating they are efficient fluorophores.[4] The quantum yields for a series of these derivatives in methanol have been determined using acridine orange as a standard and are detailed in the table below.[4]
Q4: Can derivatives of this compound be utilized for cellular imaging?
Yes, fluorescent derivatives of 1,8-naphthyridine have been successfully employed as fluorescent probes in cellular imaging.[4] For example, certain 2,7-dialkylamino-4-methyl-[2][3]-naphthyridines have demonstrated the ability to penetrate cells and stain specific organelles, such as the nucleus and nucleoli, emitting intense blue fluorescence under UV or blue excitation light.[4][5]
Q5: What are the potential applications of fluorescent this compound derivatives?
Derivatives of 1,8-naphthyridine are versatile and have shown potential in various applications, including:
-
Sensing of Metal Ions: They can act as selective fluorescent sensors for metal ions like Al³⁺, Cu²⁺, and Hg²⁺, with the fluorescence either enhancing ("turn-on") or quenching ("turn-off") upon binding.[6]
-
Detection of Biomolecules: The structure of the 1,8-naphthyridine scaffold allows for specific interactions with biomolecules such as DNA and RNA, leading to a fluorescent response upon binding.[6]
-
Cellular Imaging: Their fluorescent properties make them suitable for bioimaging applications, enabling the visualization of specific ions or biomolecules within living cells.[6]
Troubleshooting Guide
This guide addresses common problems that may arise during fluorescence measurements of this compound derivatives.
Problem 1: Weak or No Fluorescence Signal
| Possible Cause | Troubleshooting Steps |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths are set correctly for your specific naphthyridine derivative. A good starting point is a broad excitation range (e.g., 340-360 nm) and an emission scan (e.g., 380-550 nm) to find the optimal peaks.[4] Ensure the detector gain is at an appropriate level; too low will result in a weak signal, while too high can cause saturation.[4] |
| Low Sample Concentration | Prepare a fresh, more concentrated sample. However, be mindful that excessively high concentrations can lead to the inner filter effect and quenching.[4] |
| Photobleaching | Minimize the sample's exposure to the excitation light. Use the lowest possible excitation intensity and the shortest exposure time needed for a good signal.[4] Consider using a photostabilizer if available.[4] |
| Quenching | Use high-purity solvents to avoid quenching impurities.[4] If working with complex biological media, be aware of potential quenching agents in the matrix.[4] The presence of certain metal ions, like Cu⁺ and Cu²⁺, can also quench fluorescence due to complex formation.[2] |
Problem 2: Signal Instability or Drift
| Possible Cause | Troubleshooting Steps |
| Instrument Drift | Allow the fluorometer to warm up and stabilize for at least 30 minutes before taking measurements.[4] Perform regular calibration and maintenance of the instrument.[4] |
| Temperature Fluctuations | Use a temperature-controlled cuvette holder to maintain a constant sample temperature during the measurement.[4] |
| Sample Evaporation | Keep the cuvette capped during measurements to prevent solvent evaporation, which can alter the sample concentration.[4] |
| Photodegradation | Similar to photobleaching, limit the sample's exposure to the excitation light and acquire data promptly after sample preparation.[4] |
Problem 3: Distorted Emission Spectrum
| Possible Cause | Troubleshooting Steps |
| Inner Filter Effect | This occurs at high concentrations where the sample absorbs a significant portion of the excitation or emission light. Dilute the sample and re-measure. Fluorescence intensity should be linear with concentration in the appropriate range.[4] |
| Raman Scattering | A sharp peak that shifts with the excitation wavelength is likely due to Raman scattering from the solvent. To confirm, change the excitation wavelength; the Raman peak will shift, while the fluorescence peak will not.[4] Measuring a blank sample (solvent only) can help identify the Raman peak.[4] |
| Second-Order Emission | Some instruments may detect light at twice the excitation wavelength. Use appropriate emission filters to block this artifact.[4] |
Quantitative Data
Table 1: Fluorescence Quantum Yields for 2,7-dialkylamino-4-methyl-[2][3]-naphthyridines in Methanol
| Compound | R | Yield (%) | Rf-Value | Quantum Yield of Fluorescence (Φ) |
| 3a | methyl | 56 | 0.61 | 0.43 |
| 3b | propyl | 68 | 0.75 | 0.51 |
| 3c | pentyl | 71 | 0.78 | 0.55 |
| 3d | 2-methoxy-ethyl | 43 | 0.58 | 0.39 |
| 3e | hexyl | 75 | 0.81 | 0.58 |
| Data from "Fluorescent 2,7-Dialkylamino-[2]-Naphthyridines: Preparation and Spectroscopic Properties"[4] |
Experimental Protocols
1. General Protocol for Fluorescence Measurement
This protocol provides a general procedure for measuring the fluorescence of this compound derivatives.
-
Instrument Warm-up: Turn on the fluorometer and its excitation source (e.g., Xenon lamp) and allow them to warm up for at least 30 minutes to ensure a stable output.[4]
-
Sample Preparation:
-
Prepare a stock solution of the naphthyridine compound in a high-purity solvent (e.g., methanol, ethanol, or a suitable buffer).[4]
-
Dilute the stock solution to the desired concentration. A concentration that results in an absorbance of less than 0.1 at the excitation wavelength is a good starting point to avoid inner filter effects.[4]
-
-
Cuvette Preparation:
-
Use a clean quartz cuvette.
-
Rinse the cuvette with the solvent being used for the measurement.[4]
-
-
Blank Measurement:
-
Fill the cuvette with the blank solvent.
-
Place the blank cuvette in the fluorometer and record a spectrum to measure the background signal and identify any Raman peaks.[4]
-
-
Sample Measurement:
-
Replace the blank cuvette with the sample cuvette.
-
Set the excitation wavelength (e.g., start at 340 nm).[4]
-
Scan a range of emission wavelengths (e.g., 360 nm to 600 nm) to determine the emission maximum.[4]
-
Once the emission maximum is identified, you can perform a synchronous scan or an excitation scan to determine the optimal excitation wavelength.[4]
-
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectrum to correct for background fluorescence and scattering.[4]
-
2. Synthesis of Fluorescent 2,7-Dialkylamino Derivatives
This protocol describes the synthesis of highly fluorescent 2,7-dialkylamino-4-methyl-[2][3]-naphthyridines.
-
Reactants: The starting material is 2,7-dichloro-4-methyl-[2][3]-naphthyridine, which is reacted with the desired alkylamine.[1][5]
-
Catalyst: Equimolar quantities of copper powder are added as a catalyst.[1][5]
-
Reaction Conditions: The reaction is carried out at elevated temperatures and pressures.[1][5] For amines that are gaseous at room temperature, a solution in a suitable solvent like methanol is used.[1] For liquid amines, the reaction can often be performed without an additional solvent.[1]
-
Reaction Time: The reaction mixture is heated for 12 to 18 hours to ensure complete disubstitution.[1]
-
Purification: The resulting 2,7-dialkylamino-4-methyl-[2][3]-naphthyridine product is then purified.[1]
3. Protocol for Metal Ion Detection
This protocol outlines a general method for evaluating this compound derivatives as fluorescent probes for metal ion detection.
-
Materials:
-
Procedure:
-
Working Solution Preparation: Dilute the probe stock solution to the desired final concentration (e.g., 10 µM) in the chosen buffer.[6]
-
Initial Fluorescence Measurement: Transfer the working solution to a quartz cuvette and record the initial fluorescence spectrum.[6]
-
Titration:
-
Selectivity Study: Repeat the fluorescence measurements with a range of different metal ions to assess the probe's selectivity.[6]
-
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the metal ion concentration to determine the sensitivity and limit of detection (LOD).[6]
Visualizations
Caption: General workflow for fluorescence measurement.
Caption: Troubleshooting logic for common fluorescence issues.
Caption: Synthesis of fluorescent 2,7-dialkylamino derivatives.
References
Technical Support Center: Purification of 1,8-Naphthyridines via Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing column chromatography for the purification of 1,8-naphthyridine derivatives. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative workflows to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying 1,8-naphthyridine derivatives?
A1: Silica gel is the most widely used stationary phase for the column chromatography of 1,8-naphthyridine derivatives.[1] For basic or acid-sensitive compounds, neutral alumina can be a suitable alternative to prevent degradation or strong adsorption.[1][2] For highly polar or water-soluble 1,8-naphthyridines, reverse-phase chromatography using C18-functionalized silica is often the most effective method.[1]
Q2: How do I select an appropriate mobile phase for my 1,8-naphthyridine compound?
A2: The ideal mobile phase (eluent) is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).[3][4] A good starting point for many 1,8-naphthyridine derivatives of intermediate polarity is a mixture of ethyl acetate and a non-polar solvent like hexanes.[1] For more polar derivatives, a combination of methanol and dichloromethane is often effective.[1] The goal is to find a solvent system that provides a retention factor (Rf) for the target compound between 0.2 and 0.4 on a TLC plate to ensure optimal separation on the column.[1][3]
Q3: My 1,8-naphthyridine derivative is a basic compound and shows significant tailing on the TLC plate. How can I improve the separation?
A3: Tailing of basic compounds on silica gel is a common issue caused by strong interactions with the acidic silanol groups of the stationary phase. To mitigate this, a small amount of a basic modifier can be added to the mobile phase. Commonly used modifiers include triethylamine (0.1-1% v/v) or a solution of ammonia in methanol (1-10%).[2][5] These additives neutralize the acidic sites on the silica gel, leading to more symmetrical peaks and improved separation.
Q4: What are the common impurities I should expect when synthesizing 1,8-naphthyridines?
A4: Common impurities include unreacted starting materials, such as 2-aminopyridine derivatives, residual high-boiling solvents (e.g., DMSO, pyridine), and side-products from incomplete or alternative cyclization pathways. Positional isomers can also be challenging impurities to separate due to their similar chemical properties.[2]
Q5: When should I choose recrystallization over column chromatography for purification?
A5: Recrystallization is an effective purification technique for solid compounds that are at least 80-90% pure and when the impurities have different solubility profiles from the desired product. It is often simpler and more scalable than chromatography. Column chromatography is more versatile and is necessary for purifying oils, amorphous solids, or for separating mixtures of compounds with very similar polarities.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound does not move from the baseline (Rf ≈ 0) | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent. For example, if using an ethyl acetate/hexane system, increase the proportion of ethyl acetate. For highly polar compounds, consider switching to a more polar solvent system like methanol/dichloromethane.[1] |
| The compound is highly basic and is strongly adsorbed to the acidic silica gel. | Add a basic modifier such as triethylamine (0.1-1%) or ammonia in methanol (1-10%) to the mobile phase.[2][5] Alternatively, consider using a more inert stationary phase like neutral alumina.[1] | |
| Poor separation of the desired compound and impurities | The mobile phase is too polar, causing all compounds to elute too quickly. | Decrease the polarity of the mobile phase to increase the retention time and improve separation.[1] |
| The chosen solvent system lacks the selectivity for the specific separation. | Try a different solvent system with a similar polarity but different solvent constituents. For instance, substitute ethyl acetate with acetone or an ether.[6] | |
| The column is overloaded with the crude sample. | Reduce the amount of sample loaded onto the column. A general guideline is to load no more than 1-5% of the stationary phase mass.[7] | |
| Streaking or tailing of the compound spot/band | The compound is interacting too strongly with the stationary phase (common for basic compounds on silica gel). | Add a basic modifier to the mobile phase as described above.[2][5] |
| The compound is degrading on the acidic silica gel. | Test the stability of your compound by spotting it on a TLC plate and letting it sit for an hour before developing. If degradation is observed, use a deactivated stationary phase like neutral alumina or consider reverse-phase chromatography.[1] | |
| The sample is overloaded. | Dilute the sample solution before running the column.[5] | |
| The purified fractions show low or no yield of the desired compound | The compound may have partially or irreversibly adsorbed onto the stationary phase. | Use a more polar eluent or a modified mobile phase to ensure complete elution. If the compound is unstable on silica, switch to a different stationary phase.[2] |
| The compound may have partial solubility in the aqueous layer during workup, leading to loss before chromatography. | Perform multiple extractions from the aqueous layer during the initial workup to maximize recovery.[2] |
Quantitative Data Summary
The following table provides examples of solvent systems used for the purification of 1,8-naphthyridine derivatives. Note that optimal conditions will vary depending on the specific substitution pattern of the molecule.
| 1,8-Naphthyridine Derivative | Stationary Phase | Mobile Phase (Eluent) | Target Rf | Reference |
| 4-Methyl-1,8-naphthyridine-2,7-diol | Silica Gel | Dichloromethane/Methanol | 0.2 - 0.4 | [3] |
| 2-Amino-1,8-naphthyridine dimers | Silica Gel | Gradient: Chloroform to Chloroform/Methanol (98:2) | Not specified | [2] |
| General 1,8-Naphthyridines | Silica Gel | Ethyl acetate/Hexanes or Petroleum Ether | ~0.3 | [1][4] |
| 2-Methyl-1,8-naphthyridine | Silica Gel | 10% Methanol/Dichloromethane | Not specified | [8] |
| Polar 1,8-Naphthyridines | Silica Gel | Methanol/Dichloromethane | Not specified | [1] |
Detailed Experimental Protocol: Silica Gel Column Chromatography
This protocol outlines a general procedure for the purification of a 1,8-naphthyridine derivative using silica gel column chromatography.
1. Preparation of the Mobile Phase and TLC Analysis:
-
Begin by preparing several solvent systems of varying polarities. Common systems for 1,8-naphthyridines include ethyl acetate/hexanes and methanol/dichloromethane.
-
Spot your crude product on TLC plates and develop them in the different solvent systems.
-
The ideal solvent system will give your desired compound an Rf value between 0.2 and 0.4, with good separation from impurities.[1][3]
-
If your compound is basic and shows tailing, add 0.1-1% triethylamine to the chosen solvent system.[2]
2. Column Packing (Slurry Method):
-
Select a glass column of an appropriate size. A general rule is to use 20-100 g of silica gel for every 1 g of crude material.
-
Plug the bottom of the column with a small piece of cotton or glass wool, and add a thin layer of sand.
-
In a separate beaker, create a slurry of the silica gel in the least polar mobile phase you plan to use.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top to protect the surface.[4]
3. Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of your crude product) and evaporate the solvent until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.[4][9]
-
Wet Loading: Dissolve your crude product in the smallest possible volume of the mobile phase. Using a pipette, carefully add the solution to the top of the column, ensuring not to disturb the sand layer. Allow the sample to adsorb onto the silica gel.[9]
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (if using flash chromatography) to begin eluting the compounds.
-
Collect the eluent in fractions (e.g., in test tubes). The size of the fractions will depend on the size of the column and the separation.
-
If a gradient elution is required, start with the least polar solvent system and gradually increase the polarity by adding more of the polar solvent.[1]
5. Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the pure desired product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified 1,8-naphthyridine derivative.[4]
Visualization of Workflows
Caption: General workflow for column chromatography purification.
Caption: A logical workflow for troubleshooting poor separation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. silicycle.com [silicycle.com]
- 6. benchchem.com [benchchem.com]
- 7. chromtech.com [chromtech.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Recrystallization of 1,8-Naphthyridine-2,7-diol
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 1,8-Naphthyridine-2,7-diol and require assistance with purification via recrystallization. This document provides detailed methodologies, troubleshooting advice, and frequently asked questions to address common challenges encountered during the experimental process.
Experimental Protocols
Due to the limited availability of specific recrystallization protocols for this compound in published literature, the following is a general procedure derived from methods used for analogous 1,8-naphthyridine derivatives.[1] Researchers should consider this a starting point and may need to optimize the conditions for their specific sample.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, ethanol/water mixture, DMF, or acetic acid)[1]
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Stir bar
-
Watch glass
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
-
Spatula
-
Glass rod
Procedure: Single-Solvent Recrystallization
-
Solvent Selection: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature.[2] Ethanol and methanol are commonly used for 1,8-naphthyridine derivatives.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent to create a slurry. Gently heat the mixture while stirring. Continue to add small portions of the hot solvent until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes, then proceed to hot filtration to remove the charcoal.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. Avoid disturbing the flask during this period.
-
Maximizing Yield: Once the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[2]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
Data Presentation
Currently, there is a lack of specific quantitative data in the public domain regarding the solubility of this compound in various solvents at different temperatures. Researchers are advised to perform preliminary solubility tests to determine the optimal solvent or solvent system for their specific needs. A general guide for solvent polarity is provided below.
| Solvent Polarity | Recommended Solvents |
| Polar Protic | Water, Ethanol, Methanol |
| Polar Aprotic | Dimethylformamide (DMF), Acetonitrile |
| Non-Polar | Toluene, Hexane (generally unsuitable as primary solvents, but can be used as anti-solvents) |
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the recrystallization of this compound.
Frequently Asked Questions (FAQs):
-
Q1: What are the best solvents for recrystallizing this compound?
-
A1: While a definitive solvent has not been established in the literature, polar solvents such as ethanol, methanol, DMF, and acetic acid are good starting points based on the purification of similar 1,8-naphthyridine compounds.[1] A mixed solvent system, like ethanol and water, may also be effective.[3]
-
-
Q2: My compound "oils out" instead of crystallizing. What should I do?
-
A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is too high or if the solution is cooled too quickly. Try reheating the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
-
-
Q3: No crystals are forming, even after the solution has cooled. What is the problem?
-
A3: This is a common issue that can be caused by several factors. The solution may be too dilute, in which case you can try boiling off some of the solvent to increase the concentration. Alternatively, the solution may be supersaturated and require nucleation to be initiated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
-
Q4: The purity of my recrystallized product is still low. What can I do?
-
A4: If the purity has not significantly improved, a second recrystallization may be necessary. Ensure that the initial cooling of the solution is slow, as rapid cooling can trap impurities within the crystal lattice. Also, make sure to wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor which contains impurities.
-
-
Q5: My final yield is very low. How can I improve it?
-
A5: A low yield can result from using too much solvent during dissolution, incomplete precipitation, or loss of material during transfers. Ensure you are using the minimum amount of hot solvent necessary for dissolution. After cooling to room temperature, placing the solution in an ice bath can help to maximize crystal formation.[2]
-
Visualization
The following diagram illustrates a general workflow for troubleshooting common recrystallization problems.
Caption: A flowchart outlining the decision-making process for troubleshooting common issues during the recrystallization of this compound.
References
Validation & Comparative
A Comparative Analysis of 1,8-Naphthyridine-2,7-diol Derivatives and Other Common Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fluorescent properties of 1,8-naphthyridine-2,7-diol derivatives with commonly used fluorescent dyes. While this compound itself is not inherently fluorescent, its 2,7-dialkylamino substituted derivatives exhibit strong fluorescence, making them valuable tools in various research and drug development applications.[1][2] This document outlines their performance against established fluorescent probes, supported by experimental data and detailed protocols.
Quantitative Comparison of Photophysical Properties
The selection of a suitable fluorophore is critical for the success of fluorescence-based assays. The following table summarizes the key photophysical properties of a representative 2,7-dialkylamino-1,8-naphthyridine derivative and compares it with well-known fluorescent dyes: Fluorescein, Rhodamine 6G, and Coumarin 1. The data is presented for ethanolic solutions to ensure a consistent comparison.
| Feature | 2,7-Dialkylamino-1,8-Naphthyridine Derivative (Representative) | Fluorescein | Rhodamine 6G | Coumarin 1 |
| Excitation Maximum (λex) | ~340 - 400 nm[2][3] | 490 nm | 528 nm[4] | 373 nm[5] |
| Emission Maximum (λem) | ~360 - 500 nm[2][3] | 514 nm | 551 nm[4] | 450 nm[5] |
| Quantum Yield (Φf) | High (~0.8)[2][3] | 0.95 (in 0.1 M NaOH)[6] | 0.95[4][6] | 0.73[5] |
| Molar Extinction Coefficient (ε) | Not widely reported | 87,000 M⁻¹cm⁻¹ (in 0.1 M NaOH) | 116,000 M⁻¹cm⁻¹[4] | 25,500 M⁻¹cm⁻¹[5] |
| Stokes Shift | Variable, typically >20 nm | 24 nm | 23 nm | 77 nm |
Experimental Protocol: Determination of Relative Fluorescence Quantum Yield
This protocol describes the determination of the fluorescence quantum yield of a 2,7-dialkylamino-1,8-naphthyridine derivative relative to a standard, Quinine Sulfate.
1. Materials and Equipment:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Volumetric flasks and pipettes
-
2,7-dipropylamino-4-methyl-1,8-naphthyridine (or other derivative)
-
Quinine Sulfate (fluorescence standard, Φf = 0.546 in 0.1 M H₂SO₄)[7]
-
Ethanol (spectroscopic grade)
-
0.1 M Sulfuric Acid (H₂SO₄)
2. Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the 1,8-naphthyridine derivative in ethanol.
-
Prepare a stock solution of Quinine Sulfate in 0.1 M H₂SO₄.
-
-
Preparation of Working Solutions:
-
From the stock solutions, prepare a series of dilutions of both the sample and the standard in their respective solvents. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1 to avoid inner filter effects.
-
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each working solution at the excitation wavelength of the standard (350 nm for Quinine Sulfate).
-
-
Fluorescence Measurements:
-
Set the excitation wavelength of the fluorometer to 350 nm.
-
Record the fluorescence emission spectrum for each working solution of the sample and the standard.
-
Integrate the area under the emission curve for each spectrum.
-
-
Data Analysis:
-
Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope of the linear fit for each plot.
-
Calculate the quantum yield of the sample (Φx) using the following equation:
Φx = Φstd * (Gradx / Gradstd) * (ηx² / ηstd²)
Where:
-
Φstd is the quantum yield of the standard (0.546 for Quinine Sulfate).
-
Gradx and Gradstd are the gradients of the sample and standard plots, respectively.
-
ηx and ηstd are the refractive indices of the sample and standard solvents, respectively (for ethanol, η ≈ 1.36; for 0.1 M H₂SO₄, η ≈ 1.33).
-
-
Visualizing Experimental Workflows
Diagrams are essential for clearly communicating experimental procedures and signaling pathways. Below are examples of how Graphviz (DOT language) can be used to create such visualizations.
Experimental Workflow for Fluorescence Quantum Yield Measurement
Caption: Workflow for the relative determination of fluorescence quantum yield.
Signaling Pathway Example: Fluorescent Probe in Cellular Imaging
Caption: A simplified signaling pathway of a fluorescent probe in a cellular context.
Conclusion
Derivatives of this compound represent a promising class of fluorescent probes with high quantum yields and tunable spectral properties. Their performance is comparable to, and in some aspects, may offer advantages over, traditional fluorescent dyes. The detailed experimental protocol and visualization workflows provided in this guide are intended to facilitate their adoption and application in diverse research and development settings. Further characterization of a broader range of 1,8-naphthyridine derivatives will undoubtedly expand their utility as powerful tools in the life sciences.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. omlc.org [omlc.org]
- 5. omlc.org [omlc.org]
- 6. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinine sulfate [omlc.org]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 1,8-Naphthyridine Derivatives
For researchers, scientists, and drug development professionals, the 1,8-naphthyridine core represents a privileged scaffold in medicinal chemistry, consistently yielding derivatives with a broad spectrum of potent biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds, focusing on their anticancer, antimicrobial, and antiviral properties. The information is supported by quantitative experimental data, detailed methodologies, and visual representations of key signaling pathways.
The 1,8-naphthyridine nucleus, a bicyclic heteroaromatic system containing two nitrogen atoms, has been the subject of extensive research due to its presence in numerous biologically active compounds.[1][2][3][4][5] Its rigid, planar structure and the ability to modify its core at various positions have allowed for the fine-tuning of its pharmacological profile, leading to the development of several clinical candidates and approved drugs.[6][7] This guide will delve into the critical structural modifications that influence the biological efficacy of 1,8-naphthyridine derivatives.
Anticancer Activity: Targeting Key Cellular Machinery
1,8-Naphthyridine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of crucial enzymes like topoisomerase II and various protein kinases.[7][8][9] The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure of their potency.
Comparative Anticancer Activity of 1,8-Naphthyridine Derivatives
| Compound ID | Core Structure | R1 Substituent | R2 Substituent | R3 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 2-phenyl-7-methyl-1,8-naphthyridine | H | H | 4-chlorophenyl | MCF-7 | 1.68 | [1] |
| 1b | 2-phenyl-7-methyl-1,8-naphthyridine | H | H | 4-methoxyphenyl | MCF-7 | 2.30 | [1] |
| 1c | 2-phenyl-7-methyl-1,8-naphthyridine | H | H | 4-nitrophenyl | MCF-7 | 1.47 | [1] |
| 2a | 1,8-naphthyridine-3-carboxamide | prop-2-ynyl | H | (2-hydroxy-2-(phenylcarbamoyl)-1-phenylethyl) | MIAPaCa | 0.41 | [2][6] |
| 2b | 1,8-naphthyridine-3-carboxamide | prop-2-ynyl | H | (2-(4-fluorophenylcarbamoyl)-2-hydroxy-1-phenylethyl) | K-562 | 0.77 | [2][6] |
| 3a | 2-(substituted phenyl)-1,8-naphthyridine | H | H | 2',4'-dimethoxyphenyl | HeLa | >100 | [3][7] |
| 3b | 2-(substituted phenyl)-1,8-naphthyridine | H | CH3 at C6 | 2-naphthyl | HeLa | 0.7 | [3][7] |
| 3c | 2-(substituted phenyl)-1,8-naphthyridine | H | CH3 at C6 | 2-naphthyl | HL-60 | 0.1 | [3][7] |
Structure-Activity Relationship Insights (Anticancer):
-
Substitution at C3: The introduction of various aryl groups at the C3 position of the 2-phenyl-7-methyl-1,8-naphthyridine core significantly influences cytotoxicity. Electron-withdrawing groups, such as a nitro group (compound 1c ), have been shown to enhance anticancer activity against MCF-7 breast cancer cells.[1]
-
C3-Carboxamide Modifications: For 1,8-naphthyridine-3-carboxamide derivatives, the nature of the substituent on the amide nitrogen is critical. Bulky and hydrophobic groups, as seen in compounds 2a and 2b , contribute to potent activity against pancreatic (MIAPaCa) and leukemia (K-562) cell lines.[2][6]
-
Substitution at C2 and C6: The presence of a bulky, lipophilic group like a naphthyl ring at the C2 position, combined with a methyl group at the C6 position (compounds 3b and 3c ), leads to a dramatic increase in cytotoxicity against cervical cancer (HeLa) and leukemia (HL-60) cells compared to derivatives with smaller phenyl groups.[3][7]
Key Signaling Pathways in Anticancer Activity
1,8-Naphthyridine derivatives exert their anticancer effects by modulating several key signaling pathways. Two of the most prominent are the inhibition of Topoisomerase II and the interference with receptor tyrosine kinase pathways like EGFR and its downstream effectors.
Antimicrobial Activity: A Legacy of DNA Gyrase Inhibition
The antimicrobial properties of 1,8-naphthyridine derivatives are well-established, with nalidixic acid being a pioneering example.[10][11] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase), which is essential for DNA replication.[11] The minimum inhibitory concentration (MIC) is the standard measure of their antibacterial efficacy.
Comparative Antimicrobial Activity of 1,8-Naphthyridine Derivatives
| Compound ID | Core Structure | R1 Substituent | R2 Substituent | Organism | MIC (µg/mL) | Reference |
| Nalidixic Acid | 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid | Ethyl | Methyl | E. coli | 4-8 | [10][11] |
| Enoxacin | 1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,8-naphthyridine-3-carboxylic acid | Ethyl | Fluoro at C6, Piperazinyl at C7 | S. aureus | 0.2-0.8 | [11] |
| ANA-12 | 2-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile | H | 4-(5-nitrofuran-2-carbonyl)piperazin-1-yl | M. tuberculosis H37Rv | 6.25 | [12] |
| Compound 44a | 1,8-naphthyridine-3-thiosemicarbazide derivative | - | - | S. aureus | 6-7 (mM) | [11] |
| Compound 63b | N-(3-(4-chlorophenyl)-1,8-naphthyridin-2-yl)-5-(2-methyl-1,8-naphthyridin-3-yl)thiazol-2-amine | - | - | S. aureus | 35.5-75.5 | [11] |
Structure-Activity Relationship Insights (Antimicrobial):
-
Fluorine at C6: The introduction of a fluorine atom at the C6 position, as seen in Enoxacin, significantly enhances the antibacterial activity and broadens the spectrum compared to non-fluorinated analogs like nalidixic acid.[11]
-
Substituent at C7: A piperazine ring at the C7 position is a common feature in many potent fluoroquinolone antibiotics, including enoxacin, and is crucial for their activity.[11]
-
Hybrid Molecules: Hybrid molecules incorporating other antimicrobial pharmacophores, such as the 5-nitrofuran in ANA-12, can lead to potent activity against specific pathogens like Mycobacterium tuberculosis.[12]
-
Thiosemicarbazide and Thiazole Moieties: The incorporation of thiosemicarbazide and thiazole moieties at the C3 position has also yielded compounds with notable antibacterial activity.[11]
Mechanism of DNA Gyrase Inhibition
Antiviral Activity: An Emerging Frontier
While less explored than their anticancer and antimicrobial properties, 1,8-naphthyridine derivatives have shown promise as antiviral agents. Research has indicated activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV). The half-maximal effective concentration (EC50) is a common metric for antiviral potency. Due to the diverse nature of viral targets, a generalized SAR is still emerging, but initial studies suggest that modifications at various positions of the naphthyridine ring can lead to significant antiviral effects.
Experimental Protocols
The quantitative data presented in this guide are derived from standardized experimental protocols. Below are summaries of the key methodologies.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan, which can be quantified by spectrophotometry.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the 1,8-naphthyridine derivatives and incubated for a specified period (typically 24-72 hours).
-
MTT Addition: Following incubation, a solution of MTT is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined from the dose-response curve.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.
Detailed Protocol:
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the 1,8-naphthyridine derivative is prepared in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The 1,8-naphthyridine scaffold remains a highly attractive starting point for the design and development of novel therapeutic agents. The structure-activity relationships highlighted in this guide underscore the importance of systematic chemical modifications to optimize the biological activity of these derivatives. For anticancer applications, targeting topoisomerase II and key signaling pathways like EGFR/PI3K/Akt through strategic substitutions has proven effective. In the antimicrobial realm, the core principles established by nalidixic acid and its fluoroquinolone successors continue to guide the development of new antibacterial agents. The emerging antiviral potential of this scaffold warrants further investigation. The experimental protocols and pathway diagrams provided herein offer a foundational understanding for researchers seeking to explore and expand the therapeutic utility of 1,8-naphthyridine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Synthesis and Anticancer Potentials of 1,8-Naphthyridine Analogues: A Review of Literature | Semantic Scholar [semanticscholar.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
Lack of Validated Biological Activity for 1,8-Naphthyridine-2,7-diol Necessitates Foundational Research
A comprehensive review of scientific literature reveals a notable absence of specific biological activity data for 1,8-Naphthyridine-2,7-diol. While the 1,8-naphthyridine scaffold is a well-established pharmacophore with a wide range of documented biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties, there is currently no available experimental data to substantiate or quantify the specific biological impact of this compound.[1] This lack of empirical evidence prevents a direct comparison with alternative compounds.
This guide, therefore, aims to provide a comparative overview of the potential biological activities of this compound based on the known activities of structurally related 1,8-naphthyridine derivatives. Furthermore, it will outline a proposed experimental workflow for the initial biological screening and validation of this compound, providing a roadmap for future research.
The Promise of the 1,8-Naphthyridine Scaffold: A Look at Analogs
The 1,8-naphthyridine core is present in numerous compounds with potent and diverse biological activities.[2][3][4] By examining these analogs, we can infer potential areas of investigation for this compound. The broad spectrum of activities demonstrated by this chemical family suggests that this compound may hold untapped therapeutic potential.[1]
Comparative Biological Activities of Selected 1,8-Naphthyridine Derivatives
To illustrate the potential of the 1,8-naphthyridine scaffold, the following table summarizes the biological activities of several well-characterized derivatives.
| Compound Name | Chemical Structure | Primary Biological Activity | Mechanism of Action (if known) | Reference |
| Nalidixic Acid | Antibacterial | Inhibition of DNA gyrase | [5] | |
| Enoxacin | Antibacterial | Inhibition of DNA gyrase | [5] | |
| Vosaroxin | Anticancer | Topoisomerase II inhibitor | [3] | |
| N-(2-methoxyphenyl)naphthyridine-2-carboxamide (HSR2104) | Anti-inflammatory | Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway | [6] | |
| 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine | Anticancer | Impairs cell cycle progression and induces apoptosis | [7] |
Proposed Experimental Workflow for Biological Activity Validation
In the absence of existing data, a systematic approach is required to elucidate the biological activity of this compound. The following experimental workflow outlines a standard methodology for the initial characterization of a novel chemical entity.
Proposed workflow for the initial biological screening of this compound.
Detailed Experimental Protocols
1. Compound Acquisition and Purity Assessment:
-
Synthesis: this compound can be synthesized via established methods such as the Friedländer or Gould-Jacobs reactions.[8][9]
-
Purity Analysis: The purity of the synthesized compound should be assessed using techniques like High-Performance Liquid Chromatography (HPLC) and its identity confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[8]
2. Cytotoxicity Assays:
-
MTT Assay: To assess the metabolic activity of cells as an indicator of viability.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound for 24-72 hours.
-
Add MTT solution and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure absorbance at 570 nm.
-
-
LDH Assay: To measure lactate dehydrogenase release as an indicator of cell membrane damage.
-
Collect cell culture supernatant from treated cells.
-
Add the supernatant to a reaction mixture containing the LDH substrate.
-
Incubate and measure the absorbance according to the manufacturer's protocol.
-
3. Antimicrobial Screening:
-
Broth Microdilution Method: To determine the Minimum Inhibitory Concentration (MIC).
-
Prepare a serial dilution of this compound in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate under appropriate conditions.
-
The MIC is the lowest concentration of the compound that inhibits visible growth.
-
4. Anti-inflammatory Screening:
-
Nitric Oxide (NO) Assay in LPS-stimulated Macrophages:
-
Culture macrophage-like cells (e.g., RAW 264.7) and pre-treat with this compound.
-
Stimulate the cells with lipopolysaccharide (LPS).
-
After incubation, measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Potential Signaling Pathway Involvement
Should initial screenings suggest anticancer activity, a subsequent step would be to investigate the compound's effect on relevant signaling pathways. Many 1,8-naphthyridine derivatives have been shown to target pathways involved in cell proliferation and survival, such as the EGFR signaling pathway.[10][11]
Hypothetical inhibition of the EGFR signaling pathway by a 1,8-naphthyridine derivative.
Conclusion
While this compound remains a molecule with uncharacterized biological activity, its core structure is a highly promising scaffold in medicinal chemistry. The lack of data presents a clear opportunity for novel research. The experimental workflows and comparative data provided in this guide offer a foundational framework for researchers to begin the systematic validation of this compound's biological potential. Further investigation is warranted to determine if this compound possesses therapeutic activities similar to its well-documented analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]
- 6. A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
A Comparative Analysis of 1,8-Naphthyridine Isomers for Drug Discovery Professionals
An in-depth guide to the synthesis, biological activity, and spectroscopic properties of 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine isomers, providing researchers with critical data for advancing drug development.
Naphthyridines, a class of bicyclic heterocyclic compounds containing two nitrogen atoms, are a cornerstone in medicinal chemistry.[1] The six structural isomers of pyridopyridine, distinguished by the arrangement of their nitrogen atoms, each confer unique physicochemical properties and biological activities.[2] Among these, the 1,8-naphthyridine scaffold is the most extensively explored, forming the core of several approved drugs.[3][4] However, the therapeutic potential of its five congeners—1,5-, 1,6-, 1,7-, 2,6-, and 2,7-naphthyridines—is a rapidly expanding field of research.[4] This guide offers an objective comparison of these isomers, supported by experimental data, to empower researchers in the rational design and development of novel therapeutics.
Comparative Synthesis of Naphthyridine Isomers
The synthetic accessibility of a scaffold is a crucial factor in drug development. Various methodologies have been developed for the synthesis of naphthyridine isomers, with yields dependent on the specific isomer and the chosen synthetic route.
| Isomer | Synthetic Method | Key Reactants | Reported Yield (%) |
| 1,5-Naphthyridine | Friedländer Annulation | 2-amino-3-formylpyridine and active methylene compounds | - |
| 1,6-Naphthyridine | CF3SO3H- or H2SO4-mediated Friedel–Crafts annulation | 4-(arylamino)nicotinonitrile precursors | 41-98%[2] |
| Tandem nitrile hydration/cyclization | - | Good to excellent[5] | |
| 1,7-Naphthyridine | - | - | - |
| 1,8-Naphthyridine | Friedländer Synthesis | 2-aminonicotinaldehyde and ketones | - |
| Gould-Jacobs Reaction | 2-amino-3-ethoxymethylenemalonate and anilines | - | |
| One-pot, three-component condensation | Aromatic amine, aromatic aldehyde, N-carbethoxy-4-piperidone | -[6] | |
| 2,6-Naphthyridine | Base-mediated intramolecular cyclization | 3-cyano-methylpyridine-4-carbonitrile | -[7] |
| 2,7-Naphthyridine | Cyclocondensation or intramolecular cyclization | Pyridine derivatives | Moderate (55-67% for rearrangement products)[8][9] |
Comparative Biological Activities
The diverse biological activities of naphthyridine isomers underscore their therapeutic potential across various disease areas, including oncology, infectious diseases, and inflammatory conditions.
Anticancer Activity
Naphthyridine derivatives have demonstrated significant potential as anticancer agents, often acting through the inhibition of key enzymes like topoisomerases and protein kinases.[3][4]
| Isomer | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,5-Naphthyridine | Phenyl and indeno derivatives | COLO 205 (Colon) | - | [10] |
| 1,6-Naphthyridine | Aaptamine derivative 25 | HL-60 (Leukemia) | 0.03 - 8.5 | [4] |
| Aaptamine derivative 26 | K562 (Leukemia) | 0.03 - 8.5 | [4] | |
| Aaptamine derivative 27 | MCF-7 (Breast) | 0.03 - 8.5 | [4] | |
| 1,7-Naphthyridine | Bisleuconothine A | SW480 (Colon) | 2.74 | [4] |
| HCT116 (Colon) | 3.18 | [4] | ||
| HT29 (Colon) | 1.09 | [4] | ||
| 1,8-Naphthyridine | Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [4][11] |
| K-562 (Leukemia) | 0.77 | [4][11] | ||
| Compound 29 | PA-1 (Ovarian) | 0.41 | [4][11] | |
| Compound 10c | MCF7 (Breast) | 1.47 | [4] | |
| 2,6-Naphthyridine | 5-(3-chlorophenylamino)benzo[c][7][12]naphthyridine derivatives | - | Potent CK2 inhibition | [7] |
| 2,7-Naphthyridine | - | Ovarian, Lung | 1.77 - 3.5 | [4] |
Antimicrobial Activity
The 1,8-naphthyridine isomer, in particular, has a well-established history as an antimicrobial agent, with nalidixic acid being a prominent example.[3] The mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[3]
| Isomer | Derivative | Microorganism | MIC (µg/mL) | Reference |
| 1,5-Naphthyridine | Canthin-6-one | Staphylococcus aureus | 0.49 | [2] |
| Escherichia coli | 3.91 | [2] | ||
| 10-methoxycanthin-6-one | Methicillin-resistant Staphylococcus aureus | 3.91 | [2] | |
| 1,8-Naphthyridine | Nalidixic acid | - | - | [3] |
| 2,7-Naphthyridine | Compound 10j | Staphylococcus aureus | 8 | [13] |
| Compound 10f | Staphylococcus aureus | 31 | [13] |
Anti-inflammatory and Central Nervous System (CNS) Activity
Certain naphthyridine isomers have also shown promise in treating inflammatory diseases and CNS disorders.
| Isomer | Activity | Mechanism of Action/Target | Reference |
| 1,7-Naphthyridine | Anti-inflammatory | Potent and selective inhibitors of p38 MAP kinase | [14] |
| CNS Activity | Tachykinin NK1 receptor antagonists | [14] | |
| 1,8-Naphthyridine | Anti-inflammatory, Analgesic | - | |
| Neurological Disorders | Potential applications in Alzheimer's disease, multiple sclerosis, and depression | ||
| 2,6-Naphthyridine | CNS Activity | - | [7][15] |
| 2,7-Naphthyridine | Analgesic, Anticonvulsant | - | [8][16] |
Comparative Spectroscopic Data
A thorough understanding of the spectroscopic characteristics of naphthyridine isomers is essential for their structural elucidation and characterization.
| Isomer | 1H NMR (ppm) | 13C NMR (ppm) | Reference |
| 1,6-Naphthyridine | 9.28, 9.10, 8.76, 8.28, 7.93, 7.52 | - | [17] |
| 1,8-Naphthyridine | - | - | [18] |
| 2,7-Naphthyridine | - | - | [16] |
| Benzo[b][14][19]naphthyridone | 12.25, 8.76, 8.58, 8.22, 7.78, 7.64, 7.35, 7.23 | 177.13, 155.28, 151.78, 141.61, 136.30, 134.72, 126.62, 123.43, 122.43, 118.48, 118.43, 115.83 | [20] |
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and incubate to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[1]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[3]
Caption: Workflow for the MTT cell viability assay.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21]
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.[1]
-
Serial Dilution: Perform a serial dilution of the test compound in a 96-well microtiter plate containing broth.[1][21]
-
Inoculation: Inoculate each well with the standardized microbial suspension.[1]
-
Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.[1]
-
MIC Determination: The MIC is the lowest concentration of the compound with no visible microbial growth.[1]
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
p38 MAP Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of p38 MAP kinase, a key target in inflammatory diseases.[8]
Protocol (Luminescent Kinase Assay):
-
Reaction Setup: Prepare a reaction mixture containing the p38 kinase, a specific substrate, and the test compound at various concentrations.[8]
-
Initiation: Start the kinase reaction by adding ATP.[8]
-
Incubation: Incubate the reaction for a set period (e.g., 60 minutes).[8]
-
Detection: Add a detection reagent that converts the ADP produced into a luminescent signal.[8]
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase inhibition.[8]
Caption: Simplified p38 MAP Kinase signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines | MDPI [mdpi.com]
- 7. researchhub.com [researchhub.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrevlett.com [chemrevlett.com]
- 11. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. rsc.org [rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. 1,6-NAPHTHYRIDINE(253-72-5) 13C NMR spectrum [chemicalbook.com]
- 18. 1,8-Naphthyridine(254-60-4) 1H NMR spectrum [chemicalbook.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. revroum.lew.ro [revroum.lew.ro]
- 21. benchchem.com [benchchem.com]
A Spectroscopic Showdown: 1,8-Naphthyridine-2,7-diol vs. Its Methylated Counterpart
For researchers and professionals in the field of drug development, a deep understanding of the spectroscopic characteristics of heterocyclic compounds is fundamental for structural elucidation and the rational design of new derivatives. This guide provides a comparative spectroscopic analysis of 1,8-Naphthyridine-2,7-diol and its O-methylated derivative, 2,7-dimethoxy-1,8-naphthyridine. While direct experimental data for this compound is limited in publicly accessible literature, this guide leverages data from closely related analogs to provide a predictive framework for its characterization and comparison.
The 1,8-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with its derivatives displaying a wide array of biological activities.[1][2] The introduction of substituents, such as hydroxyl and methoxy groups, at the 2 and 7 positions can significantly alter the electronic and, consequently, the spectroscopic properties of the molecule. This comparison will illuminate these differences through UV-Vis, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.
Comparative Spectroscopic Data
The following tables summarize the key expected and observed spectroscopic data for this compound and its dimethoxy derivative, providing a clear comparison of their properties.
Table 1: UV-Vis Absorption and Fluorescence Emission Data
| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |
| This compound (Predicted) | Methanol | ~320-350 | ~360-400 | Low |
| 2,7-dialkylamino-4-methyl-[1][3]-naphthyridines | Methanol | 320-400 | 360-500 | Significant |
| bis(7-methyl-1,8-naphthyridine-2-ylamino)methane | CH2Cl2, CH3CN, CH3OH | Not Specified | 380-410 | Not Specified[4] |
Note: this compound itself is not reported to be strongly fluorescent. However, substitution at the 2 and 7 positions, particularly with electron-donating groups like alkylamines, can lead to highly fluorescent compounds.[3] Methylation of the hydroxyl groups to methoxy groups is expected to cause a slight blue shift (hypsochromic shift) in the absorption and emission spectra due to the loss of the acidic protons and a change in the electronic nature of the substituent.
Table 2: ¹H NMR Spectroscopic Data (Predicted, in DMSO-d₆)
| Proton | This compound (ppm) | 2,7-Dimethoxy-1,8-naphthyridine (ppm) | Key Differences |
| H3, H6 | ~6.4-6.6 (d) | ~6.5-6.7 (d) | Minor shift due to electronic changes. |
| H4, H5 | ~7.8-8.0 (d) | ~7.9-8.1 (d) | Minor shift due to electronic changes. |
| OH | ~10-12 (br s) | - | Disappearance of the broad singlet from the hydroxyl protons. |
| OCH₃ | - | ~3.9-4.1 (s) | Appearance of a singlet corresponding to the methoxy protons. |
Note: The chemical shifts are predictions based on data from analogous 1,8-naphthyridine derivatives.[5][6] The most significant difference in the ¹H NMR spectra will be the absence of the exchangeable hydroxyl protons and the appearance of the methoxy proton signal in the methylated derivative.
Table 3: ¹³C NMR Spectroscopic Data (Predicted, in DMSO-d₆)
| Carbon | This compound (ppm) | 2,7-Dimethoxy-1,8-naphthyridine (ppm) | Key Differences |
| C3, C6 | ~110-112 | ~108-110 | Minor upfield shift. |
| C4, C5 | ~138-140 | ~139-141 | Minor downfield shift. |
| C4a, C8a | ~148-150 | ~147-149 | Minor upfield shift. |
| C2, C7 | ~160-163 | ~162-165 | Downfield shift due to the ether linkage. |
| OCH₃ | - | ~55-57 | Appearance of the methoxy carbon signal. |
Note: These are predicted chemical shifts based on general principles and data from similar heterocyclic systems.[7][8]
Table 4: IR Spectroscopic Data
| Functional Group | This compound (cm⁻¹) | 2,7-Dimethoxy-1,8-naphthyridine (cm⁻¹) | Key Differences |
| O-H stretch | 3200-3600 (broad) | - | Disappearance of the broad O-H stretching band. |
| C-H stretch (aromatic) | 3000-3100 | 3000-3100 | Largely unchanged. |
| C-H stretch (aliphatic) | - | 2850-2960 | Appearance of C-H stretching from the methyl group. |
| C=N/C=C stretch | 1550-1650 | 1550-1650 | Minor shifts expected. |
| C-O stretch | ~1200-1300 | ~1200-1250 (asymmetric), ~1000-1050 (symmetric) | Change in the C-O stretching band profile. |
Note: The most prominent difference in the IR spectra will be the presence of a broad O-H stretching band for the diol, which will be absent in its methylated derivative. The methylated compound will instead show characteristic C-H and C-O stretching vibrations associated with the methoxy group.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 1,8-naphthyridine derivatives.
UV-Vis Absorption Spectroscopy
-
Sample Preparation : A stock solution of the compound is prepared in a spectroscopic grade solvent (e.g., ethanol, methanol, or DMSO) at a concentration of approximately 1 mM.[2][5] A series of dilutions are then made to obtain concentrations ranging from 1 µM to 100 µM.[2]
-
Instrumentation and Measurement : A dual-beam UV-Vis spectrophotometer is used. A baseline spectrum is recorded with a cuvette filled with the pure solvent. The absorption spectra of the sample solutions are then recorded over a wavelength range of 200-800 nm.[5]
Fluorescence Spectroscopy
-
Sample Preparation : A dilute solution of the compound is prepared in a spectroscopic grade solvent. To avoid inner filter effects, the absorbance of the solution at the excitation wavelength should be kept below 0.1.[2][9]
-
Instrumentation and Measurement : A spectrofluorometer equipped with excitation and emission monochromators is used. The excitation wavelength is set to the λmax determined from the UV-Vis absorption spectrum. The emission spectrum is recorded from the excitation wavelength to a longer wavelength where the emission intensity returns to the baseline.[2][9]
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in about 0.6 mL of a deuterated solvent, such as DMSO-d₆.[5]
-
Instrumentation and Measurement : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used. For ¹H NMR, the spectrum is typically acquired with 16-64 scans. For ¹³C NMR, a larger number of scans may be necessary to achieve an adequate signal-to-noise ratio. The residual solvent peak is used as an internal reference (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).[5][6]
IR Spectroscopy
-
Sample Preparation : A KBr pellet is prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.[5]
-
Data Acquisition : The spectrum is recorded over a range of 4000-400 cm⁻¹.[5]
Visualizing the Workflow and Structural Rationale
To better illustrate the process of characterizing these compounds and the structural basis for their spectroscopic differences, the following diagrams are provided.
Caption: General workflow for the synthesis and spectroscopic analysis of 1,8-naphthyridine derivatives.
Caption: Structural differences and their spectroscopic consequences between the diol and its derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. A flexible 1,8-naphthyridyl derivative and its Zn(II) complexes: synthesis, structures, spectroscopic properties and recognition of Cd(II) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Benchmarking 1,8-Naphthyridine-2,7-diol Against Known Metal Ion Sensors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The detection of metal ions is a critical aspect of environmental monitoring, biological research, and pharmaceutical development. The pursuit of sensitive and selective fluorescent sensors for this purpose is a burgeoning field of study. Among the promising scaffolds for such sensors is the 1,8-naphthyridine core. This guide provides a comparative analysis of 1,8-Naphthyridine-2,7-diol and its derivatives against well-established metal ion sensors, offering a benchmark for its potential performance. While quantitative data for the parent compound, this compound, is limited in publicly available literature, the performance of its derivatives provides a strong indication of the scaffold's utility in metal ion sensing.
Performance Comparison of Metal Ion Sensors
The efficacy of a fluorescent metal ion sensor is determined by several key parameters, including its selectivity, sensitivity (often expressed as the limit of detection, LOD), and the nature of its response (fluorescence enhancement or quenching). The following tables summarize the performance of various 1,8-naphthyridine derivatives and benchmark sensors for the detection of common metal ions.
Table 1: Performance of 1,8-Naphthyridine Derivatives as Metal Ion Sensors
| Metal Ion | 1,8-Naphthyridine Derivative | Limit of Detection (LOD) | Response Type | Reference |
| Zn(II) | N-Boc-L-proline modified | 3.4 µM | Fluorescence Enhancement | [1] |
| Ni(II) | Amide derivative | Not specified | Fluorescence Quenching | |
| Cu(II) | Amide derivative | Not specified | Fluorescence Quenching | |
| Hg(II) | Boronic acid derivative | Not specified (Association Constant: 2.842 x 10⁵ M⁻¹) | Fluorescence Quenching |
Table 2: Performance of Benchmark Metal Ion Sensors
| Metal Ion | Benchmark Sensor | Limit of Detection (LOD) | Response Type | Reference |
| Fe(III) | Rhodamine B derivative | 0.0521 µM | Fluorescence Enhancement | [2] |
| Al(III) | Rhodamine B derivative | 0.146 µM | Fluorescence Enhancement | [3] |
| Hg(II) | Fluorescein derivative | 0.23 µM | Fluorescence Enhancement | [4] |
| Cu(II) | Fluorescein derivative | 0.10 µM | Fluorescence Enhancement | [5] |
| Zn(II) | Naphthalimide derivative | Not specified | ~7-fold Fluorescence Enhancement | [6] |
| Al(III) | Naphthalene derivative | Not specified | ~100-fold Fluorescence Enhancement | [7] |
| Al(III) | 8-Hydroxyquinoline derivative | 0.638 µM | Fluorescence Enhancement | [8] |
Signaling Pathways and Experimental Workflows
The interaction between a fluorescent sensor and a metal ion typically follows a specific signaling pathway that results in a measurable change in fluorescence. The experimental workflow to determine the efficacy of these sensors involves a series of standardized procedures.
Signaling Pathway of 1,8-Naphthyridine-based Sensors
The 1,8-naphthyridine scaffold possesses nitrogen atoms that can act as coordination sites for metal ions.[9] Upon binding of a metal ion, the electronic properties of the molecule are altered, leading to a change in its fluorescence. This can manifest as either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal.[9]
Caption: Signaling pathway of a 1,8-naphthyridine-based metal ion sensor.
Experimental Workflow for Sensor Comparison
A systematic approach is crucial for the objective comparison of different metal ion sensors. The workflow typically involves sample preparation, fluorescence measurements, and data analysis to determine key performance metrics.
Caption: General experimental workflow for comparing metal ion sensors.
Experimental Protocols
Detailed and consistent experimental protocols are essential for generating reliable and comparable data.
General Protocol for Metal Ion Sensing using Fluorescence Spectroscopy
1. Materials and Reagents:
-
Fluorescent sensor (e.g., this compound derivative)
-
Metal salts (e.g., chlorides or nitrates of the metals to be tested)
-
High-purity solvent (e.g., deionized water, ethanol, or a suitable buffer)
-
Micropipettes and sterile microcentrifuge tubes
-
Quartz cuvettes
-
Spectrofluorometer
2. Preparation of Stock Solutions:
-
Sensor Stock Solution (e.g., 1 mM): Dissolve a precise amount of the fluorescent sensor in the chosen solvent.
-
Metal Ion Stock Solutions (e.g., 10 mM): Prepare individual stock solutions for each metal ion by dissolving the corresponding salt in the same solvent.
3. Fluorescence Titration:
-
To a quartz cuvette, add a fixed volume of the solvent and the sensor stock solution to achieve the desired final sensor concentration (e.g., 10 µM).
-
Record the initial fluorescence spectrum of the sensor solution.
-
Incrementally add small aliquots of the metal ion stock solution to the cuvette, ensuring thorough mixing after each addition.
-
Record the fluorescence spectrum after each addition until no significant change is observed (saturation).
4. Selectivity Study:
-
Prepare a series of solutions, each containing the sensor at a fixed concentration and a specific metal ion (at a concentration that elicits a significant response).
-
To each of these solutions, add a potential interfering metal ion (at a concentration typically 10- to 100-fold higher than the target ion).
-
Record the fluorescence spectrum and compare it to the spectrum of the sensor with only the target metal ion.
5. Determination of Limit of Detection (LOD):
-
Prepare a series of solutions with very low concentrations of the target metal ion.
-
Measure the fluorescence intensity of each solution and a blank solution (containing only the sensor).
-
The LOD is typically calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurements and S is the slope of the linear portion of the calibration curve (fluorescence intensity vs. concentration).[5]
Conclusion
While direct experimental data for this compound as a metal ion sensor remains to be extensively reported, the promising performance of its derivatives highlights the potential of this scaffold. The data presented in this guide demonstrates that 1,8-naphthyridine-based sensors can exhibit high selectivity and sensitivity for various metal ions, comparable to and in some cases potentially exceeding the performance of established sensors like those based on rhodamine and fluorescein. Further research focusing on the synthesis and characterization of a broader range of this compound derivatives is warranted to fully explore their capabilities in the critical field of metal ion detection. The provided protocols and workflows offer a standardized framework for such future investigations, ensuring the generation of robust and comparable data.
References
- 1. Fluorescent ZnII Chemosensor Mediated by a 1,8‐Naphthyridine Derivative and It′s Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe3+ Ions Detection [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Shedding Light on Heavy Metal Contamination: Fluorescein-Based Chemosensor for Selective Detection of Hg2+ in Water [mdpi.com]
- 5. Development of a Fluorescein-Based Probe with an “Off–On” Mechanism for Selective Detection of Copper (II) Ions and Its Application in Imaging of Living Cells [mdpi.com]
- 6. A highly selective and sensitive 1,8-naphthalimide-based fluorescent sensor for Zn2+ imaging in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. internationaljournalssrg.org [internationaljournalssrg.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Comparative Analysis of 1,8-Naphthyridine-2,7-diol Based Probes and Alternatives for Metal Ion Detection
For Immediate Release
A comprehensive guide comparing the performance of fluorescent probes based on the 1,8-Naphthyridine-2,7-diol scaffold with common alternatives such as Rhodamine, Fluorescein, and BODIPY for the detection of metal ions. This guide provides researchers, scientists, and drug development professionals with a comparative overview of cross-reactivity, supported by experimental data and detailed protocols.
Introduction
The development of selective and sensitive fluorescent probes is crucial for the detection and imaging of biologically and environmentally important metal ions. The 1,8-naphthyridine scaffold has emerged as a promising platform for the design of such probes due to its inherent coordination properties and favorable photophysical characteristics. This guide focuses on the cross-reactivity of 1,8-naphthyridine-based probes, with a particular interest in the this compound core structure, and compares their performance with widely used fluorescent probes.
Cross-Reactivity and Selectivity Studies
The efficacy of a fluorescent probe is determined by its selectivity towards a target analyte in a complex environment containing various other species. Cross-reactivity studies are therefore essential to validate the probe's specificity. While specific quantitative cross-reactivity data for a this compound based probe is limited in the available literature, studies on various 1,8-naphthyridine derivatives demonstrate high selectivity for specific metal ions such as Al³⁺, Cu²⁺, and Hg²⁺.[1][2][3]
This section presents a comparative summary of the fluorescence response of different probe types to a primary target metal ion in the presence of other potentially interfering ions.
Data Presentation: Comparison of Fluorescent Probes
The following tables summarize the performance of selected 1,8-naphthyridine-based probes and their alternatives in terms of their fluorescence response to target metal ions and potential interferents.
Table 1: Cross-Reactivity of a 1,8-Naphthyridine-Based Probe for Zn²⁺
A novel Schiff-base ligand incorporating a 4-methyl-7-acetamide-1,8-naphthyridyl group was identified as a fluorescent probe for Zn²⁺. The probe exhibited a significant fluorescence enhancement in the presence of Zn²⁺, with minimal interference from other common metal ions.[1]
| Interfering Ion (30 equivalents) | Fluorescence Intensity Change in the Presence of Zn²⁺ (1 equivalent) |
| Na⁺ | Minimal Interference |
| K⁺ | Minimal Interference |
| Mg²⁺ | Minimal Interference |
| Ca²⁺ | Minimal Interference |
| Cr³⁺ | Minimal Interference |
| Mn²⁺ | Minimal Interference |
| Fe³⁺ | Minimal Interference |
| Co²⁺ | Minimal Interference |
| Ni²⁺ | Minimal Interference |
| Cu²⁺ | Minimal Interference |
| Cd²⁺ | Minimal Interference |
| Pb²⁺ | Minimal Interference |
| Hg²⁺ | Minimal Interference |
| Al³⁺ | Minimal Interference |
Table 2: Cross-Reactivity of a Naphthalimide-Based Probe for Hg²⁺
A 1,8-naphthalimide derivative was developed as a "turn-on" fluorescent probe for Hg²⁺. The probe showed a significant fluorescence enhancement with Hg²⁺ and only a slight increase with Ag⁺, while other metal ions did not induce a noticeable change.[4][5][6][7]
| Metal Ion | Fluorescence Response |
| Hg²⁺ (Target) | Significant Enhancement |
| Ag⁺ | Slight Enhancement |
| Na⁺ | No Significant Change |
| K⁺ | No Significant Change |
| Mg²⁺ | No Significant Change |
| Ca²⁺ | No Significant Change |
| Mn²⁺ | No Significant Change |
| Fe³⁺ | No Significant Change |
| Co²⁺ | No Significant Change |
| Ni²⁺ | No Significant Change |
| Cu²⁺ | No Significant Change |
| Zn²⁺ | No Significant Change |
| Cd²⁺ | No Significant Change |
| Pb²⁺ | No Significant Change |
| Al³⁺ | No Significant Change |
Table 3: Comparison with Alternative Fluorescent Probes
This table provides a general comparison of the characteristics of different classes of fluorescent probes.
| Probe Type | Advantages | Common Target Analytes |
| 1,8-Naphthyridine-based | Good coordination with metal ions, tunable photophysical properties. | Al³⁺, Cu²⁺, Hg²⁺, Zn²⁺ |
| Rhodamine-based | High photostability, high quantum yield, long emission wavelengths. | Hg²⁺, Fe³⁺, Cu²⁺ |
| Fluorescein-based | High extinction coefficient, good water solubility. | Cu²⁺, Hg²⁺ |
| BODIPY-based | Sharp emission peaks, high photostability, tunable spectral properties. | Various metal ions, reactive oxygen species. |
Experimental Protocols
The following is a generalized experimental protocol for assessing the cross-reactivity of a fluorescent probe. Specific parameters such as solvent, pH, and concentrations should be optimized for each probe-analyte system.
Protocol: General Procedure for Cross-Reactivity/Selectivity Assay
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable solvent (e.g., DMSO, ethanol, or acetonitrile).
-
Prepare stock solutions of the target analyte and various interfering ions (e.g., 10 mM) in deionized water or a suitable buffer.
-
-
Fluorescence Measurements:
-
In a cuvette, add the appropriate buffer solution (e.g., PBS, HEPES).
-
Add a specific volume of the probe stock solution to achieve the desired final concentration (e.g., 10 µM).
-
Record the fluorescence spectrum of the probe alone.
-
To separate solutions of the probe, add a specific amount of the target analyte and each of the interfering ions to achieve their desired final concentrations.
-
Record the fluorescence spectra of the probe in the presence of each ion.
-
For interference studies, add the interfering ion first, followed by the target analyte, and record the fluorescence spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the different ions to visualize the selectivity.
-
For quantitative comparison, calculate the fluorescence enhancement or quenching factor for each ion relative to the probe alone.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a typical signaling mechanism for a "turn-on" fluorescent probe and a general workflow for cross-reactivity studies.
Caption: "Turn-on" fluorescence signaling pathway.
Caption: Workflow for fluorescence probe cross-reactivity studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Highly Selective Fluorescent Probe for Hg2+ Based on a 1,8-Naphthalimide Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A Highly Selective Fluorescent Probe for Hg2+ Based on a 1,8-Naphthalimide Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro vs. In-Vivo Performance of Naphthyridine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Naphthyridine compounds, a class of heterocyclic aromatic organic compounds, have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. This guide provides an objective comparison of the in-vitro and in-vivo performance of two notable naphthyridine derivatives: the anticancer agent vosaroxin and the antibacterial agent garenoxacin . The information presented is supported by experimental data to aid researchers in their drug development endeavors.
Executive Summary
This guide delves into the performance of vosaroxin and garenoxacin, highlighting the correlation and divergence between their in-vitro activity and in-vivo efficacy. Vosaroxin, a topoisomerase II inhibitor, demonstrates potent cytotoxicity against various cancer cell lines in vitro, which translates to tumor growth inhibition in preclinical in-vivo models. Garenoxacin, a dual inhibitor of DNA gyrase and topoisomerase IV, exhibits low minimum inhibitory concentrations (MICs) against a wide range of bacteria in vitro, and this potent antibacterial activity is mirrored by significant bacterial clearance in murine infection models. This guide provides a structured overview of their performance metrics, detailed experimental protocols, and visual representations of their mechanisms of action.
Vosaroxin: An Anticancer Naphthyridine Derivative
Vosaroxin is a first-in-class anticancer quinolone derivative that intercalates into DNA and inhibits topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[1][2] This mechanism leads to the induction of cell cycle arrest and apoptosis.[1]
Performance Data
| Parameter | In-Vitro Performance | In-Vivo Performance (Preclinical) | Reference Compound (for context) |
| Target | Topoisomerase II | Topoisomerase II in tumor cells | Etoposide (Topoisomerase II inhibitor) |
| Metric | IC50 (Glioblastoma cell lines) | Tumor Growth Inhibition (T98G xenograft) | IC50 (various cancer cell lines) |
| Value | 10–100 nM[3] | Significant reduction in tumor growth[4] | Varies widely depending on cell line |
Mechanism of Action: Topoisomerase II Inhibition
Vosaroxin exerts its anticancer effects by trapping the topoisomerase II-DNA covalent complex. This prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately, apoptotic cell death. A key feature of vosaroxin is its activity in p53-deficient tumors, suggesting a mechanism of action that is independent of this common tumor suppressor pathway.
Garenoxacin: An Antibacterial Naphthyridine Derivative
Garenoxacin is a des-F(6)-quinolone antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[5][6] Its potent bactericidal effect stems from the dual inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][7]
Performance Data
| Parameter | In-Vitro Performance | In-Vivo Performance (Murine Thigh Infection Model) | Reference Compound (for context) |
| Target | DNA Gyrase & Topoisomerase IV | Bacterial DNA Gyrase & Topoisomerase IV | Ciprofloxacin (Fluoroquinolone) |
| Metric | MIC90 (S. pneumoniae) | Log10 CFU Reduction (S. pneumoniae) | MIC90 (S. pneumoniae) |
| Value | ≤0.008 μg/ml[1] | 4.0 ± 0.1 to 4.5 ± 0.01 log10 CFU/thigh reduction with escalating doses[8] | Varies depending on resistance |
Mechanism of Action: Dual Inhibition of DNA Gyrase and Topoisomerase IV
Garenoxacin's primary targets are bacterial type II topoisomerases. In Gram-negative bacteria, it primarily inhibits DNA gyrase, preventing the negative supercoiling of DNA required for replication. In Gram-positive bacteria, its main target is topoisomerase IV, which is essential for the separation of daughter chromosomes after replication. This dual-targeting mechanism contributes to its broad-spectrum activity and a lower likelihood of resistance development.[7][9]
Experimental Protocols
In-Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay to assess the cytotoxic effect of a compound on cancer cells.
Workflow:
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The naphthyridine compound is serially diluted in culture medium and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In-Vivo Anticancer Efficacy (Murine Xenograft Model)
This protocol outlines the evaluation of a compound's anticancer activity in an animal model.
Workflow:
Detailed Steps:
-
Cell Implantation: Human cancer cells are implanted subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).[10]
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).[10]
-
Treatment: Mice are treated with the naphthyridine compound at various doses and schedules (e.g., daily oral gavage). A control group receives the vehicle.
-
Monitoring: Tumor size and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is terminated when tumors in the control group reach a specified size or after a set duration.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the control group.
In-Vivo Antibacterial Efficacy (Murine Thigh Infection Model)
This model is used to assess the in-vivo efficacy of antibacterial agents.
Workflow:
Detailed Steps:
-
Induction of Neutropenia: Mice are rendered neutropenic to allow for robust bacterial growth.
-
Infection: A known quantity of bacteria (e.g., 10^6 CFU) is injected into the thigh muscle of the mice.[8]
-
Treatment: Treatment with the naphthyridine compound is initiated at a specific time post-infection.
-
Bacterial Load Determination: At various time points, mice are euthanized, and the infected thigh muscle is excised, homogenized, and plated on appropriate agar to determine the number of colony-forming units (CFU).[8]
-
Data Analysis: The efficacy of the compound is determined by the reduction in bacterial CFU in treated mice compared to untreated controls.[8]
Conclusion
The presented data for vosaroxin and garenoxacin demonstrate a strong correlation between their in-vitro potency and in-vivo efficacy. For both compounds, the mechanisms of action identified through in-vitro studies provide a clear rationale for their observed effects in living organisms. This guide underscores the importance of a multi-faceted approach, combining robust in-vitro screening with well-designed in-vivo models, for the successful development of novel naphthyridine-based therapeutics. The provided protocols and diagrams serve as a foundational resource for researchers working to advance these promising compounds from the laboratory to clinical applications.
References
- 1. Vosaroxin - Treatment for Myeloid Leukaemia - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Vosaroxin is a novel topoisomerase-II inhibitor with efficacy in relapsed and refractory acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of radiosensitivity by the novel anticancer quinolone derivative vosaroxin in preclinical glioblastoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. What is the mechanism of Garenoxacin Mesilate Hydrate? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacodynamics of the New Des-F(6)-Quinolone Garenoxacin in a Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Synthesis of 1,8-Naphthyridine-2,7-diol: An Evaluation of Reproducibility
For researchers, scientists, and professionals in drug development, the reproducibility of synthetic protocols is paramount for efficient and reliable access to key chemical scaffolds. This guide provides a comparative analysis of established and potential synthesis routes for 1,8-Naphthyridine-2,7-diol, a heterocyclic compound of interest in medicinal chemistry. Due to a notable lack of direct and reproducible published protocols for the parent compound, this guide also details a well-established protocol for a closely related derivative, 4-Methyl-1,8-naphthyridine-2,7-diol, to serve as a foundational method. We will explore the methodologies, report available quantitative data, and discuss the potential challenges and alternative approaches.
Comparison of Synthetic Protocols
| Parameter | Protocol 1: Condensation for 4-Methyl-1,8-naphthyridine-2,7-diol | Protocol 2 (Proposed): Gould-Jacobs Synthesis of this compound |
| Starting Materials | 2,6-Diaminopyridine, Ethyl acetoacetate | 2,6-Diaminopyridine, Diethyl malonate |
| Key Reagents | Polyphosphoric acid (PPA) | High-boiling point solvent (e.g., Dowtherm A) |
| Reaction Time | Several hours (reflux) | Several hours (high-temperature cyclization) |
| Yield | Not explicitly stated in available literature | Not available |
| Purity | Requires recrystallization | Would require purification (e.g., recrystallization) |
| Scalability | Plausible for laboratory scale | Potentially scalable |
| Reported Reproducibility | Described as a "plausible and commonly employed synthetic route"[1] | Theoretical, based on the established Gould-Jacobs reaction[2] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Methyl-1,8-naphthyridine-2,7-diol via Condensation Reaction[1]
This protocol is a representative method for synthesizing the 4-methyl derivative and serves as a valuable template.
Materials:
-
2,6-Diaminopyridine
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Ice-cold water
-
Filtration apparatus
-
Reaction vessel with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Condensation: In a round-bottom flask, dissolve 2,6-diaminopyridine and a molar excess of ethyl acetoacetate in ethanol.
-
Cyclization: Add polyphosphoric acid to the reaction mixture. Heat the mixture under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Neutralization and Precipitation: After cooling to room temperature, carefully pour the reaction mixture into ice-cold water. Neutralize the resulting solution with a sodium hydroxide solution until a precipitate forms.
-
Isolation: Collect the crude product by filtration, wash it with cold water, and allow it to dry.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the final product.
Protocol 2 (Proposed): Gould-Jacobs Synthesis of this compound
This proposed protocol is based on the principles of the Gould-Jacobs reaction, a well-established method for quinoline and naphthyridine synthesis.[2]
Materials:
-
2,6-Diaminopyridine
-
Diethyl malonate
-
High-boiling point solvent (e.g., Dowtherm A)
-
Ethanol
-
Hexane (or other non-polar solvent)
-
Filtration apparatus
-
High-temperature reaction setup
Procedure:
-
Condensation: React 2,6-diaminopyridine with diethyl malonate in a suitable solvent such as ethanol. This step would likely require heating to form the intermediate diethyl (2-aminopyridin-6-ylamino)malonate.
-
Thermal Cyclization: Heat the intermediate from the previous step in a high-boiling point solvent (e.g., Dowtherm A) at a high temperature (typically 240-260 °C) for several hours to facilitate intramolecular cyclization.
-
Purification: Cool the reaction mixture and precipitate the crude product by adding a non-polar solvent like hexane. Collect the solid by filtration and purify it by recrystallization from a suitable solvent.
Experimental Workflow and Logic
The synthesis and characterization of this compound and its derivatives follow a logical progression. The initial step involves the selection of an appropriate synthetic strategy, followed by the execution of the reaction and purification of the product. Subsequent characterization is crucial to confirm the identity and purity of the synthesized compound.
Caption: A logical workflow for the synthesis, characterization, and reproducibility assessment of this compound synthesis protocols.
Alternative Approaches and Considerations
The synthesis of the 1,8-naphthyridine core can also be approached through the Friedlander synthesis , which involves the condensation of a 2-amino-pyridine carboxaldehyde or ketone with a compound containing a reactive α-methylene group.[3] While this method is generally high-yielding for many derivatives, its applicability to the synthesis of this compound would depend on the availability of suitable precursors.
Researchers should also consider the tautomeric nature of the final product, which can exist in both the diol and dione forms. The specific tautomer obtained may depend on the reaction conditions and the solvent used for purification.
Given the limited availability of direct experimental data, the protocols presented here serve as a starting point. Researchers are encouraged to perform careful optimization of reaction conditions, including temperature, reaction time, and stoichiometry of reagents, to achieve reliable and reproducible yields of this compound. The development and publication of a robust and reproducible protocol for this parent compound would be a valuable contribution to the chemical science community.
References
A Researcher's Guide to Validating Experimental Spectra of 1,8-Naphthyridine-2,7-diol with DFT Calculations
In the field of medicinal chemistry and materials science, the structural and electronic characterization of novel compounds is paramount. 1,8-Naphthyridine-2,7-diol, a heterocyclic compound, and its derivatives are of significant interest due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] A synergistic approach combining experimental spectroscopy with computational methods like Density Functional Theory (DFT) provides a robust framework for the validation of molecular structures and the interpretation of spectroscopic data. This guide offers a comparative overview of experimental and DFT-calculated spectroscopic data for compounds related to this compound, outlines detailed experimental and computational protocols, and visualizes the workflow for this validation process.
Comparative Spectroscopic Data
The validation of experimental spectra relies on the correlation between measured data and theoretical predictions. DFT calculations can provide valuable insights into the electronic and vibrational properties of molecules, which directly correspond to spectroscopic measurements. While specific experimental data for this compound is not extensively available in public literature, data from analogous 1,8-naphthyridine derivatives can be used to establish a predictive framework.[1]
Below is a table summarizing a comparison between typical experimental spectroscopic data for a 1,8-naphthyridine derivative and the kind of results expected from DFT calculations.
| Spectroscopic Technique | Experimental Data (for a 1,8-Naphthyridine Derivative) | DFT Calculated Data (Typical) |
| UV-Vis Spectroscopy | λmax ~320 nm[3][4] | Calculated λmax values corresponding to π→π* transitions[4] |
| IR Spectroscopy (cm⁻¹) | ~3400 (O-H), ~1660 (C=O), ~1600 (C=C)[5] | Calculated vibrational frequencies for functional groups |
| ¹H NMR (ppm) | Chemical shifts and coupling constants for aromatic and substituent protons[1][6] | Calculated chemical shifts using the GIAO method[7] |
| ¹³C NMR (ppm) | Chemical shifts for carbon atoms in the heterocyclic ring and substituents[1][6] | Calculated chemical shifts using the GIAO method[7] |
Experimental and Computational Protocols
Accurate validation requires rigorous experimental and computational methodologies. The following protocols are standard for the analysis of 1,8-naphthyridine derivatives.
Experimental Protocols:
-
Synthesis: The 1,8-naphthyridine core can be synthesized via methods like the Friedländer reaction, which involves the condensation of 2-aminonicotinaldehyde with a compound containing an active methylene group.[8]
-
UV-Vis Spectroscopy: A dilute solution of the compound is prepared in a suitable UV-grade solvent (e.g., ethanol, DMSO). The absorption spectrum is recorded over a wavelength range of 200-800 nm using a double-beam UV-Vis spectrophotometer.[1][9]
-
IR Spectroscopy: A KBr pellet of the sample is prepared, or the spectrum is acquired using an Attenuated Total Reflectance (ATR) accessory over a range of 4000-400 cm⁻¹.[1]
-
NMR Spectroscopy: 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are referenced to the residual solvent peak.[1][9]
-
Mass Spectrometry: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer is used to confirm the molecular weight and elemental composition.[1]
DFT Calculation Protocol:
-
Geometry Optimization: A 3D structure of the 1,8-naphthyridine derivative is created. The geometry is then optimized using DFT with a functional like B3LYP and a basis set such as 6-311G(d,p) to find the most stable conformation.[3]
-
Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm the optimized structure is a true minimum and to predict the IR spectrum.
-
TD-DFT for UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to calculate the energies of the lowest singlet excited states and their oscillator strengths. These are then used to generate a theoretical UV-Vis spectrum. Solvent effects can be included using models like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM).[3]
-
NMR Chemical Shift Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is used to predict ¹H and ¹³C NMR chemical shifts.[7]
Workflow for Spectroscopic Validation
The process of validating experimental spectra with DFT calculations follows a logical progression. The diagram below illustrates this workflow.
Caption: A flowchart illustrating the parallel experimental and computational workflows culminating in the validation of spectroscopic data.
Alternative Approaches and Considerations
While the combination of experimental spectroscopy and DFT calculations is a powerful tool, it is important to consider alternative and complementary techniques.
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous structural information that can be directly compared with the DFT-optimized geometry.[4]
-
Tautomerism: For molecules like this compound, it is crucial to consider the possibility of tautomers (e.g., the dione form). DFT calculations can be used to predict the relative stabilities of different tautomers in various environments.[10]
-
Solvent Effects: The choice of solvent can significantly influence experimental spectra. It is important to use a continuum solvation model in DFT calculations to account for these effects and improve the accuracy of the predictions.[3]
By integrating these experimental and computational approaches, researchers can achieve a comprehensive understanding of the structural and electronic properties of this compound and its derivatives, facilitating the rational design of new therapeutic agents and functional materials.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Experimental spectroscopic (FTIR, FT-Raman, FT-NMR, UV-Visible) and DFT studies of 1-ethyl-1,4-dihydro-7-methyl-4oxo-1,8 napthyridine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Naphthyridine Fluorophore Photostability for Advanced Cellular Imaging
For researchers, scientists, and drug development professionals, the selection of robust fluorescent probes is paramount for generating high-quality, reproducible data in cellular imaging and drug discovery. Among the key performance indicators of a fluorophore, photostability—the ability to resist photochemical degradation upon light exposure—is critical for demanding applications such as live-cell imaging and super-resolution microscopy. This guide presents a comparative study on the photostability of naphthyridine-based fluorophores against other commonly used fluorescent dyes, supported by experimental data and detailed methodologies.
Naphthyridine derivatives have emerged as a promising class of fluorophores, with some demonstrating excellent photostability, a crucial attribute for prolonged or high-intensity imaging experiments.[1] Their unique heterocyclic structure offers a versatile scaffold for the development of novel fluorescent probes. This guide will delve into a quantitative comparison of their photostability and provide the necessary protocols for independent evaluation.
Quantitative Comparison of Fluorophore Photostability
The photostability of a fluorophore is often quantified by its photobleaching quantum yield (Φb) or its photobleaching half-life (t1/2). The photobleaching quantum yield represents the probability that a fluorophore will be photochemically destroyed per photon absorbed. A lower Φb indicates higher photostability. The half-life is the time required for the fluorescence intensity of a fluorophore to decrease to half of its initial value under specific illumination conditions.
While specific photobleaching quantum yields and half-lives for a wide range of naphthyridine derivatives are not extensively documented in publicly available literature, some studies highlight their exceptional resistance to photobleaching. For instance, certain near-infrared fluorescent probes based on naphthyridine derivatives have been shown to maintain over 95% of their absorption rate after 5 hours of irradiation, indicating high photostability.[1]
For a practical comparison, the following table summarizes the photostability of various commonly used fluorophores. It is important to note that these values can vary depending on the experimental conditions such as the chemical environment, intensity of the excitation light, and the mounting medium used.
| Fluorophore Class | Specific Dye/Derivative | Photostability Metric | Value | Reference |
| Naphthyridine | Near-infrared derivatives | Absorption retention after 5h irradiation | > 95% | [1] |
| Naphthyridine | 2,7-dialkylamino-4-methyl-[2]-naphthyridines | Qualitative Assessment | Highly Fluorescent | [3] |
| Alexa Fluor | Alexa Fluor 488 | Fluorescence Quantum Yield | 0.92 | [4] |
| Alexa Fluor | Alexa Fluor 568 | Fluorescence Quantum Yield | 0.69 | [4] |
| Cyanine | Cy3 | Fluorescence Quantum Yield | ~0.15 | [5] |
| Cyanine | Cy5 | Fluorescence Quantum Yield | ~0.27 | [5] |
| Fluorescein | FITC | Qualitative Assessment | Low Photostability | [6][7] |
Experimental Protocols
To facilitate the independent assessment and comparison of fluorophore photostability, detailed experimental protocols for measuring photobleaching quantum yield and half-life are provided below.
Measurement of Photobleaching Quantum Yield (Φb)
The photobleaching quantum yield is a fundamental parameter for characterizing the intrinsic photostability of a fluorophore.
Materials:
-
Fluorophore of interest
-
Reference fluorophore with a known Φb
-
Spectrophotometer
-
Fluorometer
-
Light source with controlled intensity (e.g., laser or filtered lamp)
-
Actinometer (for measuring light intensity)
-
High-purity solvents
Methodology:
-
Sample Preparation: Prepare optically dilute solutions of both the test and reference fluorophores in the same solvent. The absorbance at the excitation wavelength should be kept low (typically < 0.05) to avoid inner filter effects.
-
Actinometry: Determine the photon flux of the excitation light source using a chemical actinometer (e.g., ferrioxalate).
-
Irradiation: Irradiate the fluorophore solution with the calibrated light source for a defined period.
-
Spectroscopic Measurement: Record the absorption spectrum of the solution before and after irradiation to determine the number of photobleached molecules.
-
Calculation: The photobleaching quantum yield (Φb) is calculated using the following formula: Φb = (Number of molecules photobleached) / (Number of photons absorbed)
Determination of Photobleaching Half-life (t1/2)
The photobleaching half-life provides a practical measure of a fluorophore's durability under specific imaging conditions.
Materials:
-
Fluorophore-labeled sample (e.g., cells, beads)
-
Fluorescence microscope with a stable light source and a sensitive detector
-
Image acquisition and analysis software
Methodology:
-
Sample Preparation: Prepare the fluorescently labeled sample and mount it on the microscope.
-
Image Acquisition: Acquire a time-lapse series of images of the sample under continuous illumination. It is crucial to keep the illumination intensity, exposure time, and other imaging parameters constant throughout the experiment.
-
Data Analysis:
-
Select a region of interest (ROI) within the imaged sample.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting decay curve to a single or double exponential decay function to determine the half-life (t1/2), which is the time at which the fluorescence intensity drops to 50% of its initial value.
-
Visualizing Experimental Workflows and Signaling Pathways
To further aid in the understanding of the experimental processes and potential applications of these fluorophores, the following diagrams, generated using the DOT language, illustrate a typical workflow for photostability measurement and a representative cell signaling pathway where such probes could be employed.
Caption: Experimental workflow for determining the photobleaching half-life of a fluorophore.
Fluorescent probes are instrumental in dissecting complex cellular signaling networks. The Mitogen-Activated Protein Kinase (MAPK) pathway, a crucial cascade involved in cell proliferation, differentiation, and survival, is a prime example of a biological process that can be interrogated using fluorescent reporters. While the direct application of naphthyridine fluorophores in this pathway is an active area of research, their favorable photophysical properties make them excellent candidates for developing novel probes to visualize MAPK signaling dynamics.
Caption: A simplified representation of the MAPK/ERK signaling pathway.
References
- 1. Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Photobleaching step analysis for robust determination of protein complex stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
The Battle Against Resistance: Evaluating 1,8-Naphthyridine Derivatives as a New Front in Antibacterial Warfare
A deep dive into the efficacy of 1,8-naphthyridine derivatives against drug-resistant bacteria, this guide offers a comparative analysis of their performance, supported by experimental data. As the threat of antimicrobial resistance continues to grow, the scientific community is in a race to find novel scaffolds that can outmaneuver resilient pathogens. The 1,8-naphthyridine core, a well-established pharmacophore, is re-emerging as a promising candidate, with a new generation of derivatives demonstrating significant potential.
While the specific 1,8-Naphthyridine-2,7-diol scaffold remains a nascent area of research with limited publicly available data, the broader family of 1,8-naphthyridine derivatives has been the subject of extensive investigation. This guide consolidates findings on various derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their activity against clinically relevant, drug-resistant bacterial strains.
Comparative Efficacy of 1,8-Naphthyridine Derivatives
The antibacterial potency of 1,8-naphthyridine derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium. The data presented below, culled from multiple studies, compares the MICs of various derivatives against a panel of drug-resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), and multidrug-resistant strains of Escherichia coli and Pseudomonas aeruginosa. For context, the activities of established antibiotics are also included.
Table 1: In Vitro Antibacterial Activity (MIC in µg/mL) of 1,8-Naphthyridine Derivatives Against Gram-Positive Bacteria
| Compound/Drug | Staphylococcus aureus (MRSA) | Staphylococcus aureus (MSSA) | Enterococcus faecalis |
| PD 131628 | 0.125 - 0.25[1] | 0.125 - 0.25[1] | 0.5[1] |
| Ciprofloxacin | >100 | 0.25 - 0.5 | 0.5 - 1.0 |
| Vancomycin | 1.0 - 2.0 | 1.0 - 2.0 | 1.0 - 4.0 |
| 7-acetamido-1,8-naphthyridin-4(1H)-one | ≥ 1024 (no direct activity)[2][3] | ≥ 1024 (no direct activity)[2][3] | Not Reported |
| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | ≥ 1024 (no direct activity)[2][3] | ≥ 1024 (no direct activity)[2][3] | Not Reported |
Table 2: In Vitro Antibacterial Activity (MIC in µg/mL) of 1,8-Naphthyridine Derivatives Against Gram-Negative Bacteria
| Compound/Drug | Escherichia coli (MDR) | Pseudomonas aeruginosa (MDR) | Acinetobacter spp. |
| PD 131628 | 0.125[1] | 0.5[1] | 0.125[1] |
| Ciprofloxacin | >32 | >32 | Not Reported |
| Imipenem | 0.25 | 2.0 | 0.5 |
| 7-acetamido-1,8-naphthyridin-4(1H)-one | ≥ 1024 (no direct activity)[2][3] | ≥ 1024 (no direct activity)[2][3] | Not Reported |
| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | ≥ 1024 (no direct activity)[2][3] | ≥ 1024 (no direct activity)[2][3] | Not Reported |
Synergistic Potential: A Force Multiplier
A significant finding in the study of 1,8-naphthyridine derivatives is their ability to act as adjuvants, enhancing the efficacy of existing antibiotics against resistant strains.[2][3] This is particularly noteworthy for derivatives that exhibit weak or no direct antibacterial activity on their own.[2][3]
Table 3: Synergistic Activity of 1,8-Naphthyridine Derivatives with Fluoroquinolones against Multidrug-Resistant E. coli
| Fluoroquinolone | MIC of Fluoroquinolone Alone (µg/mL) | MIC of Fluoroquinolone + 7-acetamido-1,8-naphthyridin-4(1H)-one (at MIC/8) (µg/mL) | Fold Reduction in MIC |
| Ofloxacin | 32[4] | 4[4] | 8 |
| Lomefloxacin | 16[4] | 2[4] | 8 |
| Fluoroquinolone | MIC of Fluoroquinolone Alone (µg/mL) | MIC of Fluoroquinolone + 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide (at MIC/8) (µg/mL) | Fold Reduction in MIC |
| Lomefloxacin | 16[4] | 3.2[4] | 5 |
Unraveling the Mechanism of Action
The primary mode of antibacterial action for many 1,8-naphthyridine derivatives is the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5] These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death. Some derivatives also exhibit a secondary mechanism by inhibiting efflux pumps, which are membrane proteins that bacteria use to expel antibiotics, thereby contributing to drug resistance.[6]
Figure 1: Mechanism of Action of 1,8-Naphthyridine Derivatives. These compounds primarily inhibit DNA gyrase and topoisomerase IV, halting DNA replication. Some also block efflux pumps, preventing the expulsion of antibiotics.
Experimental Protocols
The data presented in this guide were primarily generated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution for MIC Determination
This standard method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Bacterial Inoculum:
- Bacterial strains are cultured on an appropriate agar medium (e.g., Mueller-Hinton agar) for 18-24 hours.
- Colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- The suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of 1,8-Naphthyridine Derivatives and Antibiotics:
- Stock solutions of the test compounds are prepared in a suitable solvent (e.g., dimethyl sulfoxide).
- Serial two-fold dilutions of the compounds are prepared in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates.
3. Inoculation and Incubation:
- Each well is inoculated with the prepared bacterial suspension.
- The plates are incubated at 35-37°C for 16-20 hours in ambient air.
4. Determination of MIC:
- The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacteria.
5. Controls:
- Positive control: Wells containing only the growth medium and bacteria to ensure bacterial viability.
- Negative control: Wells containing only the growth medium to check for sterility.
"Start" [label="Start", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Bacterial_Culture" [label="Bacterial Culture\n(18-24h)"];
"Inoculum_Prep" [label="Prepare Inoculum\n(0.5 McFarland)"];
"Compound_Dilution" [label="Serial Dilution of\n1,8-Naphthyridine Derivatives"];
"Inoculate_Plates" [label="Inoculate Microtiter Plates"];
"Incubation" [label="Incubate\n(35-37°C, 16-20h)"];
"Read_MIC" [label="Read MIC\n(Lowest concentration with\nno visible growth)"];
"End" [label="End", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Bacterial_Culture";
"Bacterial_Culture" -> "Inoculum_Prep";
"Inoculum_Prep" -> "Inoculate_Plates";
"Compound_Dilution" -> "Inoculate_Plates";
"Inoculate_Plates" -> "Incubation";
"Incubation" -> "Read_MIC";
"Read_MIC" -> "End";
}
Figure 2: Workflow for MIC Determination via Broth Microdilution. This diagram outlines the key steps in assessing the antibacterial activity of the compounds.
Conclusion
The 1,8-naphthyridine scaffold continues to be a fertile ground for the discovery of new antibacterial agents. While some derivatives show potent, broad-spectrum activity against drug-resistant bacteria, others demonstrate significant promise as synergistic agents that can rejuvenate our existing antibiotic arsenal. The dual-action mechanism of inhibiting both DNA replication and efflux pumps makes these compounds particularly compelling. Further research, particularly into novel scaffolds like the 1,8-Naphthyridine-2,7-diols, is warranted to fully exploit the therapeutic potential of this versatile chemical class in the ongoing fight against antimicrobial resistance.
References
- 1. In vitro antibacterial activities of PD 131628, a new 1,8-naphthyridine anti-infective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains [ouci.dntb.gov.ua]
- 4. In vitro antibacterial activities of PD 131628, a new 1,8-naphthyridine anti-infective agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Assessing the Cytotoxicity of Novel 1,8-Naphthyridine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery. Among the myriad of heterocyclic compounds, the 1,8-naphthyridine scaffold has emerged as a privileged structure, demonstrating a wide range of pharmacological activities, including potent cytotoxicity against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic performance of novel 1,8-naphthyridine derivatives against established anticancer agents, supported by experimental data and detailed methodologies to aid in their evaluation and development.
Comparative Cytotoxicity Data
The in vitro cytotoxic efficacy of novel 1,8-naphthyridine compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The following table summarizes the IC50 values for a selection of recently developed 1,8-naphthyridine derivatives in comparison to standard chemotherapeutic drugs.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Novel 1,8-Naphthyridines | |||||
| Compound 47 | MIAPaCa | Pancreatic | 0.41 | - | - |
| K-562 | Leukemia | 0.77 | - | - | |
| Compound 29 | PA-1 | Ovarian | 0.41 | - | - |
| SW620 | Colon | 1.4 | - | - | |
| Compound 10c | MCF7 | Breast | 1.47 | Staurosporine | 4.51 |
| Compound 8d | MCF7 | Breast | 1.62 | Staurosporine | 4.51 |
| Compound 4d | MCF7 | Breast | 1.68 | Staurosporine | 4.51 |
| Compound 16 | HeLa | Cervical | 0.7 | Colchicine | 23.6 |
| HL-60 | Leukemia | 0.1 | Colchicine | 7.8 | |
| PC-3 | Prostate | 5.1 | Colchicine | 19.7 | |
| Compound 14 | HeLa | Cervical | 2.6 | Colchicine | 23.6 |
| HL-60 | Leukemia | 1.5 | Colchicine | 7.8 | |
| PC-3 | Prostate | 2.7 | Colchicine | 19.7 | |
| Compound 15 | HeLa | Cervical | 2.3 | Colchicine | 23.6 |
| HL-60 | Leukemia | 0.8 | Colchicine | 7.8 | |
| PC-3 | Prostate | 11.4 | Colchicine | 19.7 | |
| Standard Drugs | |||||
| Doxorubicin | HepG2 | Liver | 0.04 | - | - |
| Cisplatin | RWPE-1 (non-tumorigenic) | Prostate | >50 | - | - |
| DU145 (prostate cancer) | Prostate | ~10-20 | - | - | |
| PC3 (prostate cancer) | Prostate | ~10-20 | - | - |
Experimental Protocols
To ensure reproducibility and enable objective comparison, standardized experimental protocols are crucial. Below are detailed methodologies for key cytotoxicity and apoptosis assays commonly employed in the evaluation of novel compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the test compounds (novel 1,8-naphthyridines and reference drugs) in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include untreated and vehicle-treated (DMSO) controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the culture medium as a measure of cytotoxicity.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer a portion of the cell-free supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent like Triton X-100) and a spontaneous LDH release control (untreated cells).
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them, then wash with serum-containing medium to neutralize the trypsin. Centrifuge the cell suspension and discard the supernatant.
-
Cell Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC (Annexin V) is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Mechanistic Insights: Signaling Pathways in 1,8-Naphthyridine-Induced Cytotoxicity
Many 1,8-naphthyridine derivatives exert their cytotoxic effects by inducing apoptosis, a form of programmed cell death. Apoptosis is a tightly regulated process involving a cascade of signaling events that can be broadly categorized into the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Workflow for assessing the cytotoxicity of novel compounds.
The intrinsic pathway is triggered by intracellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak. This results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which in turn activates a cascade of caspases (initiator caspase-9 and effector caspase-3), ultimately leading to cell death. The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which then activates effector caspases. Some 1,8-naphthyridine derivatives have been shown to act as topoisomerase II inhibitors, which can induce DNA damage and subsequently trigger the intrinsic apoptotic pathway.
Caption: Intrinsic and extrinsic apoptosis signaling pathways.
Safety Operating Guide
Proper Disposal of 1,8-Naphthyridine-2,7-diol: A Comprehensive Guide for Laboratory Professionals
For immediate release
This guide provides essential, step-by-step procedures for the safe handling and disposal of 1,8-Naphthyridine-2,7-diol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to mitigate risks associated with this chemical compound.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its hazard profile. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, data from its synonym, 1,8-NAPHTHYRIDINE-2,7(1H,8H)-DIONE, and structurally similar compounds indicate that it should be handled as a hazardous substance.
Key Hazards:
-
May be harmful if swallowed.
-
Can cause skin and eye irritation.
-
May cause respiratory irritation.
Personal Protective Equipment (PPE)
All personnel must wear the following PPE when handling this compound:
| PPE Category | Specification |
| Eye Protection | Tightly fitting safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat or other protective clothing. |
| Respiratory Protection | Use in a well-ventilated area, such as a fume hood. |
Step-by-Step Disposal Procedures
The proper disposal of this compound is critical to prevent environmental contamination and ensure a safe laboratory environment. Follow these detailed steps for its disposal.
Waste Collection and Segregation
-
Solid Waste: Collect un-used or contaminated this compound solid waste in a designated, compatible, and sealable hazardous waste container.[1][2] This container should be clearly labeled as "Hazardous Waste" and specify the contents as "this compound".
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and weighing papers, must also be disposed of as hazardous waste in the same container.[2]
-
Incompatible Wastes: Do not mix this compound waste with other incompatible chemical wastes.
Labeling and Storage
-
Labeling: The hazardous waste container must be accurately labeled with the full chemical name, the approximate quantity, and the date of accumulation.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[2] This area should be clearly marked as a hazardous waste accumulation area.
Disposal of Empty Containers
Empty containers that previously held this compound must be decontaminated before disposal.
-
Triple Rinsing:
-
Rinse the container thoroughly with a suitable solvent (e.g., water, if the compound is soluble) three times.[3][4][5]
-
Collect the rinsate (the rinse liquid) and dispose of it as hazardous liquid waste.[3][4]
-
After triple rinsing, deface the original label on the container.[3]
-
The clean, empty container can then be disposed of as regular solid waste or recycled according to your institution's guidelines.[3]
-
Spill Cleanup and Disposal
In the event of a spill, immediate action is necessary to mitigate exposure and prevent environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure adequate ventilation.
-
Don PPE: Before addressing the spill, equip yourself with the appropriate PPE as outlined in the table above.
-
Contain the Spill: For solid spills, carefully sweep or scoop up the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.[6]
-
Collect Waste: Place all contaminated materials, including the spilled substance and absorbent materials, into a clearly labeled, sealable hazardous waste container.[7][8]
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose of Cleaning Materials: All cleaning materials, including wipes and contaminated PPE, must be disposed of as hazardous waste.[7]
Final Disposal Logistics
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the hazardous waste container.[9]
-
Documentation: Ensure all necessary waste disposal documentation is completed as required by your institution and local regulations.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound waste.
Spill Response Logic Diagram
Caption: Immediate actions for a this compound spill.
By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific guidelines and the latest safety data sheets for the most current information.
References
- 1. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. Empty Containers | Environmental Health and Safety [ehs.stonybrook.edu]
- 4. Triple Rinse Procedure | Environmental Health and Safety | Binghamton University [binghamton.edu]
- 5. axiomproductsusa.com [axiomproductsusa.com]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. acs.org [acs.org]
- 8. Hazardous Chemical Spill Cleanup [binghamton.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for 1,8-Naphthyridine-2,7-diol
This guide provides immediate, essential safety protocols, operational plans, and disposal procedures for the handling of 1,8-Naphthyridine-2,7-diol. Researchers, scientists, and drug development professionals should use this information to ensure personnel safety and experimental integrity. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on safety data for structurally similar naphthyridine derivatives. A thorough risk assessment should be conducted before handling any chemical, and consultation with your institution's environmental health and safety (EHS) department is recommended.
Personal Protective Equipment (PPE)
The primary objective when handling this compound is to prevent contact with the eyes, skin, and respiratory tract. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Provides a robust barrier against dust particles and potential splashes. Standard safety glasses are not sufficient. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Prevents direct skin contact. Gloves should be inspected for any signs of degradation or puncture before use and changed regularly. |
| Lab coat or chemical-resistant apron | Protects the body and personal clothing from contamination. | |
| Respiratory Protection | NIOSH-approved respirator or use of a certified chemical fume hood | Recommended, especially when handling the powder form, to prevent the inhalation of dust particles. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to cleanup.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Gather all necessary PPE as outlined in the table above.
-
Assemble all required laboratory equipment (e.g., spatula, weighing paper, glassware) and the chemical container.
-
-
Handling:
-
Put on all required PPE before opening the chemical container.
-
To prevent the dispersion of dust, carefully weigh and transfer the chemical inside the fume hood.
-
Handle the substance gently to avoid creating airborne dust.
-
If the experimental procedure involves heating, ensure adequate ventilation to handle any potential fumes.
-
-
Cleanup:
-
Following the experiment, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly dispose of all contaminated materials, including gloves, weighing paper, and pipette tips, as chemical waste.
-
Wash hands thoroughly with soap and water after completing the work and removing PPE.
-
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect excess or unreacted this compound in a clearly labeled, sealed, and appropriate waste container.
-
Separately collect all disposables that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, in a designated, labeled waste bag or container.[1]
-
-
Waste Storage:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Waste Disposal:
Workflow for Safe Handling and Disposal
Caption: Step-by-step workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
